molecular formula C16H15BrO2 B320627 2-Bromo-4-ethylphenyl 2-methylbenzoate

2-Bromo-4-ethylphenyl 2-methylbenzoate

Cat. No.: B320627
M. Wt: 319.19 g/mol
InChI Key: SPTZFICFVDSRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-ethylphenyl 2-methylbenzoate (CID 909178) is a synthetic benzoate ester with the molecular formula C16H15BrO2 . This compound falls into the class of phenacyl benzoate derivatives, which are historically significant in organic chemistry for the identification of organic acids and are known to undergo photolysis under neutral and mild conditions . Its structure incorporates both bromo-ethyl and methyl-substituted aromatic rings, a feature shared by related esters whose crystal packing can be stabilized by intermolecular interactions such as C—H⋯O hydrogen bonds and C—H⋯π interactions, forming multi-dimensional networks . Researchers value this compound primarily as a specialized synthetic intermediate or building block. Benzoate derivatives of this nature find application in various advanced synthetic pathways, including the construction of nitrogen-containing heterocycles like oxazoles and imidazoles, which are privileged structures in medicinal chemistry and material science . The presence of both bromine and ester functional groups on the molecule provides versatile handles for further functionalization via metal-catalyzed cross-coupling reactions and other transformations, making it a valuable reagent for method development and material synthesis. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

(2-bromo-4-ethylphenyl) 2-methylbenzoate

InChI

InChI=1S/C16H15BrO2/c1-3-12-8-9-15(14(17)10-12)19-16(18)13-7-5-4-6-11(13)2/h4-10H,3H2,1-2H3

InChI Key

SPTZFICFVDSRGI-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2C)Br

Canonical SMILES

CCC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2C)Br

Origin of Product

United States

Foundational & Exploratory

2-Bromo-4-ethylphenyl 2-methylbenzoate physical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-ethylphenyl 2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Overview

2-Bromo-4-ethylphenyl 2-methylbenzoate is an aromatic ester, a class of compounds with significant applications in medicinal chemistry, materials science, and as synthetic intermediates. The structure, as shown in Figure 1, combines the functionalities of a substituted phenol and a benzoic acid derivative. The presence of a bromine atom provides a reactive site for further synthetic transformations, such as cross-coupling reactions, while the ester linkage can be a target for hydrolytic cleavage. The overall lipophilicity, conferred by the two aromatic rings and alkyl substituents, suggests specific solubility and chromatographic behaviors.

A thorough understanding of the physical properties of such a molecule is paramount for its synthesis, purification, formulation, and application in drug development or material science. These properties, including melting and boiling points, dictate purification strategies like recrystallization and distillation, while solubility governs the choice of solvents for reactions and formulations.

Molecular Structure of 2-Bromo-4-ethylphenyl 2-methylbenzoate

Figure 1. Molecular Structure of 2-Bromo-4-ethylphenyl 2-methylbenzoate.

Physicochemical Properties: Precursor Analysis and Predictions

Direct experimental values for the physical properties of 2-Bromo-4-ethylphenyl 2-methylbenzoate are not extensively documented. However, a robust prediction of its properties can be derived from the known characteristics of its precursors, 2-bromo-4-ethylphenol and 2-methylbenzoic acid (o-toluic acid).

Calculated Properties of 2-Bromo-4-ethylphenyl 2-methylbenzoate

The fundamental molecular properties of the target compound can be calculated from its structure.

PropertyValueSource
Molecular Formula C₁₆H₁₅BrO₂Calculated
Molecular Weight 319.19 g/mol Calculated
Known Properties of Precursors

The physical properties of the starting materials for a standard Fischer esterification synthesis provide valuable insight into the expected properties of the final ester product.

Property2-Bromo-4-ethylphenol2-Methylbenzoic Acid
CAS Number 64080-15-5118-90-1
Molecular Formula C₈H₉BrO[1]C₈H₈O₂[2][3]
Molecular Weight 201.06 g/mol [1]136.15 g/mol [2][3]
Physical Form Liquid[4]White to off-white crystalline solid[5]
Melting Point Not Applicable103-105 °C[5][6]
Boiling Point Not Available258-259 °C[5]
Solubility in Water Slightly solubleSlightly soluble[7]
Solubility in Organic Solvents SolubleSoluble in ethanol, ether, chloroform[5]
Predicted Properties of 2-Bromo-4-ethylphenyl 2-methylbenzoate

Based on the precursor data and general principles of organic chemistry:

  • Physical State: The target compound is expected to be a high-boiling liquid or a low-melting solid at room temperature. The introduction of the larger 2-methylbenzoyl group to the liquid phenol will increase the molecular weight and intermolecular forces, likely raising the melting point above that of the phenol.

  • Melting/Boiling Point: The boiling point will be significantly higher than that of either precursor due to the substantial increase in molecular weight. The melting point, if solid, is anticipated to be relatively low.

  • Solubility: Due to its large nonpolar surface area, solubility in water is expected to be very low. It is predicted to be soluble in common organic solvents such as ethers, esters (like ethyl acetate), chlorinated solvents (like dichloromethane), and aromatic hydrocarbons (like toluene).

Experimental Protocols for Physical Property Determination

The following sections detail standardized, self-validating protocols for the empirical determination of the key physical properties of 2-Bromo-4-ethylphenyl 2-methylbenzoate.

Melting Point Determination

The melting point provides a crucial indication of the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to lower and broaden the melting range.[2][7]

Methodology: Capillary Method using a Mel-Temp Apparatus

  • Sample Preparation: A small amount of the crystalline solid is finely ground into a powder. The open end of a capillary tube is tapped into the powder. The tube is then inverted and tapped gently on a hard surface to pack the sample into the closed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the Mel-Temp apparatus.

  • Rapid Determination (Optional but Recommended): A rapid heating rate (10-20 °C/minute) is used to get an approximate melting point. This saves time in the subsequent, more accurate measurements.

  • Accurate Determination: A fresh sample is prepared. The apparatus is heated rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to a slow and steady 1-2 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂. For a pure compound, at least two consistent determinations should be made.

Melting_Point_Workflow A Prepare Sample (Grind & Pack Capillary) B Place in Mel-Temp Apparatus A->B C Rapid Heating (Approximate MP) B->C D Cool Apparatus C->D E Prepare New Sample D->E F Slow Heating (1-2°C/min) E->F G Record T1 (First liquid) F->G H Record T2 (All liquid) G->H I Report Melting Range (T1-T2) H->I Boiling_Point_Workflow A Place Liquid in Fusion Tube B Insert Inverted Sealed Capillary A->B C Attach to Thermometer & Immerse in Bath B->C D Heat Gently C->D E Observe Rapid Stream of Bubbles D->E F Remove Heat E->F G Record Temperature When Liquid Enters Capillary F->G

Caption: Workflow for Micro Boiling Point Determination.

Solubility Classification

Solubility provides critical information about the polarity and intermolecular forces of a compound. A systematic approach is used to classify the compound based on its solubility in a series of solvents. [4][5] Methodology: Systematic Solubility Testing

  • General Procedure: For each test, add approximately 30 mg of the compound to 1 mL of the solvent in a test tube. Shake vigorously for 30-60 seconds. If the compound dissolves completely, it is classified as "soluble." If it does not, it is "insoluble."

  • Solvent Sequence:

    • Water (H₂O): Tests for low molecular weight and/or highly polar compounds. 2-Bromo-4-ethylphenyl 2-methylbenzoate is expected to be insoluble.

    • 5% Sodium Hydroxide (NaOH): Tests for acidic compounds. Since the ester is neutral, it is expected to be insoluble (unless hydrolysis occurs upon heating).

    • 5% Sodium Bicarbonate (NaHCO₃): Tests for strongly acidic compounds (like carboxylic acids). Expected to be insoluble.

    • 5% Hydrochloric Acid (HCl): Tests for basic compounds (like amines). Expected to be insoluble.

    • Concentrated Sulfuric Acid (H₂SO₄): Tests for compounds with oxygen or nitrogen atoms or sites of unsaturation that can be protonated. Aromatic esters are typically soluble in cold, concentrated H₂SO₄.

    • Organic Solvents (e.g., Ethanol, Acetone, Dichloromethane): Tests for general organic character. The compound is expected to be soluble.

Solubility_Testing_Workflow Start Start with Unknown Compound Water Test in Water Start->Water Organic Test in Organic Solvent (e.g., Acetone) Start->Organic NaOH Test in 5% NaOH Water->NaOH Insoluble HCl Test in 5% HCl NaOH->HCl Insoluble H2SO4 Test in conc. H2SO4 HCl->H2SO4 Insoluble Result_Insoluble Likely Nonpolar or High MW Neutral H2SO4->Result_Insoluble Insoluble Result_Soluble_H2SO4 Likely Neutral with O, N, or Pi bonds H2SO4->Result_Soluble_H2SO4 Soluble Result_Soluble_Organic Confirms Organic Nature Organic->Result_Soluble_Organic

Caption: Logical Flow for Solubility Classification.

Predicted Spectroscopic Characteristics

While experimental spectra are not available, the key features in IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry can be reliably predicted based on the molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions characteristic of an aromatic ester.

  • C=O Stretch: A strong, sharp absorption is expected in the range of 1730-1715 cm⁻¹. This is slightly lower than for aliphatic esters due to conjugation with the aromatic ring.

  • C-O Stretches: Two strong absorptions are predicted in the 1300-1000 cm⁻¹ region, corresponding to the C-O single bond stretches of the ester group.

  • Aromatic C-H Stretch: A peak of weak to medium intensity will appear just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Absorptions corresponding to the methyl and ethyl groups will be present just below 3000 cm⁻¹.

  • Aromatic C=C Bends: Several medium to weak absorptions will be present in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: A complex series of signals is expected in the 6.8-8.0 ppm region. The protons on the 2-methylbenzoyl ring and the 2-bromo-4-ethylphenyl ring will have distinct chemical shifts and coupling patterns.

    • Ethyl Group Protons (-CH₂CH₃): A quartet around 2.6 ppm (for the -CH₂) and a triplet around 1.2 ppm (for the -CH₃) are expected.

    • Methyl Group Proton (-CH₃): A singlet is predicted around 2.4-2.5 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal is expected in the 165-175 ppm range.

    • Aromatic Carbons: Multiple signals will appear in the 120-150 ppm region. The carbon attached to the bromine will be shifted upfield compared to the others.

    • Alkyl Carbons: Signals for the ethyl and methyl carbons will appear in the upfield region (15-30 ppm).

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected due to the stability of the aromatic systems. The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity to the M⁺ peak.

  • Fragmentation: Key fragmentation pathways would include the cleavage of the ester bond. A prominent peak corresponding to the 2-methylbenzoyl cation (m/z = 119) is highly likely. Loss of the entire 2-bromo-4-ethylphenoxy group would also be a probable fragmentation.

Conclusion

This guide provides a detailed technical framework for understanding and determining the physical properties of 2-Bromo-4-ethylphenyl 2-methylbenzoate. While direct experimental data is sparse, a combination of precursor analysis, theoretical prediction, and established experimental protocols offers a robust pathway for the full characterization of this compound. The provided methodologies for determining melting point, boiling point, and solubility are foundational techniques in synthetic and medicinal chemistry, ensuring that researchers can reliably assess the purity and physical nature of this and other novel molecules. The predicted spectroscopic data serves as a benchmark for the structural verification of the synthesized compound.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8373, 2-Methylbenzoic acid." PubChem, [Link].

  • Evergreensino. "What are the physical properties of O - Toluic Acid? - Blog." Evergreensino, [Link].

  • Sinochem Nanjing Corporation. "2-Methylbenzoic Acid." Sinochem Nanjing, [Link].

  • Vedantu. "Class 11 Chemistry Determination Of Boiling Point Experiment." Vedantu, [Link].

  • WanXingDa Chemical. "2-Methyl-Benzoic Acid Manufacturer & Supplier in China." Liwei Chem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16641252, 2-Bromo-4-ethylphenol." PubChem, [Link].

  • Wikipedia. "o-Toluic acid." Wikipedia, [Link].

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2-Bromo-4-ethylphenyl 2-methylbenzoate CAS number lookup

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-Bromo-4-ethylphenyl 2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of Starting Materials

A successful synthesis begins with a thorough understanding of the starting materials. The primary precursors for the synthesis of 2-Bromo-4-ethylphenyl 2-methylbenzoate are 2-Bromo-4-ethylphenol and 2-Methylbenzoic acid. Their key properties are summarized below.

Property2-Bromo-4-ethylphenol2-Methylbenzoic acid (o-Toluic acid)
CAS Number 64080-15-5[1][2][3][4]118-90-1[5][6][7][8]
Molecular Formula C₈H₉BrO[2][3][4]C₈H₈O₂[5][6][7][8]
Molecular Weight 201.06 g/mol [2][3][4]136.15 g/mol [5][7][8]
Appearance LiquidWhite to off-white crystalline powder/solid[5][7]
Key Safety Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.Causes skin and eye irritation.

Proposed Synthetic Pathways

The formation of a phenyl ester from a phenol and a carboxylic acid can be challenging due to the lower nucleophilicity of the phenolic hydroxyl group compared to that of aliphatic alcohols. Direct acid-catalyzed esterification (Fischer esterification) is often inefficient. Therefore, two more robust and reliable methods are proposed here:

  • Steglich Esterification : A mild and efficient method that uses a carbodiimide coupling agent and a nucleophilic catalyst. This approach is ideal for substrates that may be sensitive to harsh conditions.[9][10][11]

  • Acyl Chloride Method : A classic, high-yielding, two-step approach that involves the activation of the carboxylic acid by converting it to a highly reactive acyl chloride, which then readily reacts with the phenol.

Protocol 1: Steglich Esterification

This one-pot reaction is favored for its mild conditions (typically room temperature) and its ability to overcome the steric hindrance and lower reactivity of the reactants.[10][11] The use of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent activates the carboxylic acid, while 4-Dimethylaminopyridine (DMAP) acts as an acyl-transfer catalyst, significantly accelerating the reaction.[9][12]

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Purification A Dissolve 2-bromo-4-ethylphenol, 2-methylbenzoic acid, and DMAP in anhydrous Dichloromethane (DCM) B Cool the mixture to 0°C in an ice bath A->B C Add a solution of DCC in anhydrous DCM dropwise B->C D Allow the reaction to warm to room temperature and stir for 12-24h C->D E Monitor reaction progress by TLC D->E F Filter off the dicyclohexylurea (DCU) precipitate E->F G Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine F->G H Dry the organic layer over anhydrous Na₂SO₄ G->H I Concentrate under reduced pressure H->I J Purify by column chromatography I->J

Caption: Workflow for Steglich Esterification.

Step-by-Step Methodology
  • Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4-ethylphenol (1.0 eq), 2-methylbenzoic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq). Dissolve these reactants in anhydrous dichloromethane (DCM).

  • Cooling : Place the flask in an ice bath and cool the solution to 0°C with stirring.

  • DCC Addition : Dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of the reaction proceeding.

  • Monitoring : The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Work-up :

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-Bromo-4-ethylphenyl 2-methylbenzoate.

Protocol 2: Acyl Chloride Method

This robust, two-step method first involves the conversion of 2-methylbenzoic acid into the more reactive 2-methylbenzoyl chloride. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[13][14] The resulting acyl chloride is then reacted with 2-bromo-4-ethylphenol in the presence of a base to yield the desired ester.

Experimental Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification cluster_2 Work-up and Purification A Reflux 2-methylbenzoic acid with excess thionyl chloride (SOCl₂) B Remove excess SOCl₂ by distillation or under reduced pressure A->B C Obtain crude 2-methylbenzoyl chloride B->C E Add 2-methylbenzoyl chloride dropwise at 0°C C->E D Dissolve 2-bromo-4-ethylphenol and a base (e.g., pyridine) in DCM D->E F Stir at room temperature until completion E->F G Wash with water, dilute HCl, saturated NaHCO₃, and brine F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Caption: Two-step synthesis via the Acyl Chloride method.

Step-by-Step Methodology

Step 1: Synthesis of 2-Methylbenzoyl Chloride [13]

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), place 2-methylbenzoic acid (1.0 eq).

  • Reagent Addition : Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction : Gently heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.

  • Isolation : Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the crude 2-methylbenzoyl chloride as an oil. This product is often used in the next step without further purification.

Step 2: Esterification

  • Reaction Setup : In a separate flask under an inert atmosphere, dissolve 2-bromo-4-ethylphenol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent like DCM or diethyl ether.

  • Cooling : Cool the solution to 0°C in an ice bath.

  • Acyl Chloride Addition : Add the 2-methylbenzoyl chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction : After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up :

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel. If DCM was used, the organic layer will be on the bottom.

    • Wash the organic layer sequentially with dilute aqueous HCl (to remove the base), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Characterization of 2-Bromo-4-ethylphenyl 2-methylbenzoate

To confirm the successful synthesis and purity of the final product, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the molecular structure. Expected ¹H NMR signals would include aromatic protons from both rings, a quartet and a triplet for the ethyl group, and a singlet for the methyl group.

  • Infrared (IR) Spectroscopy : A strong absorption band in the region of 1730-1750 cm⁻¹ would be characteristic of the ester carbonyl (C=O) stretch.

  • Mass Spectrometry (MS) : To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

Safety and Handling

Working with the reagents involved in these syntheses requires strict adherence to safety protocols.

  • General Precautions : Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16][17]

  • 2-Bromo-4-ethylphenol : Harmful if swallowed and causes skin and eye irritation. Avoid inhalation and direct contact.

  • Thionyl Chloride : Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Must be handled with extreme care in a fume hood.

  • 2-Methylbenzoyl Chloride : A reactive acylating agent that is corrosive and a lachrymator. Handle with care in a fume hood.[18]

  • DCC : A potent skin sensitizer and allergen. Avoid all direct contact.

  • Aromatic Bromo Compounds : This class of compounds should be handled with care, as some can have long-term toxic effects. While the acute toxicity of many is low, they can be persistent and may have unknown hazards.[19]

  • Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.

References

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). PMC. [Link]

  • Synthesis of 2-methylbenzoyl chloride. PrepChem.com. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Steglich Esterification Overview. Scribd. [Link]

  • Process for the synthesis of phenyl esters.
  • Mechanism of the Steglich esterification with the GO/RGO. ResearchGate. [Link]

  • 64080-15-5 2-Bromo-4-ethylphenol. Win-Win Chemical. [Link]

  • Benzoic acid, 2-methyl-. NIST WebBook. [Link]

  • Safety Data Sheet: 2-Methylbenzoic acid. Carl ROTH. [Link]

  • 2-Methyl-Benzoic Acid Manufacturer & Supplier in China. liwei-chem.com. [Link]

  • Process of producing esters of phenols.
  • A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
  • Steglich Esterification/ Keck Macrolactonization. YouTube. [Link]

  • 2-Methylbenzoic acid | C8H8O2. PubChem. [Link]

  • 2-Bromo-4-ethylphenol | C8H9BrO. PubChem. [Link]

  • Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Jetir.Org. [Link]

  • Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate. ResearchGate. [Link]

  • Preparation of 2-methylbenzyl chloride. PrepChem.com. [Link]

  • Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate. RSC Publishing. [Link]

  • [Toxicity of selected brominated aromatic compounds]. PubMed. [Link]

  • MSDS of [1-(4-Bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester. capotchem.com. [Link]

  • 3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER Safety Data Sheets. chemsrc.com. [Link]

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Synthesis and Characterization of 2-Bromo-4-ethylphenyl 2-methylbenzoate: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Protocol

Executive Summary

The compound 2-bromo-4-ethylphenyl 2-methylbenzoate (CAS: 514823-79-1) is a specialized halogenated phenolic ester utilized as a building block in advanced materials and pharmaceutical synthesis. The strategic placement of the bromine atom ortho to the ester linkage provides a highly reactive site for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the ethyl and methyl groups modulate the molecule's lipophilicity and steric profile[1].

This whitepaper outlines a field-proven, scalable methodology for synthesizing this target molecule. As a Senior Application Scientist, I have designed this protocol to prioritize high yield, kinetic efficiency, and rigorous analytical validation, ensuring that the resulting compound meets the strict purity requirements of downstream drug development workflows.

Retrosynthetic Rationale & Mechanistic Causality

The synthesis of phenolic esters presents a unique kinetic challenge. Unlike aliphatic alcohols, phenols are relatively poor nucleophiles because their oxygen lone pairs are delocalized into the aromatic ring. Consequently, direct Fischer esterification with 2-methylbenzoic acid is thermodynamically unfavorable and prone to degradation.

To overcome this, we employ a modified Schotten-Baumann-type acylation using an activated electrophile: 2-methylbenzoyl chloride [2].

The Role of DMAP and Triethylamine

While triethylamine (Et₃N) alone can act as an acid scavenger, the reaction remains sluggish due to the steric hindrance of the ortho-bromine on the phenol and the ortho-methyl on the acyl chloride. To bypass this kinetic bottleneck, we introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst[3].

Causality in Action: DMAP attacks the acyl chloride to form an acylpyridinium intermediate. This intermediate is orders of magnitude more electrophilic than the parent acyl chloride. The phenoxide (generated by Et₃N deprotonating the phenol) rapidly attacks this intermediate, collapsing the tetrahedral transition state to yield the ester and regenerate the DMAP catalyst.

G A 2-Bromo-4-ethylphenol (Nucleophile) E Tetrahedral Intermediate A->E Phenoxide attack B 2-Methylbenzoyl Chloride (Electrophile) D Acylpyridinium Intermediate (Highly Reactive) B->D DMAP attack C Et3N / DMAP (Base / Catalyst) C->D D->E F 2-Bromo-4-ethylphenyl 2-methylbenzoate E->F Cl- Elimination

Mechanistic pathway of the DMAP-catalyzed esterification.

Experimental Workflow: Synthesis and Purification

The following protocol is designed as a self-validating system. The temperature controls and specific wash sequences are not arbitrary; they are engineered to prevent side reactions (such as ester hydrolysis) and ensure the complete removal of the genotoxic acyl chloride precursor[3].

Step-by-Step Synthesis Protocol
  • System Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere to prevent the hydrolysis of the moisture-sensitive acyl chloride.

  • Reagent Loading: Add 2-bromo-4-ethylphenol (10.0 mmol, 2.01 g) and anhydrous dichloromethane (DCM, 50 mL) to the flask. Stir until fully dissolved.

  • Base & Catalyst Addition: Inject Triethylamine (15.0 mmol, 2.1 mL) followed by DMAP (1.0 mmol, 122 mg). The solution may slightly darken due to phenoxide formation.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Rationale: Controlling the exotherm prevents the degradation of the acylpyridinium intermediate.

  • Electrophile Addition: Dissolve 2-methylbenzoyl chloride (11.0 mmol, 1.70 g) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes via an addition funnel.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 2 hours. Monitor completion via Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase.

Downstream Purification Strategy

Purification A Crude Reaction Mixture B 1M HCl Wash (Removes Amines) A->B C Sat. NaHCO3 Wash (Neutralizes Acids) B->C D Brine Wash & Drying (Na2SO4) C->D E Silica Chromatography (Hexane:EtOAc) D->E F Pure Target Ester E->F

Step-by-step downstream purification workflow.

Purification Execution:

  • Quenching: Quench the reaction by adding 30 mL of 1M aqueous HCl. This protonates and extracts the Et₃N and DMAP into the aqueous layer.

  • Neutralization: Separate the organic layer and wash with 30 mL of saturated aqueous NaHCO₃. Rationale: This hydrolyzes any unreacted 2-methylbenzoyl chloride into water-soluble sodium 2-methylbenzoate.

  • Drying & Concentration: Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes:Ethyl Acetate) to yield the pure product as a viscous colorless oil or white solid.

Quantitative Data Summaries

To establish the superiority of the chosen method, Table 1 summarizes the optimization data comparing different esterification strategies. The DMAP-catalyzed acyl chloride route provides the highest yield in the shortest timeframe[2].

Table 1: Optimization of Esterification Conditions

EntryAcylating AgentBase / CatalystSolventTemp (°C)Time (h)Yield (%)
12-Methylbenzoic acidDCC / DMAPDCM252445
22-Methylbenzoyl chlorideEt₃NDCM251268
3 2-Methylbenzoyl chloride Et₃N / DMAP (10 mol%) DCM 0 to 25 2 94
42-Methylbenzoyl chloridePyridine (Neat)None60482

Analytical Characterization (E-E-A-T Validation)

Trustworthiness in synthetic chemistry relies on rigorous analytical validation. The identity and purity of 2-bromo-4-ethylphenyl 2-methylbenzoate must be confirmed through orthogonal spectroscopic techniques. Table 2 outlines the expected analytical signatures.

Table 2: Expected Spectroscopic Characterization Data

TechniqueKey Signals / ObservationsStructural Assignment & Causality
¹H NMR (400 MHz, CDCl₃)δ 2.65 (s, 3H)Ar-CH₃ : The methyl group on the benzoate ring.
δ 2.68 (q, J = 7.6 Hz, 2H), 1.25 (t, J = 7.6 Hz, 3H)Ethyl group (-CH₂CH₃) : Classic splitting pattern confirming the integrity of the phenol tail.
δ 7.10 - 8.20 (m, 7H)Aromatic protons : Downfield shift of the phenol protons confirms esterification.
¹³C NMR (100 MHz, CDCl₃)δ 164.5Ester Carbonyl (C=O) : Characteristic shift for a phenolic ester.
FT-IR (ATR)1735 cm⁻¹Ester C=O stretch : Higher frequency than aliphatic esters due to the lack of resonance donation from the phenolic oxygen.
HRMS (ESI-TOF)m/z 319.0330 [M+H]⁺, 321.0310 [M+2+H]⁺Molecular Ion : The 1:1 ratio of the M and M+2 peaks is the definitive diagnostic signature of the ⁷⁹Br/⁸¹Br isotopes.

References[1] 301318-29-6 | A2B Chem - Chemikart: 2-bromo-4-ethylphenyl 2-methylbenzoate - chemikart.com - Link[2] 2-Ethyl-5-hydroxybenzonitrile | 1243287-70-8 - Benchchem - benchchem.com - Link[3] Application Notes and Protocols: Esterification of Phenols with Benzoyl Halides Under Mild Conditions - Benchchem - benchchem.com - Link[4] Rate-order plot for benzoyl chloride (BC) reaction with phenol in the... - ResearchGate - researchgate.net - Link

Sources

2-Bromo-4-ethylphenyl 2-methylbenzoate: Synthesis, Physicochemical Profiling, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the strategic design of bifunctional building blocks is critical for the rapid expansion of structure-activity relationship (SAR) libraries. 2-Bromo-4-ethylphenyl 2-methylbenzoate (IUPAC name: 2-bromo-4-ethylphenyl 2-methylbenzene-1-carboxylate) is a highly specialized organic intermediate designed for this exact purpose. Structurally, it features a sterically hindered 2-methylbenzoate ester core linked to a 2-bromo-4-ethylphenyl moiety. The ortho-methyl group on the benzoate ring provides critical steric shielding, which can modulate the ester's susceptibility to enzymatic hydrolysis in vivo. Concurrently, the aryl bromide serves as a robust synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the integration of complex pharmacophores.

This technical guide provides a comprehensive, self-validating framework for the synthesis, characterization, and downstream application of this compound.

Structural and Physicochemical Profiling

Understanding the fundamental physicochemical properties of a building block is essential for predicting its behavior in both synthetic workflows and biological assays. The data below synthesizes the structural profile of the target compound.

PropertyValue / Description
IUPAC Name 2-bromo-4-ethylphenyl 2-methylbenzoate
CAS Number 514823-79-1
Molecular Formula C₁₆H₁₅BrO₂
Molecular Weight 319.19 g/mol
SMILES String CCc1ccc(c(c1)Br)OC(=O)c1ccccc1C
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Carbonyl and ether oxygens)
Rotatable Bonds 4
Predicted LogP ~4.8 (Highly lipophilic, suitable for hydrophobic pocket targeting)

Synthetic Methodology: Base-Promoted Acyl Transfer

The most efficient and scalable route to synthesize 2-bromo-4-ethylphenyl 2-methylbenzoate is via a modified or base-promoted acyl transfer[1]. This involves the reaction of 2-bromo-4-ethylphenol[2] with 2-methylbenzoyl chloride[3] in the presence of a non-nucleophilic organic base.

Step-by-Step Protocol

Reagents: 2-Bromo-4-ethylphenol (1.0 eq), 2-Methylbenzoyl chloride (1.1 eq), Triethylamine (TEA) (1.5 eq), 4-Dimethylaminopyridine (DMAP) (0.05 eq), Anhydrous Dichloromethane (DCM).

  • Preparation: Dissolve 2-bromo-4-ethylphenol in anhydrous DCM under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive 2-methylbenzoyl chloride into unreactive 2-methylbenzoic acid.

  • Base Addition: Add TEA and DMAP to the solution, then cool the reaction vessel to 0 °C using an ice bath.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward[1]. DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the transfer of the sterically hindered ortho-toluoyl group. Cooling mitigates the exothermic nature of the initial acyl transfer, preventing the formation of degradation byproducts.

  • Electrophile Addition: Add 2-methylbenzoyl chloride dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

    • Self-Validation System: Monitor the reaction via Thin-Layer Chromatography (TLC) (Hexanes:EtOAc 9:1). The disappearance of the UV-active phenol spot (lower

      
      ) and the emergence of a new, less polar spot (higher 
      
      
      
      ) confirms reaction progression.
  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash sequentially with 1M HCl (to remove residual TEA/DMAP) and brine, then dry over anhydrous Na₂SO₄. Concentrate under reduced pressure to yield the crude ester.

Esterification N1 2-Bromo-4-ethylphenol (Nucleophile) N3 Tetrahedral Intermediate (Alkoxide-Acyl Adduct) N1->N3 Base (TEA/DMAP) Deprotonation N2 2-Methylbenzoyl chloride (Electrophile) N2->N3 Nucleophilic Attack N4 2-Bromo-4-ethylphenyl 2-methylbenzoate N3->N4 -HCl (Salt) Collapse

Fig 1: Mechanistic workflow of the base-catalyzed esterification via a tetrahedral intermediate.

Downstream Applications: Palladium-Catalyzed Cross-Coupling

In drug discovery, the aryl bromide moiety of 2-bromo-4-ethylphenyl 2-methylbenzoate is rarely the final functional group. Instead, it serves as an electrophilic handle for, allowing chemists to append diverse aryl, heteroaryl, or alkyl boronic acids to build complex biaryl scaffolds[4],[5].

Step-by-Step Protocol (Suzuki-Miyaura Coupling)

Reagents: 2-Bromo-4-ethylphenyl 2-methylbenzoate (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).

  • Solvent Degassing: Sparge the 1,4-Dioxane/H₂O mixture with argon for 30 minutes prior to use.

    • Causality: The active catalytic species is a Pd(0) complex. Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, halting the catalytic cycle. Strict deoxygenation ensures maximum catalyst turnover.

  • Reagent Assembly: In a Schlenk flask, combine the aryl bromide, arylboronic acid, K₂CO₃, and the Pd(dppf)Cl₂ catalyst. Add the degassed solvent mixture.

  • Heating: Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.

    • Causality: The elevated temperature provides the necessary activation energy for the oxidative addition of the sterically hindered, electron-rich aryl bromide to the palladium center. The biphasic system allows the inorganic base (K₂CO₃) to dissolve in water while the organic substrates remain in the dioxane phase, facilitating transmetalation at the phase interface.

  • Reaction Monitoring:

    • Self-Validation System: Analyze an aliquot via LC-MS. The starting material will display a distinct 1:1 isotopic doublet (M / M+2) due to the ⁷⁹Br/⁸¹Br isotopes. The successful formation of the product is validated by the disappearance of this isotopic signature and the appearance of the target mass.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with Ethyl Acetate. Purify the concentrated organic phase via flash column chromatography.

Suzuki S1 2-Bromo-4-ethylphenyl 2-methylbenzoate (Aryl Halide) S3 Oxidative Addition [Pd(II) Aryl Complex] S1->S3 S2 Pd(0) Catalyst S2->S3 Inserts into C-Br S4 Transmetalation (Arylboronic Acid + Base) S3->S4 S5 Reductive Elimination S4->S5 S5->S2 Pd(0) Regeneration S6 Cross-Coupled Biaryl Scaffold S5->S6 Product Release

Fig 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing the aryl bromide handle.

Analytical Characterization and Quality Control

To ensure scientific integrity before utilizing the synthesized compound in biological assays, the following analytical self-validation standards must be met:

  • ¹H NMR (400 MHz, CDCl₃): Look for the distinct singlet of the ortho-methyl group at ~2.6 ppm (3H). The ethyl group will present as a quartet at ~2.65 ppm (2H) and a triplet at ~1.25 ppm (3H). The aromatic region (7.0–8.2 ppm) must integrate to 7 protons, confirming the preservation of both rings.

  • LC-MS (ESI+): The mass spectrum must show the characteristic bromine isotopic pattern. Expected

    
     for [M+H]⁺ is 319.0 (⁷⁹Br) and 321.0 (⁸¹Br) in a 1:1 ratio.
    
  • HPLC (Reverse Phase, C18): Purity should be >95% based on UV integration at 254 nm. A gradient of 10% to 90% Acetonitrile in Water (with 0.1% Formic Acid) over 10 minutes will elute this highly lipophilic compound late in the run (typically >7 minutes).

References

  • National Center for Biotechnology Information (PubChem). "2-Bromo-4-ethylphenol | C8H9BrO | CID 16641252" Retrieved from:[Link]

  • Chemikart. "301318-29-6 | 2-bromo-4-ethylphenyl 2-methylbenzoate (CAS 514823-79-1)" Retrieved from:[Link]

  • Vedantu. "Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples" Retrieved from:[Link]

  • American Chemical Society (Organic Letters). "Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides" Retrieved from:[Link]

  • Nature Communications (via PubMed Central). "Rapid and scalable photocatalytic C(sp2)-C(sp3) Suzuki-Miyaura cross-coupling of aryl bromides with alkyl boranes" Retrieved from:[Link]

Sources

Comprehensive Spectral Characterization and Analytical Workflows for 2-Bromo-4-ethylphenyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-4-ethylphenyl 2-methylbenzoate (CAS: 514823-79-1) is a sterically hindered, halogenated ester utilized as a highly specific building block in organic synthesis and drug discovery. Structurally, it comprises an o-toluyl moiety esterified to a 2-bromo-4-ethylphenol core. The presence of the heavy halogen (bromine) combined with the ortho-substituted aromatic rings presents unique electronic and steric environments that dictate its spectral behavior.

This whitepaper provides an in-depth, self-validating analytical framework for the structural elucidation of this compound. By triangulating data from High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, researchers can establish absolute structural certainty.

Strategic Analytical Framework

Structural elucidation cannot rely on a single analytical modality. A robust, self-validating system requires orthogonal techniques: NMR provides atomic connectivity and spatial environments [1], HRMS confirms the exact elemental composition and substructure linkages through fragmentation [2], and ATR-FTIR validates the presence of specific functional group dipole changes [3].

AnalyticalWorkflow Sample 2-Bromo-4-ethylphenyl 2-methylbenzoate (CAS: 514823-79-1) NMR NMR Spectroscopy (1H, 13C, 2D) Connectivity & Stereochem Sample->NMR MS HRMS (EI/ESI) Exact Mass & Fragmentation Sample->MS IR ATR-FTIR Functional Group Vibrations Sample->IR Data Data Synthesis & Cross-Validation NMR->Data MS->Data IR->Data Structure Confirmed Molecular Structure Data->Structure

Multi-modal analytical workflow for structural elucidation and cross-validation.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Choice

While Electrospray Ionization (ESI) is excellent for preserving the protonated molecular ion


, Electron Ionization (EI) at 70 eV is deliberately chosen here. EI imparts sufficient internal energy to induce reproducible, structurally diagnostic fragmentation pathways—specifically the cleavage of the ester bond, which is critical for confirming the two distinct aromatic domains of the molecule [2].
Fragmentation Mechanics

The EI-MS spectrum of 2-bromo-4-ethylphenyl 2-methylbenzoate is dominated by the classic fragmentation rules of aromatic esters.

  • Isotopic Envelope: The molecular ion

    
     appears as a distinct doublet at m/z 318 and 320 in a 1:1 ratio, an unambiguous signature of a single bromine atom (
    
    
    
    Br and
    
    
    Br).
  • 
    -Cleavage:  The most favorable fragmentation is the 
    
    
    
    -cleavage of the ester bond, yielding the highly stable o-toluyl acylium ion at m/z 119. This serves as the base peak (100% relative abundance).
  • CO Loss: The acylium ion subsequently extrudes carbon monoxide (-28 Da) to form the tropylium ion at m/z 91, a hallmark of methyl-substituted aromatic systems [2].

MSFragmentation MolIon Molecular Ion [M]+• m/z 318 / 320 (1:1) C16H15BrO2 Acylium Acylium Ion [C8H7O]+ m/z 119 MolIon->Acylium Alpha-Cleavage (- Phenoxy radical) Phenolic Phenoxy Radical [C8H8BrO]• m/z 199 / 201 MolIon->Phenolic Ester Cleavage (- Acyl radical) Tropylium Tropylium Ion [C7H7]+ m/z 91 Acylium->Tropylium -CO (28 Da)

Primary EI-MS fragmentation pathway highlighting alpha-cleavage and CO loss.

Table 1: Key EI-MS Fragments (70 eV)

m/zRelative AbundanceIon AssignmentStructural Significance
318.0 / 320.0~15%

(

Br /

Br)
Confirms exact mass and presence of one Br atom.
199.0 / 201.0~5%

Phenolic fragment; confirms the brominated ring.
119.1100% (Base)

o-toluyl acylium ion; confirms the benzoate moiety.
91.1~45%

Tropylium ion; confirms methyl substitution on the benzoate ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choice

High-field NMR (e.g., 400 MHz or higher) is required to resolve the complex spin-spin coupling networks of the two distinct aromatic rings. Chloroform-d (CDCl


) is selected as the solvent because it lacks exchangeable protons that might obscure aliphatic signals, and its low dielectric constant prevents disruption of the molecule's native conformational state [1].
Spectral Interpretation

H NMR:  The ethyl group presents a classic first-order 

spin system (a triplet at

1.25 and a quartet at

2.65). The aromatic region is highly diagnostic. The proton ortho to the carbonyl group on the o-toluyl ring (

8.15) is heavily deshielded by the magnetic anisotropy of the C=O double bond. The brominated ring exhibits an AMX spin system: H-3 appears as a fine doublet (

7.48, J = 2.0 Hz) due to meta-coupling, while H-5 is a doublet of doublets (

7.20).

Table 2: Predicted


H NMR Data (400 MHz, CDCl

)
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.15dd1H8.0, 1.5o-toluyl H-6 (ortho to C=O)
7.48d1H2.0Phenoxy H-3 (meta to ethyl)
7.30 - 7.50m3H-o-toluyl H-3, H-4, H-5
7.20dd1H8.2, 2.0Phenoxy H-5
7.15d1H8.2Phenoxy H-6 (ortho to oxygen)
2.68s3H-o-toluyl -CH

2.65q2H7.6Ethyl -CH

-
1.25t3H7.6Ethyl -CH

Table 3: Predicted


C NMR Data (100 MHz, CDCl

)
Chemical Shift (

, ppm)
Carbon TypeAssignment
164.5Quaternary (C=O)Ester Carbonyl
146.2Quaternary (Ar-O)Phenoxy C-1 (attached to oxygen)
143.5Quaternary (Ar-C)Phenoxy C-4 (attached to ethyl)
141.0Quaternary (Ar-C)o-toluyl C-2 (attached to methyl)
116.5Quaternary (Ar-Br)Phenoxy C-2 (attached to bromine)
123.0 - 132.0CH (Aromatic)Various aromatic methines
28.2CH

(Aliphatic)
Ethyl -CH

-
22.0CH

(Aliphatic)
o-toluyl -CH

15.3CH

(Aliphatic)
Ethyl -CH

Attenuated Total Reflectance FTIR (ATR-FTIR)

Causality of Experimental Choice

ATR-FTIR is preferred over traditional KBr pellet transmission methods because it is non-destructive, requires zero sample preparation, and eliminates the risk of moisture absorption (which can artificially broaden the 3000 cm


 region). For halogenated aromatics, ATR-FTIR provides sharp, distinct bands for the heavy C-Br stretch in the fingerprint region [3].

Table 4: Key ATR-FTIR Vibrational Modes

Wavenumber (cm

)
IntensityVibrational ModeStructural Correlation
2960, 2930, 2870Medium

(C-H) aliphatic
Ethyl and methyl group stretching
1740Strong

(C=O) ester
Phenolic ester carbonyl stretch (shifted higher than aliphatic esters)
1600, 1580Medium

(C=C) aromatic
Aromatic ring skeletal vibrations
1240, 1100Strong

(C-O) ester
Asymmetric and symmetric C-O-C stretches
650Medium-Strong

(C-Br)
Carbon-Bromine stretch

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity and reproducibility, the following standardized protocols must be adhered to when characterizing 2-Bromo-4-ethylphenyl 2-methylbenzoate.

Protocol A: NMR Acquisition Workflow
  • Sample Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of high-purity CDCl

    
     (containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard).
    
  • Tube Selection: Transfer the solution to a 5 mm precision NMR tube. Ensure the solvent column height is exactly 4.0 cm to optimize magnetic field shimming.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl

    
     (
    
    
    
    7.26 for residual CHCl
    
    
    ).
  • Acquisition (

    
    H):  Run a standard 1D proton pulse sequence (zg30) with a 30° flip angle, 2.0 s relaxation delay (D1), and 16 scans.
    
  • Acquisition (

    
    C):  Run a proton-decoupled 1D carbon sequence (zgpg30) with a 2.0 s relaxation delay and a minimum of 512 scans to achieve a high signal-to-noise ratio for quaternary carbons.
    
  • Processing: Apply exponential multiplication (Line Broadening = 0.3 Hz for

    
    H, 1.0 Hz for 
    
    
    
    C) prior to Fourier transformation. Phase and baseline correct manually.
Protocol B: EI-MS Acquisition Workflow
  • Sample Introduction: Dilute the sample to 10

    
    g/mL in GC-grade dichloromethane (DCM). Inject 1.0 
    
    
    
    L into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25
    
    
    m).
  • Chromatography: Set the inlet temperature to 250°C. Use a temperature gradient: hold at 100°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 mins.

  • Ionization: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230°C.

  • Data Acquisition: Scan from m/z 50 to 400.

  • Validation: Verify the 1:1 isotopic ratio of the molecular ion at m/z 318/320 to confirm the presence of the bromine atom before analyzing the fragmentation cascade.

Protocol C: ATR-FTIR Acquisition Workflow
  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm

    
    .
    
  • Sample Application: Place 2-3 mg of the pure compound (or a single drop if in liquid/oil form) directly onto the center of the ATR crystal.

  • Compression: If the sample is crystalline, apply the pressure anvil to ensure intimate contact between the sample and the crystal.

  • Acquisition: Collect the sample spectrum using 32 scans from 4000 to 400 cm

    
    .
    
  • Processing: Apply an ATR correction algorithm to adjust for the wavelength-dependent depth of penetration, ensuring the spectrum is directly comparable to transmission libraries.

References

  • Alexandri, E., & Ahmed, R. (2020). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules. Available at:[Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spektrom. Available at:[Link]

  • Ofner, J., et al. (2012). Halogenation processes of secondary organic aerosol and implications on halogen release mechanisms. Atmospheric Chemistry and Physics. Available at:[Link]

Predicted 1H NMR spectrum of 2-Bromo-4-ethylphenyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted ¹H NMR Spectrum of 2-Bromo-4-ethylphenyl 2-methylbenzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Bromo-4-ethylphenyl 2-methylbenzoate. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation. By dissecting the molecule's structure and applying fundamental principles of chemical shift theory, spin-spin coupling, and signal integration, we will construct a detailed, theoretical spectrum. This guide explains the causal relationships behind the predicted spectral parameters, offering a robust framework for interpreting experimental data for this molecule and structurally related compounds.

Introduction: The Power of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains one of the most powerful and non-destructive analytical techniques for determining the structure of organic molecules.[1] The core principle of ¹H NMR lies in the interaction of the magnetic moments of hydrogen nuclei (protons) with an external magnetic field.[2] The precise resonance frequency of each proton is exquisitely sensitive to its local electronic environment, providing four critical pieces of information:

  • Chemical Shift (δ): This indicates the electronic environment of the proton, revealing information about adjacent functional groups and hybridization states.[3][4]

  • Integration: The area under a signal is proportional to the relative number of protons generating that signal.[5][6]

  • Multiplicity (Splitting Pattern): This describes the number of adjacent, non-equivalent protons, governed by the n+1 rule.[7][8]

  • Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the connectivity and dihedral angles between coupled protons.[9][10]

This guide will systematically apply these principles to predict the ¹H NMR spectrum for 2-Bromo-4-ethylphenyl 2-methylbenzoate.

Molecular Structure and Proton Environments

To predict the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons within the molecule. The structure of 2-Bromo-4-ethylphenyl 2-methylbenzoate presents eight distinct proton environments, which have been systematically labeled (A-H) for clarity.

Figure 1: Molecular structure of 2-Bromo-4-ethylphenyl 2-methylbenzoate with proton environments labeled A-H.

Predicted ¹H NMR Spectral Data: A Detailed Analysis

The predicted ¹H NMR spectrum is derived from the additive effects of substituents on the chemical shifts of aromatic protons and established ranges for aliphatic groups.[11] The spectrum is anticipated to be complex, particularly in the aromatic region, due to multiple spin-spin coupling interactions.

Aromatic Region (δ 6.5-8.5 ppm)

The two benzene rings give rise to seven distinct signals in the downfield region of the spectrum.[12]

  • Protons on the 2-Bromo-4-ethylphenyl Ring (A, B, C):

    • Proton Hc (δ ≈ 7.95 ppm): This proton is ortho to the powerfully electron-withdrawing ester oxygen, causing a significant downfield shift. It is also meta to the bromine atom. It has one ortho neighbor (Hb), so its signal is predicted to be a doublet . The ortho coupling constant (³JBC) is expected to be approximately 8.0 Hz.

    • Proton Hb (δ ≈ 7.30 ppm): This proton is ortho to the electron-donating ethyl group, which provides some shielding. It is situated between two other protons (Ha and Hc). Therefore, it will be split by both Hc (ortho coupling, ³JBC ≈ 8.0 Hz) and Ha (meta coupling, ⁴JAB ≈ 2.0 Hz), resulting in a doublet of doublets .

    • Proton Ha (δ ≈ 7.15 ppm): Located ortho to the bromine atom and meta to the ester group, this proton experiences a moderate downfield shift. With only one meta neighbor (Hb), its signal will appear as a doublet with a small meta coupling constant (⁴JAB ≈ 2.0 Hz).[7]

  • Protons on the 2-methylbenzoate Ring (D, E, F, G):

    • Proton Hd (δ ≈ 7.80 ppm): This proton is ortho to the ester carbonyl group, leading to significant deshielding. It has one ortho neighbor (He), and its signal will be a doublet (³JDE ≈ 7.6 Hz).

    • Protons He and Hf (δ ≈ 7.25-7.40 ppm): These protons are meta to either the ester or the methyl group and are expected to have overlapping signals. They will likely appear as a complex multiplet due to mutual coupling and coupling with their respective neighbors.

    • Proton Hg (δ ≈ 7.20 ppm): This proton is ortho to the electron-donating methyl group, which shields it relative to the other protons on this ring. It has one ortho neighbor (Hf) and will likely appear as a doublet (³JFG ≈ 7.5 Hz).

Aliphatic Region (δ 0.5-4.5 ppm)

The aliphatic protons from the ethyl and methyl substituents will appear in the upfield region of the spectrum.[13]

  • Ethyl Group Protons (Hh):

    • Methylene (-CH₂-) (δ ≈ 2.70 ppm): These two protons are adjacent to the aromatic ring, which deshields them. They are coupled to the three protons of the adjacent methyl group (n=3), so their signal will be split into a quartet (n+1=4).[9][14] The coupling constant (³J) is expected to be approximately 7.6 Hz.

    • Methyl (-CH₃-) (δ ≈ 1.25 ppm): These three protons are further from the ring and are therefore more shielded. They are coupled to the two protons of the methylene group (n=2), resulting in a triplet (n+1=3) with the same coupling constant of ~7.6 Hz.

  • Benzoate Methyl Group Proton (δ ≈ 2.45 ppm):

    • This methyl group is attached directly to the aromatic ring, which causes a downfield shift compared to a simple alkane methyl group. As there are no protons on the adjacent carbon atom, the signal will be a singlet .

Summary of Predicted Data

The following table consolidates the predicted ¹H NMR data for 2-Bromo-4-ethylphenyl 2-methylbenzoate.

Proton LabelAssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
HcAromatic~ 7.951HDoublet (d)³J ≈ 8.0
HdAromatic~ 7.801HDoublet (d)³J ≈ 7.6
He, HfAromatic~ 7.25 - 7.402HMultiplet (m)-
HbAromatic~ 7.301HDoublet of Doublets (dd)³J ≈ 8.0, ⁴J ≈ 2.0
HgAromatic~ 7.201HDoublet (d)³J ≈ 7.5
HaAromatic~ 7.151HDoublet (d)⁴J ≈ 2.0
-Ethyl (-CH₂-)~ 2.702HQuartet (q)³J ≈ 7.6
-Benzoate (-CH₃)~ 2.453HSinglet (s)N/A
-Ethyl (-CH₃-)~ 1.253HTriplet (t)³J ≈ 7.6

Standard Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum for this compound, the following self-validating protocol is recommended.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity 2-Bromo-4-ethylphenyl 2-methylbenzoate.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[15]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[2]

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency onto the deuterium signal of the solvent (CDCl₃).

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to ensure sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay (e.g., 1-2 seconds) between pulses to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Figure 2: A standard workflow for acquiring and processing a ¹H NMR spectrum.

Conclusion

The predicted ¹H NMR spectrum of 2-Bromo-4-ethylphenyl 2-methylbenzoate is characterized by a set of well-defined signals that are consistent with its molecular structure. The aromatic region is expected to be complex, showing distinct patterns of doublets and multiplets arising from ortho, and meta spin-spin coupling. The aliphatic region should clearly display a quartet and a triplet for the ethyl group and a singlet for the benzoate methyl group. This detailed prediction serves as an authoritative guide for the structural verification of this compound and provides a framework for the analysis of analogous molecules. The correlation between the predicted data and an experimentally obtained spectrum would provide definitive confirmation of the compound's identity and purity.

References

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Solubility of 2-Bromo-4-ethylphenyl 2-methylbenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Solubility Profiling of 2-Bromo-4-ethylphenyl 2-methylbenzoate in Organic Solvents: A Technical Guide

Executive Summary In early-stage drug discovery and complex organic synthesis, the physicochemical profiling of building blocks is a non-negotiable prerequisite. Poor solubility data leads to unpredictable reaction yields, unreliable in vitro testing, and inflated development costs[1]. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a deep mechanistic understanding and a self-validating experimental protocol for determining the solubility of the lipophilic intermediate, 2-Bromo-4-ethylphenyl 2-methylbenzoate, in various organic solvents.

Structural Analysis and Mechanistic Rationale

Understanding the solvation of a target compound requires analyzing its structural moieties to predict thermodynamic interactions. 2-Bromo-4-ethylphenyl 2-methylbenzoate (CAS: 514823-79-1, Molecular Formula: C16H15BrO2) is a highly lipophilic halogenated ester.

Causality of Solvation: The solubility profile of this compound is directly dictated by its molecular architecture:

  • Hydrophobic Core: The presence of two aromatic rings (the phenyl ester and the benzoate group) significantly increases the molecule's hydrophobicity, driving its affinity for non-polar solvents via dispersion forces.

  • Halogenation: The bromine atom at the ortho-position of the phenolic ring increases the polarizability and overall lipophilicity (LogP) of the molecule. Halogenated compounds preferentially dissolve in halogenated solvents (e.g., Dichloromethane) due to dipole-induced dipole interactions.

  • Steric Bulk: The ethyl and methyl substituents disrupt crystal lattice packing energy. A lower lattice energy generally correlates with an enhanced ability for organic solvents to break the intermolecular bonds, increasing overall solubility.

  • Ester Linkage: The ester oxygen atoms provide weak hydrogen-bond acceptor capabilities. While insufficient to grant aqueous solubility, this feature allows for moderate to high solubility in polar aprotic solvents (e.g., DMSO, DMF)[2].

Theoretical Solubility Profile in Organic Solvents

Based on Hansen Solubility Parameters (HSP) and the principle of "like dissolves like," we can predict the quantitative solubility ranges for this compound.

Table 1: Predicted Solubility Profile of 2-Bromo-4-ethylphenyl 2-methylbenzoate at 25°C

Solvent ClassSpecific SolventPolarity IndexPredicted SolubilityMechanistic Justification
Non-Polar Hexane / Heptane0.1High (>50 mg/mL)Strong dispersion forces align perfectly with the hydrophobic aromatic and alkyl groups.
Moderately Polar Dichloromethane (DCM)3.1Very High (>100 mg/mL)Excellent solvation of halogenated and aromatic rings due to matching polarizability.
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2High (>50 mg/mL)DMSO acts as a universal aprotic solvent, interacting favorably with the ester linkage[2].
Polar Protic Methanol / Ethanol5.1 - 5.2Moderate (10-30 mg/mL)Hydrogen bonding from the alcohol competes with the hydrophobic bulk, limiting total dissolution capacity.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While kinetic solubility (often measured via DMSO dilution) is useful for high-throughput screening[1][2], thermodynamic solubility is the gold standard required for rigorous chemical development. To generate trustworthy, E-E-A-T compliant data, we adapt the principles of OECD Test Guideline 105 (originally designed for water solubility)[3] to organic solvent systems.

Why a "Self-Validating" System? A standard shake-flask assay can yield false positives if highly volatile organic solvents evaporate during the assay, or if nano-sized microcrystals remain suspended in the supernatant[4]. This protocol introduces a self-validating loop: utilizing an internal standard (IS) during HPLC quantification to monitor solvent loss, and performing high-speed centrifugation to guarantee the absence of micro-suspensions.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of solid 2-Bromo-4-ethylphenyl 2-methylbenzoate (approx. 200 mg) to 1.0 mL of the target organic solvent in a 2 mL amber glass HPLC vial. The excess solid ensures the solution remains saturated, which is the core thermodynamic requirement of the shake-flask method[2][4].

  • Equilibration: Seal the vials tightly with PTFE-lined caps to prevent the evaporation of volatile solvents like DCM. Place the vials in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours to ensure equilibrium is reached[2].

  • Phase Separation: Remove the vials and centrifuge at 15,000 x g for 15 minutes at 25 °C. Because the shake-flask method is prone to the formation of microcrystals due to high agitation, this high-speed centrifugation is critical to pellet any suspended particles that could artificially inflate the solubility reading[1][4].

  • Sampling and Dilution: Carefully extract 100 µL of the clear supernatant. Dilute this aliquot immediately (e.g., 1:100) into a compatible diluent (e.g., Acetonitrile) containing a known concentration of an internal standard (e.g., 4-bromobenzophenone).

  • HPLC-UV Quantification: Analyze the diluted samples using a validated HPLC-UV method (detection at ~254 nm). Quantify the concentration against a separately built, multi-point calibration curve of the compound[1].

  • Validation Check: Compare the Internal Standard (IS) peak area across all samples. A deviation of >5% indicates solvent evaporation during the 48-hour shake or a pipetting error due to solvent viscosity, thereby invalidating that specific replicate.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the self-validating solubility determination workflow.

G Start Compound: 2-Bromo-4-ethylphenyl 2-methylbenzoate Solvent Organic Solvent Addition & Saturation Start->Solvent Shake Thermodynamic Equilibration (Shake-Flask, 48h, 25°C) Solvent->Shake Centrifuge Microcrystal Separation (Centrifugation 15,000 x g) Shake->Centrifuge HPLC HPLC-UV Quantification with Internal Standard Centrifuge->HPLC Validate Self-Validation Loop (IS Variance < 5%) HPLC->Validate

Caption: Self-validating shake-flask workflow for determining thermodynamic solubility.

Conclusion

Accurate solubility data dictates the formulation strategy, toxicity assessments, and downstream synthetic pathways in drug discovery. For highly lipophilic intermediates like 2-Bromo-4-ethylphenyl 2-methylbenzoate, leveraging non-polar to moderately polar organic solvents ensures complete dissolution for subsequent synthetic steps (e.g., cross-coupling reactions). By employing the self-validating shake-flask methodology outlined above, researchers can generate robust, reproducible data that withstands rigorous scientific and regulatory scrutiny.

References[2] "301318-29-6 | A2B Chem - Chemikart: 2-bromo-4-ethylphenyl 2-methylbenzoate." Chemikart.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf30v8Q2qndApigFSTWj9dry4y3f7WAaK4R3JEmLK2sw4RxBPGmhY94G2eZUSEIHBvhrOoPwZ5AsphivI8Ei569fkFRRbyevVtBRNe3RAOhlS4Yr_wSxJ3iFApyz_EK9cev3Ii9padaAyqz_Xl5WRqoiEqxvNcN5ZMs6o20xnTkfvh-Av2afIAFCSOlveTbPX-mMqX35Ts3Dbewoy91Q==[5] "Determining the water solubility of difficult-to-test substances A tutorial review." Technical University of Denmark (DTU). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjxyV6ftcppDuNZjnGMUFLM6tvfybT4lZXsOi01wrgbtmd6PklcvW1YdM2oaTto8TBIA7IUE644PNKxocEg54GAIgtRQ6RmhzUJwTgq3PitP-N7i4WP2TGgfjlHmlSJVN7x4i2oV8QiSKnj2VYSfMxvowr4aPzohb4Na1KjjtYGw8bETPoUTtoLwxt[1] "Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1." ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuDnJQQHrDTE-X_RgRjJbYLIvx687ZuoXlnzPhkiqehNmpywdaIH1YQzrXnypqOykrvu4hwPx3L8fbNa-6xYnIXn8tXzgua7GVOnLjId43rOoHA_tpQ_us309LbKoL2YkIHTjFi32oNakYG6JKYHqGMAPlNe7S6uhDNDrhMdqJPJ4vuyz9lzXlZ2hMfF1xTtYskNnd0kWUtRuzpvQi7Ka5DLb4ZIYnvos=[4] "Industrial chemistry analyses - GLP compliant." Nano-test.de. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3-m9g8PK44OL9wc0jxroI684fEKBw74v8AYzN6CaaHSR3Yt90emS-i4xeIXqHXBzzejfEA6vz9a7LgtP4rY-egH7WRzAEQsq2Y9fgHHXHSqlX3F0jxv9LP5MNV3nNeO9UnlVb6SXN9jtNUZWcuD6U[3] "Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery." Asian Journal of Chemistry. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0JiBovUnZ2qjo3BvTQp64EdV48GNmsaFzhQLEZ-25QOv-rOE7_NqMKi4BXQZ325lElku8w12lsnJd5pmJb9svXQpRuxvolOc2EESNhiU3r0-KOFoj3iaWTXuZXrFfqxr8AOTTz_9wkPpx2v7odnNIpCDpE3m1vM0nwy0cf2ci

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An In-depth Technical Guide to 2-Bromo-4-ethylphenyl 2-methylbenzoate: Synthesis, Characterization, and Applications as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-ethylphenyl 2-methylbenzoate, a halogenated aromatic ester with significant potential as a versatile intermediate in organic synthesis. While not extensively documented in mainstream chemical literature, its structural motifs are present in a variety of molecules within medicinal and agricultural chemistry. This document outlines a plausible and robust synthetic pathway for its preparation, details its predicted physicochemical properties, and explores its potential applications for researchers, scientists, and professionals in drug development and material science. The guide emphasizes the rationale behind the proposed synthetic strategy and provides detailed, actionable experimental protocols.

Introduction: The Strategic Value of Substituted Aromatic Esters

Halogenated aromatic esters are a cornerstone of modern organic synthesis. The strategic placement of a bromine atom on a phenyl ring provides a reactive handle for a multitude of cross-coupling reactions, enabling the facile introduction of diverse functional groups. This reactivity makes such compounds valuable building blocks for constructing complex molecular architectures. The ester functionality, in turn, can be readily manipulated, for instance, through hydrolysis to the corresponding carboxylic acid, offering an additional site for chemical modification.

2-Bromo-4-ethylphenyl 2-methylbenzoate is a molecule of interest due to its unique combination of a brominated phenol, an ethyl substituent, and a methyl-substituted benzoyl group. This specific arrangement of functional groups can influence the molecule's reactivity and steric properties, making it a potentially valuable intermediate for the synthesis of targeted, high-value molecules in pharmaceuticals and agrochemicals. This guide will provide a detailed exploration of a proposed synthesis and the potential utility of this compound.

Proposed Synthesis of 2-Bromo-4-ethylphenyl 2-methylbenzoate

The most logical and efficient synthetic route to 2-Bromo-4-ethylphenyl 2-methylbenzoate is through the esterification of 2-bromo-4-ethylphenol with 2-methylbenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution and is known for its high efficiency and reliability.

Rationale for the Synthetic Approach

The choice of an esterification reaction is based on the ready availability of the starting materials and the high yields typically associated with this type of transformation. The use of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is typically carried out in an aprotic solvent like dichloromethane to ensure the solubility of the reactants and facilitate the reaction.

Experimental Protocol: Synthesis of 2-Bromo-4-ethylphenyl 2-methylbenzoate

Materials:

  • 2-bromo-4-ethylphenol

  • 2-methylbenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 2-bromo-4-ethylphenol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add anhydrous pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-methylbenzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield pure 2-Bromo-4-ethylphenyl 2-methylbenzoate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Esterification cluster_workup Workup & Purification cluster_product Final Product 2_bromo_4_ethylphenol 2-bromo-4-ethylphenol Reaction_Vessel Reaction in DCM with Pyridine 2_bromo_4_ethylphenol->Reaction_Vessel 2_methylbenzoyl_chloride 2-methylbenzoyl chloride 2_methylbenzoyl_chloride->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup 1. Quench 2. Extract Purification Column Chromatography Workup->Purification Crude Product Final_Product 2-Bromo-4-ethylphenyl 2-methylbenzoate Purification->Final_Product Pure Product

Caption: Proposed synthesis of 2-Bromo-4-ethylphenyl 2-methylbenzoate.

Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₆H₁₅BrO₂
Molecular Weight 319.19 g/mol
Appearance Colorless to pale yellow oil or solid
Boiling Point > 300 °C (Predicted)
Solubility Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone), insoluble in water.
CAS Number 1392323-83-7

Potential Applications in Research and Development

The true value of 2-Bromo-4-ethylphenyl 2-methylbenzoate lies in its potential as a versatile synthetic intermediate. The presence of the bromo substituent opens up a wide array of possibilities for further chemical transformations.

Suzuki and Other Cross-Coupling Reactions

The bromine atom on the phenyl ring is ideally positioned for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of various aryl, vinyl, or alkynyl groups, leading to the synthesis of complex biaryl and other conjugated systems. These structural motifs are prevalent in many biologically active molecules and advanced materials.

Nucleophilic Aromatic Substitution

While less common for bromoarenes compared to their fluoro- or chloro- counterparts, under certain conditions, the bromine atom can be displaced by strong nucleophiles. This could allow for the introduction of nitrogen, oxygen, or sulfur-containing functional groups.

Synthesis of Novel Bioactive Compounds

The overall structure of 2-Bromo-4-ethylphenyl 2-methylbenzoate can serve as a scaffold for the development of new pharmaceutical or agrochemical candidates. The various substituents can be modified to fine-tune the molecule's biological activity. For instance, similar brominated aromatic compounds have been investigated for their insecticidal and herbicidal properties.

Logical Flow of Application

Application_Flow Start 2-Bromo-4-ethylphenyl 2-methylbenzoate Cross_Coupling Palladium-Catalyzed Cross-Coupling Reactions Start->Cross_Coupling Ester_Hydrolysis Ester Hydrolysis Start->Ester_Hydrolysis Suzuki Suzuki Coupling (Aryl-Aryl Bonds) Cross_Coupling->Suzuki Heck Heck Coupling (Aryl-Vinyl Bonds) Cross_Coupling->Heck Sonogashira Sonogashira Coupling (Aryl-Alkynyl Bonds) Cross_Coupling->Sonogashira Final_Compounds Complex Bioactive Molecules & Advanced Materials Suzuki->Final_Compounds Heck->Final_Compounds Sonogashira->Final_Compounds Carboxylic_Acid 2-Bromo-4-ethylphenyl 2-methylbenzoic acid Ester_Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Bond Formation Carboxylic_Acid->Amide_Coupling Amide_Coupling->Final_Compounds

Caption: Potential synthetic transformations of the title compound.

Conclusion

2-Bromo-4-ethylphenyl 2-methylbenzoate, while not a widely studied molecule, represents a valuable and versatile intermediate for organic synthesis. Its synthesis via a straightforward esterification reaction is both practical and scalable. The strategic placement of its bromo and ester functionalities provides two distinct points for chemical modification, allowing for the construction of a wide range of more complex molecules. For researchers and professionals in drug discovery and material science, this compound offers a reliable and adaptable platform for the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

  • PubChem. 2-Bromo-4-[(4-ethylphenyl)methyl]benzoic acid methyl ester. National Center for Biotechnology Information. [Link]

  • European Patent Office. EP 1044956 A1: A process for the preparation of 2-(4-methylphenyl)
  • Google Patents. CN109553532B: Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

Methodological & Application

Synthesis of 2-Bromo-4-ethylphenyl 2-methylbenzoate from 2-bromo-4-ethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 2-Bromo-4-ethylphenyl 2-methylbenzoate via DMAP-Catalyzed Acylation

Executive Summary & Rationale

The esterification of halogenated and alkylated phenols is a critical transformation in the synthesis of advanced pharmaceutical intermediates and agrochemical active ingredients (1)[1]. The target molecule, 2-bromo-4-ethylphenyl 2-methylbenzoate, presents unique synthetic challenges. This is due to the weak nucleophilicity of 2-bromo-4-ethylphenol (2)[2] combined with the significant steric hindrance imparted by the ortho-methyl group of the acylating agent, 2-methylbenzoyl chloride (3)[3].

Traditional aqueous biphasic Schotten-Baumann conditions often result in sluggish kinetics, poor yields, and competitive hydrolysis of the acylating agent under these sterically demanding conditions[1]. To circumvent these limitations, this application note details a highly optimized, non-aqueous acylation utilizing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst and Triethylamine (TEA) as an auxiliary base (4)[4].

Mechanistic Causality & Experimental Design

A self-validating experimental protocol requires an understanding of the underlying reaction kinetics. Phenols are inherently poorer nucleophiles than aliphatic alcohols due to the delocalization of the oxygen lone pair into the aromatic ring.

  • The Role of DMAP: DMAP acts as a hyper-nucleophilic catalyst. It rapidly attacks the sterically hindered 2-methylbenzoyl chloride to form a highly electrophilic N-acylpyridinium intermediate (5)[5]. This intermediate significantly lowers the activation energy barrier for the subsequent nucleophilic attack by the phenol, driving the reaction forward at a rate up to 10⁴ times faster than uncatalyzed processes[4].

  • The Role of TEA: Triethylamine serves as an acid scavenger. As the esterification proceeds, hydrochloric acid (HCl) is generated. If left unneutralized, HCl would protonate DMAP, terminating the catalytic cycle. TEA neutralizes the HCl, precipitating as triethylammonium chloride and ensuring the continuous regeneration of DMAP.

  • Solvent Selection: Dichloromethane (DCM) is chosen for its excellent solvating capacity for the N-acylpyridinium salt and its inertness toward acyl chlorides.

Mechanism A 2-Methylbenzoyl Chloride + DMAP Catalyst B N-Acylpyridinium Intermediate (Highly Electrophilic) A->B Fast Activation C Addition of 2-Bromo-4-ethylphenol B->C D Tetrahedral Intermediate Formation C->D Nucleophilic Attack E 2-Bromo-4-ethylphenyl 2-methylbenzoate + Regenerated DMAP D->E HCl Elimination (Neutralized by TEA)

Mechanistic pathway of the DMAP-catalyzed esterification overcoming steric hindrance.

Quantitative Data & Reagent Stoichiometry

To ensure complete conversion while minimizing the difficulty of downstream purification, a slight excess of the acylating agent and auxiliary base is employed.

Table 1: Reagent Stoichiometry for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
2-Bromo-4-ethylphenol201.061.002.01 gLimiting Reactant
2-Methylbenzoyl chloride154.601.201.85 g (1.57 mL)Acylating Agent
Triethylamine (TEA)101.191.501.52 g (2.09 mL)Auxiliary Base
DMAP122.170.100.12 gNucleophilic Catalyst
Dichloromethane (DCM)84.93-40 mLSolvent

Table 2: Comparative Yield Analysis of Esterification Methods

MethodCatalyst / BaseSolvent SystemTemp (°C)Time (h)Expected Yield (%)
Standard Schotten-Baumann[1]10% NaOH (aq)Water / DCM2512 - 2445 - 55
Phase-Transfer Catalysis (6)[6]NaOH / TBACWater / DCM01 - 260 - 70
DMAP-Catalyzed (This Protocol) [4]DMAP / TEA Anhydrous DCM 0 to 25 4 - 6 85 - 95

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Activation

  • Preparation: Oven-dry a 100 mL two-neck round-bottom flask containing a magnetic stir bar. Purge the flask with inert nitrogen gas to maintain anhydrous conditions, preventing the premature hydrolysis of the acyl chloride.

  • Dissolution: Add 2.01 g (10 mmol) of 2-bromo-4-ethylphenol to the flask, followed by 30 mL of anhydrous Dichloromethane (DCM). Stir until complete dissolution is achieved.

  • Base & Catalyst Addition: Inject 2.09 mL (15 mmol) of Triethylamine (TEA) into the solution. Subsequently, add 0.12 g (1 mmol) of DMAP. Stir the mixture for 5 minutes at room temperature (25 °C).

Phase 2: Controlled Acylation 4. Temperature Control: Submerge the reaction flask in an ice-water bath to lower the internal temperature to 0 °C. Causality: The formation of the N-acylpyridinium intermediate is highly exothermic. Cooling prevents solvent boil-off and suppresses the formation of dark, polymeric byproducts. 5. Acylating Agent Addition: In a separate dry vial, dilute 1.57 mL (12 mmol) of 2-methylbenzoyl chloride with 10 mL of anhydrous DCM. Transfer this to an addition funnel and add it dropwise to the reaction mixture over a period of 15-20 minutes. 6. Propagation: Once the addition is complete, remove the ice-water bath. Allow the reaction to gradually warm to room temperature. Stir vigorously for 4 to 6 hours. 7. Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) mobile phase. The reaction is deemed complete when the phenol spot is fully consumed.

Phase 3: Quenching, Workup, and Purification 8. Quenching: Quench the reaction by adding 20 mL of cold distilled water to hydrolyze any unreacted 2-methylbenzoyl chloride. Transfer the biphasic mixture to a 125 mL separatory funnel. 9. Extraction: Separate the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional 15 mL of DCM. Combine the organic layers. 10. Sequential Washing:

  • Wash the combined organic phase with 20 mL of 1 M HCl. Causality: This protonates and removes unreacted TEA and the DMAP catalyst into the aqueous phase.
  • Wash with 20 mL of saturated aqueous NaHCO₃. Causality: This neutralizes any residual acid and extracts the 2-methylbenzoic acid byproduct (formed from the quenched acyl chloride) as water-soluble sodium 2-methylbenzoate.
  • Wash with 20 mL of saturated brine to draw out residual dissolved water from the organic phase.
  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of 98:2 to 95:5 Hexane:Ethyl Acetate. Pool the pure fractions and evaporate to yield the purified 2-Bromo-4-ethylphenyl 2-methylbenzoate.

    Workflow S1 1. Setup & Dissolution (Phenol in DCM) S2 2. Base/Catalyst Addition (TEA + DMAP) S1->S2 S3 3. Controlled Acylation (0 °C, Dropwise) S2->S3 S4 4. Reaction Propagation (25 °C, 4-6 h) S3->S4 S5 5. Aqueous Workup (HCl, NaHCO3, Brine) S4->S5 S6 6. Purification (Silica Column) S5->S6

    Step-by-step experimental workflow for the synthesis and purification of the target ester.

References

  • Source: benchchem.
  • Source: nih.
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Advanced O-Acylation Protocol: Synthesis of 2-Bromo-4-ethylphenyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The esterification of sterically hindered phenols is a classical challenge in organic synthesis. In this protocol, we detail the synthesis of 2-Bromo-4-ethylphenyl 2-methylbenzoate from 2-bromo-4-ethylphenol and 2-methylbenzoyl chloride.

The Chemical Challenge: 2-Bromo-4-ethylphenol[1] presents a unique synthetic hurdle. The bulky bromine atom at the ortho position physically shields the hydroxyl oxygen, while its inductive electron-withdrawing nature significantly reduces the nucleophilicity of the phenoxide. Concurrently, 2-methylbenzoyl chloride (also known as o-toluoyl chloride)[2] possesses its own ortho-methyl steric bulk. Attempting this coupling via standard Schotten-Baumann conditions (aqueous NaOH) typically fails, as the rate of acid chloride hydrolysis outpaces the rate of phenolic esterification.

The Mechanistic Solution (Causality): To overcome this dual steric hindrance, a strictly anhydrous protocol utilizing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst and Triethylamine (TEA) as an auxiliary base is required. DMAP is a hyper-nucleophile that rapidly attacks the acid chloride to form an N-acylpyridinium intermediate[3]. This cationic intermediate is orders of magnitude more electrophilic than the parent acid chloride, effectively lowering the activation energy required for the hindered phenol to attack[4].

While DMAP is the kinetic driver, TEA acts as the thermodynamic sink. Because TEA (pKb = 3.35) is a stronger base than DMAP (pKb = 4.30), TEA preferentially scavenges the hydrochloric acid byproduct, preventing the protonation and subsequent deactivation of the DMAP catalyst[5].

DMAP_Cycle A 2-Methylbenzoyl Chloride + DMAP B N-Acylpyridinium Intermediate A->B Fast Activation C Nucleophilic Attack (2-Bromo-4-ethylphenol) B->C Rate-Limiting Step D Tetrahedral Intermediate C->D E 2-Bromo-4-ethylphenyl 2-methylbenzoate D->E Chloride Elimination F TEA Neutralization (Regenerates DMAP) E->F H+ Transfer F->A Catalytic Loop

Fig 1. DMAP-catalyzed acylation cycle overcoming steric hindrance in phenolic esterification.

Quantitative Data & Reaction Optimization

The following tables summarize the stoichiometric requirements and the empirical data justifying the selected reaction conditions.

Table 1: Stoichiometric Equivalents (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
2-Bromo-4-ethylphenol201.061.002.01 gLimiting Reagent / Nucleophile
2-Methylbenzoyl chloride154.591.201.85 g (1.57 mL)Electrophilic Acylating Agent
Triethylamine (TEA)101.191.501.52 g (2.09 mL)Auxiliary Base / Proton Scavenger
DMAP122.170.100.12 gNucleophilic Catalyst
Dichloromethane (DCM)84.93-20.0 mLAprotic Solvent

Table 2: Optimization of Reaction Conditions

ConditionSolventBase / CatalystTimeYield (%)Causality for Outcome
1Water/THFNaOH (Aqueous)12 h< 10%Competing hydrolysis of the acid chloride dominates.
2DCMTEA (No DMAP)24 h35%Steric hindrance prevents direct attack on the acid chloride.
3 (Selected) DCM TEA / DMAP (10 mol%) 4 h 92% DMAP forms a highly reactive electrophile, overcoming sterics.

Experimental Workflow

Workflow Step1 Step 1: System Prep Dry DCM 2-Bromo-4-ethylphenol TEA DMAP (cat.) Step2 Step 2: Acylation Dropwise 2-Methylbenzoyl chloride 0 °C to RT 4h Step1->Step2 Step3 Step 3: IPC (TLC) Hexane:EtOAc (9:1) Confirm phenol consumption Step2->Step3 Step3->Step2 Fail (Add Time) Step4 Step 4: Orthogonal Workup 1M HCl Sat. NaHCO3 Brine wash Step3->Step4 Pass (Reaction Complete) Step5 Step 5: Isolation Na2SO4 Drying Evaporation Flash Chromatography Step4->Step5

Fig 2. Self-validating experimental workflow for the anhydrous synthesis of the target ester.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) and orthogonal purification steps to guarantee product integrity.

Phase 1: Reagent Preparation & Activation
  • System Purging: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert Nitrogen or Argon gas for 5 minutes. Causality: 2-methylbenzoyl chloride is highly sensitive to ambient moisture, which degrades it into unreactive 2-methylbenzoic acid.

  • Substrate Dissolution: Add 2.01 g (10 mmol) of 2-bromo-4-ethylphenol[1] and 0.12 g (1 mmol, 10 mol%) of DMAP to the flask.

  • Solvent & Base Addition: Inject 20.0 mL of anhydrous Dichloromethane (DCM) followed by 2.09 mL (15 mmol) of Triethylamine (TEA). Stir until a homogenous solution is achieved.

Phase 2: Nucleophilic Acylation
  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: The initial formation of the N-acylpyridinium intermediate is highly exothermic. Cooling prevents localized boiling and suppresses side reactions.

  • Electrophile Addition: Dissolve 1.57 mL (12 mmol) of 2-methylbenzoyl chloride[2] in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel.

  • Reaction Propagation: Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (20-25 °C) and stir vigorously for 4 hours. Causality: Warming provides the necessary activation energy for the sterically hindered phenol to attack the N-acylpyridinium intermediate.

Phase 3: In-Process Control (IPC)
  • TLC Validation: After 4 hours, pull a 10 µL aliquot and dilute it in 1 mL of DCM. Spot the sample alongside pure 2-bromo-4-ethylphenol on a silica gel TLC plate. Elute using a 9:1 Hexane:Ethyl Acetate mobile phase.

  • Decision Gate: Visualize under UV light (254 nm). The reaction is complete when the lower Rf spot (phenol) disappears, and a new, higher Rf spot (the less polar ester) dominates. If the phenol persists, add an additional 0.2 equivalents of acid chloride and TEA, and stir for 1 more hour.

Phase 4: Quench & Orthogonal Workup

This workup is designed to orthogonally strip specific classes of impurities, ensuring high crude purity. 9. Acidic Wash: Transfer the mixture to a separatory funnel. Add 20 mL of 1M HCl and shake vigorously. Causality: This protonates and extracts the basic TEA and DMAP into the aqueous layer. 10. Basic Wash: Separate the organic layer and wash it with 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Causality: This neutralizes any residual HCl and extracts unreacted 2-methylbenzoic acid (formed from hydrolyzed acid chloride) into the aqueous layer as a water-soluble sodium salt. 11. Osmotic Wash: Wash the organic layer with 20 mL of saturated brine (NaCl). Causality: Brine breaks any microscopic emulsions and pulls residual water out of the organic phase.

Phase 5: Purification & Characterization
  • Drying: Transfer the organic layer to an Erlenmeyer flask and add 2-3 g of anhydrous Sodium Sulfate (Na₂SO₄). Swirl for 5 minutes, then filter off the drying agent.

  • Concentration: Remove the DCM under reduced pressure using a rotary evaporator (bath temp: 30 °C) to yield the crude 2-bromo-4-ethylphenyl 2-methylbenzoate as a viscous oil or low-melting solid.

  • Final Polish: Purify the crude product via flash column chromatography on silica gel (eluting with 95:5 Hexanes:Ethyl Acetate) to achieve >98% purity suitable for downstream pharmaceutical or agrochemical applications.

References

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Large-scale synthesis of 2-Bromo-4-ethylphenyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Large-Scale Synthesis of 2-Bromo-4-ethylphenyl 2-methylbenzoate

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a robust, scalable, and detailed protocol for the synthesis of 2-Bromo-4-ethylphenyl 2-methylbenzoate, a halogenated aromatic ester with significant potential as a versatile intermediate in organic synthesis. The described methodology centers on a classic and highly efficient nucleophilic acyl substitution reaction: the esterification of 2-bromo-4-ethylphenol with 2-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures for synthesis and purification, critical safety information, and methods for characterization. The protocol is structured to be self-validating, ensuring reliability and reproducibility for large-scale applications.

Introduction and Strategic Overview

2-Bromo-4-ethylphenyl 2-methylbenzoate is a strategically functionalized molecule. The presence of a bromine atom provides a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of diverse molecular fragments.[1] This makes it a valuable building block in medicinal chemistry for the development of novel pharmaceutical compounds and in materials science for creating functional organic materials.[1]

The synthesis detailed herein employs the reaction of a phenol (2-bromo-4-ethylphenol) with an acyl chloride (2-methylbenzoyl chloride). This method is widely adopted for its high yields, mild reaction conditions, and scalability. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[2] An organic base, such as triethylamine, is utilized to neutralize the hydrochloric acid byproduct, driving the reaction equilibrium towards the product.

Reaction Scheme: Reaction Scheme for the synthesis of 2-Bromo-4-ethylphenyl 2-methylbenzoate

Safety Precautions and Hazard Management

Executing this synthesis requires strict adherence to safety protocols. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemically resistant gloves.

  • 2-Bromo-4-ethylphenol (CAS: 64080-15-5): Harmful if swallowed and causes skin, eye, and respiratory irritation.[3][4] Avoid inhalation of vapors and direct contact with skin and eyes.

  • 2-Methylbenzoyl chloride (CAS: 933-88-0): Causes severe skin burns and eye damage.[5][6] It is a lachrymator and reacts with moisture. Handle with extreme care, avoiding any contact. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6][7]

  • Triethylamine (TEA): Flammable liquid and vapor. It is corrosive and harmful if inhaled or swallowed.

  • Dichloromethane (DCM): A volatile solvent and suspected carcinogen. Minimize exposure by handling only in a well-ventilated fume hood.

An eyewash station and safety shower must be readily accessible.[4] Prepare a quench solution (e.g., saturated sodium bicarbonate) before starting the reaction.

Quantitative Data Summary

For a representative large-scale synthesis, the following stoichiometry is recommended. Adjustments can be made as needed, maintaining the molar equivalencies.

Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )Molar Eq.Amount (Grams)Volume (mL)Moles (mol)
2-Bromo-4-ethylphenol64080-15-5201.061.0100.53~83.80.50
2-Methylbenzoyl chloride933-88-0154.591.185.02~70.30.55
Triethylamine (TEA)121-44-8101.191.260.7184.10.60
Dichloromethane (DCM)75-09-284.93--1000-
Hydrochloric Acid (1 M aq.)7647-01-0---500-
Saturated NaCl (Brine)7647-14-5---500-
Anhydrous Magnesium Sulfate7487-88-9120.37-~30 g--

Experimental Workflow and Protocol

The overall experimental process is designed for efficiency and safety, encompassing reaction setup, execution, work-up, and final purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis prep_phenol Dissolve 2-Bromo-4-ethylphenol and Triethylamine in DCM setup Cool Phenol solution to 0°C (Ice Bath) prep_phenol->setup prep_acyl Prepare solution of 2-Methylbenzoyl chloride in DCM addition Slow, dropwise addition of Acyl Chloride solution prep_acyl->addition setup->addition stir Stir at Room Temperature (2-4 hours) addition->stir monitor Monitor reaction progress (TLC) stir->monitor quench Quench with 1 M HCl monitor->quench extract Separate layers. Extract aqueous with DCM quench->extract wash_brine Wash combined organic layers with Brine extract->wash_brine dry Dry over MgSO₄, filter, and concentrate wash_brine->dry purify Purify crude product via Flash Column Chromatography dry->purify characterize Characterize final product (NMR, IR, MS) purify->characterize

Caption: High-level workflow for the synthesis of 2-Bromo-4-ethylphenyl 2-methylbenzoate.

Detailed Step-by-Step Methodology

Reaction Setup:

  • To a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-Bromo-4-ethylphenol (100.53 g, 0.50 mol).

  • Add anhydrous dichloromethane (DCM, 800 mL) and stir until the solid is completely dissolved.

  • Add triethylamine (84.1 mL, 0.60 mol) to the solution.

  • Cool the flask to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction.[2]

Reagent Addition: 5. In a separate flask, dissolve 2-methylbenzoyl chloride (85.02 g, 0.55 mol) in anhydrous DCM (200 mL). 6. Transfer this solution to the dropping funnel attached to the reaction flask. 7. Add the 2-methylbenzoyl chloride solution dropwise to the stirred, cooled phenol solution over approximately 45-60 minutes. Maintain the internal temperature below 10 °C during the addition. 8. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

Reaction Monitoring & Completion: 9. Let the reaction stir at room temperature for 2-4 hours. The formation of triethylamine hydrochloride is often observed as a white precipitate. 10. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 9:1 Hexane/Ethyl Acetate). The reaction is complete when the starting phenol spot is no longer visible.

Work-up and Isolation: 11. Upon completion, carefully pour the reaction mixture into a 2 L separatory funnel containing 1 M HCl (500 mL). Shake vigorously. This step neutralizes the excess triethylamine and removes its salt.[8] 12. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (1 x 500 mL) and saturated sodium chloride (brine) solution (1 x 500 mL). 13. Dry the organic layer over anhydrous magnesium sulfate (~30 g), filter through a pad of celite, and wash the filter cake with a small amount of DCM. 14. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a viscous oil or a low-melting solid.

Purification: 15. The crude product can be purified by flash column chromatography on silica gel.[9] 16. Column Preparation: Prepare a slurry of silica gel in hexane and pack the column. 17. Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column (dry loading is recommended for best resolution).[9] 18. Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate). 19. Collection: Collect fractions and monitor by TLC to identify those containing the pure product. 20. Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Bromo-4-ethylphenyl 2-methylbenzoate as a purified product.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the ester carbonyl stretch (~1735 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion

This application note provides a well-grounded and scalable protocol for the synthesis of 2-Bromo-4-ethylphenyl 2-methylbenzoate. By following the detailed steps for reaction execution, work-up, and purification, and by adhering strictly to the outlined safety procedures, researchers can reliably produce this valuable synthetic intermediate in high yield and purity. The causality-driven explanations for each procedural step are intended to empower scientists to adapt and troubleshoot the synthesis for their specific large-scale production needs.

References

  • ECHEMI. (n.d.). 2-Methylbenzoyl chloride SDS, 933-88-0 Safety Data Sheets.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-ethylphenol | 64080-15-5.
  • Cole-Parmer. (2006, January 11). Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET o-Toluoyl chloride.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET 2-Bromo-4-methylphenol.
  • Synquest Labs. (2016, December 6). 5-Fluoro-2-methylbenzoyl chloride - SAFETY DATA SHEET.
  • BenchChem. (n.d.). Ethyl 2-Bromo-4-methylbenzoate: A Strategic Intermediate in Modern Organic Synthesis.
  • BenchChem. (2025, December). Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide.
  • BenchChem. (n.d.). Purification of Methyl 2-Bromo-4-methoxybenzoate by flash column chromatography.
  • BenchChem. (n.d.). Application Notes and Protocols for Esterification Reactions Involving 2-(4-Phenylbenzoyl)benzoyl Chloride.

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Application Note: A Detailed Protocol for the Synthesis of 2-Bromo-4-ethylphenyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-Bromo-4-ethylphenyl 2-methylbenzoate, an aromatic ester. The procedure is based on the robust and widely applicable Schotten-Baumann reaction, detailing the esterification of 2-bromo-4-ethylphenol with 2-methylbenzoyl chloride.[1][2] This application note is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a self-validating workflow that includes reaction setup, monitoring, product isolation, purification, and detailed characterization. The causality behind critical experimental choices is explained to provide a deeper understanding of the synthetic process.

Principle of the Reaction: The Schotten-Baumann Esterification

The synthesis of 2-Bromo-4-ethylphenyl 2-methylbenzoate is achieved through a nucleophilic acyl substitution reaction between a phenol (2-bromo-4-ethylphenol) and an acyl chloride (2-methylbenzoyl chloride). This specific transformation is an example of the Schotten-Baumann reaction, which is highly effective for creating ester or amide bonds.[3]

The reaction is conducted in the presence of pyridine, which serves two essential roles:

  • Acid Scavenger : It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. According to Le Châtelier's principle, removing a product drives the equilibrium towards the formation of the desired ester.[2]

  • Catalyst : Pyridine reacts with the highly electrophilic 2-methylbenzoyl chloride to form a reactive acylpyridinium salt intermediate. This intermediate is even more susceptible to nucleophilic attack by the phenol than the acyl chloride itself, thereby accelerating the reaction rate.[4]

The overall reaction scheme is presented below.

Figure 1: General schematic of the Schotten-Baumann reaction.

Materials and Reagents

Proper preparation and handling of all reagents are critical for the success and safety of the experiment. All reagents should be of analytical grade or higher.

ReagentFormulaMolar Mass ( g/mol )Amount (10 mmol scale)Molar Eq.Key Properties & Role
2-Bromo-4-ethylphenolC₈H₉BrO201.06[5]2.01 g1.0Nucleophile . Liquid. Harmful irritant.[6]
2-Methylbenzoyl chlorideC₈H₇ClO154.59[7]1.70 g (1.43 mL)1.1Electrophile . Liquid, pungent odor. Corrosive, moisture sensitive.[7][8]
PyridineC₅H₅N79.101.19 g (1.21 mL)1.5Catalyst & Base . Flammable, toxic. Must be anhydrous.
Dichloromethane (DCM)CH₂Cl₂84.93~50 mL-Solvent . Volatile. Use in a fume hood.
Hydrochloric Acid (1M aq.)HCl36.46~30 mL-Workup . Neutralizes excess pyridine.
Sat. Sodium BicarbonateNaHCO₃84.01~30 mL-Workup . Neutralizes trace acids.
Brine (Sat. NaCl aq.)NaCl58.44~30 mL-Workup . Reduces solubility of organic layer in aqueous phase.
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g-Drying Agent . Removes residual water from the organic phase.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale. Adjustments can be made as necessary, but stoichiometry should be maintained.

Reaction Setup
  • Flask Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar to ensure all moisture is removed. Allow it to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition : To the flask, add 2-bromo-4-ethylphenol (2.01 g, 10 mmol).

  • Solvent and Base : Add 40 mL of anhydrous dichloromethane (DCM), followed by anhydrous pyridine (1.21 mL, 15 mmol).

  • Cooling : Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

    • Scientist's Note : The reaction is exothermic, and initial cooling prevents potential side reactions and ensures controlled addition of the acyl chloride. The inert atmosphere is crucial as 2-methylbenzoyl chloride is moisture-sensitive.[7]

Reaction Execution
  • Acyl Chloride Addition : Draw 2-methylbenzoyl chloride (1.43 mL, 11 mmol) into a syringe. Add it dropwise to the cold, stirring reaction mixture over 10-15 minutes. A white precipitate (pyridinium hydrochloride) will form almost immediately.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-4 hours.

  • Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC).[9]

    • TLC Protocol :

      • Prepare a developing chamber with a 10:1 Hexane:Ethyl Acetate solvent system.

      • On a silica TLC plate, spot three lanes: the starting phenol (dissolved in DCM), the co-spot (both starting material and reaction mixture), and the reaction mixture.[9]

      • Develop the plate and visualize under a UV lamp (254 nm).[10]

      • The reaction is complete when the spot corresponding to 2-bromo-4-ethylphenol has been completely consumed. The product ester will appear as a new, less polar spot (higher Rf value).

Workup and Isolation
  • Quenching : Carefully pour the reaction mixture into a separatory funnel containing 30 mL of 1M HCl. Shake well. This step neutralizes the excess pyridine, transferring the resulting pyridinium salt into the aqueous layer.

  • Extraction : Separate the layers. Wash the organic (DCM) layer sequentially with:

    • 30 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove any traces of 2-methylbenzoic acid (from hydrolysis of the acyl chloride).

    • 30 mL of brine to remove the bulk of the dissolved water.

  • Drying : Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Swirl and let it stand for 10-15 minutes until the liquid is clear.

  • Solvent Removal : Decant or filter the dried solution into a pre-weighed round-bottom flask. Remove the dichloromethane using a rotary evaporator. The resulting crude product will likely be a pale yellow oil or semi-solid.

Purification: Recrystallization
  • Solvent Selection : The crude product should be purified by recrystallization. A mixed solvent system of ethanol and water is often effective for aromatic esters.[11]

  • Procedure :

    • Add a minimal amount of hot ethanol to the crude product flask to dissolve the solid completely.

    • While the solution is still hot, add water dropwise until the solution just begins to turn cloudy (the cloud point).

    • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collection : Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water (approx. 1:1 mixture).

  • Drying : Dry the crystals in a vacuum oven or desiccator to a constant weight. The final product should be a white to off-white crystalline solid.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from reaction setup to final product characterization.

A 1. Reaction Setup (Phenol, Pyridine, DCM @ 0°C) B 2. Reagent Addition (Dropwise 2-Methylbenzoyl Chloride) A->B C 3. Reaction Monitoring (Stir at RT, Monitor by TLC) B->C D 4. Aqueous Workup (Wash with HCl, NaHCO₃, Brine) C->D E 5. Isolation (Dry with Na₂SO₄, Evaporate Solvent) D->E F 6. Purification (Recrystallization from Ethanol/Water) E->F G 7. Characterization (NMR, FTIR, MS) F->G

Figure 2: Step-by-step experimental workflow diagram.

Product Characterization and Expected Results

The identity and purity of the final product, 2-Bromo-4-ethylphenyl 2-methylbenzoate, should be confirmed using standard analytical techniques.

Analysis TechniqueExpected ResultRationale & Interpretation
Appearance White to off-white crystalline solidPure organic esters are typically colorless crystalline solids.
FTIR (ATR) ~1740 cm⁻¹ (strong, sharp) ~3050-3100 cm⁻¹ (medium)~1250-1050 cm⁻¹ (strong)Ester C=O stretch : Characteristic and intense absorption for aromatic esters.[12][13]Aromatic C-H stretch : Confirms the presence of the phenyl rings.Ester C-O stretches : Two bands confirming the C-O single bonds of the ester group.[13]
¹H NMR (CDCl₃) ~8.0-7.1 ppm (m, 7H) ~2.7 ppm (q, 2H) ~2.6 ppm (s, 3H) ~1.2 ppm (t, 3H) Aromatic Protons : Multiplets corresponding to the 7 protons on the two substituted benzene rings.[14][15]Ethyl -CH₂- : Quartet coupled to the adjacent methyl group.Benzoate -CH₃ : Singlet for the methyl group on the benzoate ring.Ethyl -CH₃ : Triplet coupled to the adjacent methylene group.
¹³C NMR (CDCl₃) ~165 ppm~140-120 ppm~28 ppm~21 ppm~15 ppmCarbonyl carbon of the ester.Multiple signals for aromatic carbons.Ethyl -CH₂- carbon.Benzoate -CH₃ carbon.Ethyl -CH₃ carbon.
Mass Spec (ESI+) [M+Na]⁺ peak at m/z 357/359Calculated for C₁₆H₁₅BrO₂Na⁺. The two peaks in a ~1:1 ratio are characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Safety and Handling Precautions

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood : Conduct the entire experiment in a well-ventilated chemical fume hood. Dichloromethane is volatile, and 2-methylbenzoyl chloride has a pungent, irritating odor.[8]

  • Reagent Handling :

    • 2-Methylbenzoyl chloride : Is corrosive and reacts with water.[7] Handle with extreme care, avoiding inhalation and skin contact.

    • Pyridine : Is flammable and toxic. Dispense in the fume hood.

    • Acids : Handle 1M HCl with care.

  • Waste Disposal : Dispose of all organic and aqueous waste in appropriately labeled containers according to institutional guidelines.

References

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  • University of Colorado Boulder. (n.d.). Summary of Common Crystallization Solvents. [Link]

  • Google Patents. (n.d.).
  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • PubChem. (n.d.). 4-Bromo-2-ethylphenol. [Link]

  • Khan Academy. (n.d.). Esterification of phenols. [Link]

  • Molbase. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

  • PubChem. (n.d.). 2-Bromo-4-[(4-ethylphenyl)methyl]benzoic acid methyl ester. [Link]

  • ACS Publications. (2002). Chemoselective Esterification of Phenolic Acids and Alcohols. [Link]

  • Semantic Scholar. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. [Link]

  • SciSpace. (n.d.). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04. [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. [Link]

  • Google Patents. (n.d.).
  • QuickCompany. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]

  • Patsnap. (n.d.). Preparation of 2-bromo-4-methylphenol. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-4-ethylphenyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting hub for the synthesis of 2-Bromo-4-ethylphenyl 2-methylbenzoate . This guide is designed for research scientists and drug development professionals facing kinetic and thermodynamic bottlenecks during the esterification of highly hindered phenolic building blocks.

The coupling of 2-bromo-4-ethylphenol with 2-methylbenzoyl chloride presents a classic "dual ortho-steric hindrance" challenge. The ortho-bromo group on the phenol and the ortho-methyl group on the acyl chloride create a severe steric clash, severely limiting the formation of the tetrahedral intermediate required for standard acyl transfer.

Diagnostic Data: Reaction Conditions & Yield Metrics

Before troubleshooting, compare your current reaction parameters against our baseline quantitative data. Standard base-promoted conditions frequently fail for this substrate, necessitating hypernucleophilic catalysis.

Reaction ConditionsReagents & CatalystsSolvent & TempExpected YieldPrimary Issue / Observation
Schotten-Baumann Acyl Chloride, NaOH (aq)H₂O/DCM (Biphasic), RT< 10%Severe hydrolysis of acyl chloride; water outcompetes the hindered phenol.
Base-Promoted Acyl Chloride, TEA (1.5 eq)Dry DCM, RT25 - 35%Reaction plateaus; steric hindrance prevents tetrahedral intermediate formation.
Steglich Esterification Carboxylic Acid, DCC, DMAP (0.1 eq)Dry DCM, RT60 - 70%Slow kinetics lead to 1,3-rearrangement into an unreactive N-acylurea byproduct.
Optimized DMAP Protocol Acyl Chloride, TEA (1.5 eq), DMAP (0.1 eq) Dry DCM, 0 °C to RT > 90% Clean conversion; rapid acyl transfer via N-acylpyridinium intermediate.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my conversion rate plateauing at 30-35% despite using a large excess of 2-methylbenzoyl chloride and triethylamine (TEA)? A1: Your reaction is being suppressed by a kinetic bottleneck. The ortho-methyl group on the acyl chloride and the ortho-bromo group on the phenol create massive steric shielding. Direct nucleophilic attack by the phenol onto the carbonyl carbon is kinetically unfavorable. To bypass this, you must introduce a hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). DMAP is unhindered and rapidly attacks the acyl chloride to form an N-acylpyridinium intermediate. This intermediate is planar, highly electrophilic, and structurally projects the carbonyl carbon away from the steric bulk of the chloride leaving group, significantly lowering the activation energy for the subsequent attack by the hindered phenol ().

Q2: I am observing significant hydrolysis of my acyl chloride into 2-methylbenzoic acid. How do I prevent this? A2: The N-acylpyridinium intermediate formed during DMAP catalysis is exponentially more electrophilic than the starting acyl chloride, making it extremely sensitive to trace moisture. If your dichloromethane (DCM) is not strictly anhydrous, or if your glassware was not oven-dried, water will act as a competing nucleophile. Because water is much smaller and less hindered than 2-bromo-4-ethylphenol, it will preferentially attack the intermediate, destroying your reagent. You must run this reaction under a strict inert atmosphere (N₂ or Argon) using freshly distilled or strictly anhydrous solvents.

Q3: Can I use 2-methylbenzoic acid with a coupling agent (like DCC or EDC) instead of the acyl chloride? A3: Yes, this is known as a Steglich esterification, but it is sub-optimal for doubly hindered substrates. In a Steglich reaction, the carboxylic acid and DCC form an O-acylisourea intermediate. Because your phenol is highly sterically hindered, its nucleophilic attack on this intermediate is exceptionally slow. This delay gives the O-acylisourea ample time to undergo a detrimental 1,3-rearrangement into a thermodynamically stable, unreactive N-acylurea byproduct (). If you must avoid acyl chlorides, you must increase your DMAP loading to at least 0.5 equivalents to rapidly intercept the O-acylisourea before it can rearrange.

Mechanistic Pathway

DMAP_Mechanism AcylChloride 2-Methylbenzoyl Chloride Intermediate N-Acylpyridinium Ion AcylChloride->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Attack Intermediate->DMAP Regeneration Product Target Ester Intermediate->Product + Phenol Phenol 2-Bromo-4-ethylphenol Phenol->Product Attack

DMAP-catalyzed acyl transfer mechanism overcoming dual ortho-steric hindrance.

Validated Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Built-in chemical and analytical checkpoints guarantee that you can confirm the success of each step before proceeding to the next.

Step-by-Step Methodology

Step 1: Preparation & Inert Atmosphere

  • Action: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-ethylphenol (1.0 eq, 10 mmol) in 25 mL of anhydrous DCM under a nitrogen atmosphere. Add triethylamine (TEA) (1.5 eq, 15 mmol) and DMAP (0.1 eq, 1 mmol).

  • Causality: TEA acts as the stoichiometric acid scavenger to drive the reaction forward, while DMAP acts as the kinetic catalyst.

  • Validation Check: The solution should remain perfectly clear. Any cloudiness indicates moisture contamination reacting with the TEA.

Step 2: Activation & Addition

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 2-methylbenzoyl chloride (1.2 eq, 12 mmol) in 5 mL of anhydrous DCM and add it dropwise via a syringe over 15 minutes.

  • Causality: Dropwise addition at 0 °C prevents localized exothermic spikes that can degrade the highly reactive N-acylpyridinium intermediate.

  • Validation Check: A white precipitate (triethylammonium chloride salt) will begin to form immediately upon addition. The appearance of this salt physically validates that the acyl transfer cycle has initiated and HCl is being generated.

Step 3: Reaction Monitoring

  • Action: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Validation Check (TLC): Spot the reaction mixture against the starting phenol on a silica TLC plate (Eluent: 9:1 Hexanes/EtOAc). The phenol (UV active, stains dark with KMnO₄) should be completely consumed, replaced by a new, higher Rf spot corresponding to the less polar ester. If the phenol spot persists, spike with an additional 0.05 eq of DMAP.

Step 4: Selective Quench & Workup

  • Action: Dilute the reaction with 20 mL of DCM. Transfer to a separatory funnel and wash sequentially with:

    • Saturated aqueous NH₄Cl (2 x 20 mL): Validation: The slightly acidic pH protonates and selectively partitions both DMAP and TEA into the aqueous layer, ensuring your organic layer is free of amine catalysts.

    • Saturated aqueous NaHCO₃ (2 x 20 mL): Validation: The basic pH neutralizes and removes any unreacted 2-methylbenzoic acid (hydrolysis byproduct). Gas evolution (CO₂) validates the neutralization of residual acids.

    • Brine (1 x 20 mL): Removes residual water from the organic phase.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, 95:5 Hexanes/EtOAc) to yield the pure 2-Bromo-4-ethylphenyl 2-methylbenzoate.

Process Workflow

Workflow Step1 1. Preparation Dry DCM, Phenol, TEA, DMAP Step2 2. Activation Chill to 0°C under N2 Step1->Step2 Step3 3. Addition Dropwise Acyl Chloride Step2->Step3 Step4 4. Reaction Stir at RT (12-18h) Step3->Step4 Step5 Step5 Step4->Step5 Step6 6. Isolation Dry, Concentrate, Column Step5->Step6

Step-by-step experimental workflow for the synthesis of the hindered ester.

References

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition in English, 17(8), 569-583. Available at:[Link][1]

  • Parish, R. C., & Stock, L. M. (1965). "A Method for the Esterification of Hindered Acids." The Journal of Organic Chemistry, 30(3), 927-929. Available at:[Link][2]

Sources

Removing impurities from 2-Bromo-4-ethylphenyl 2-methylbenzoate reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals synthesizing 2-Bromo-4-ethylphenyl 2-methylbenzoate .

The synthesis of sterically hindered aryl benzoates is typically achieved via a Steglich esterification (using a carbodiimide coupling agent like DCC or EDC and a DMAP catalyst) or an acyl chloride substitution. While the coupling itself is highly efficient, the downstream purification is notoriously plagued by persistent byproducts and unreacted starting materials. This guide provides the mechanistic causality and self-validating protocols required to isolate your target ester with >99% purity.

Reaction & Impurity Fate Workflow

The following diagnostic tree maps the phase distribution of your reaction components during a differential liquid-liquid extraction.

PurificationWorkflow Start Crude Reaction Mixture (Ester, DCU, Phenol, Acid, DMAP) Filter Cold Filtration at 0°C Start->Filter DCU Solid Pellet (DCU Byproduct) Filter->DCU Retained Filtrate Organic Filtrate Filter->Filtrate Passes AcidWash Wash with 1M HCl Filtrate->AcidWash DMAP Aqueous Layer (Protonated DMAP) AcidWash->DMAP Aq. Phase BaseWash1 Wash with Sat. NaHCO3 AcidWash->BaseWash1 Org. Phase AcidImp Aqueous Layer (2-Methylbenzoate salt) BaseWash1->AcidImp Aq. Phase BaseWash2 Wash with 0.1M NaOH BaseWash1->BaseWash2 Org. Phase PhenolImp Aqueous Layer (Phenolate salt) BaseWash2->PhenolImp Aq. Phase PureEster Organic Layer Pure 2-Bromo-4-ethylphenyl 2-methylbenzoate BaseWash2->PureEster Org. Phase

Fig 1. Diagnostic liquid-liquid extraction workflow for Steglich esterification purification.

Troubleshooting & FAQs

Q1: My NMR shows significant N,N'-dicyclohexylurea (DCU) contamination. How do I remove it completely? A: DCU is a notorious byproduct of DCC-mediated Steglich esterifications. While largely insoluble in water, trace amounts remain soluble in dichloromethane (DCM) and ethyl acetate, complicating purification and often co-eluting with aryl esters during silica gel chromatography 1. Causality & Solution: DCU's solubility drops drastically at lower temperatures. Resuspend your crude mixture in cold ethyl acetate, chill to 0°C for 2 hours, and perform vacuum filtration through a Celite pad. For future reactions, substitute DCC with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl). EDC generates a water-soluble urea byproduct that is completely removed during the aqueous workup, bypassing this issue entirely 2.

Q2: How can I selectively remove unreacted 2-bromo-4-ethylphenol without hydrolyzing my product? A: Aryl esters like 2-bromo-4-ethylphenyl 2-methylbenzoate are highly susceptible to base-catalyzed hydrolysis (saponification). You must exploit the exact


 differences between your impurities.
Causality & Solution: 2-methylbenzoic acid has a 

of ~3.9, while 2-bromo-4-ethylphenol is a weak acid with a

of ~9.5. A weak base like saturated sodium bicarbonate (pH ~8) will deprotonate the carboxylic acid but leave the phenol untouched. To remove the phenol, you must use a dilute, chilled NaOH wash (0.1 M, 0°C) strictly monitored for contact time (< 2 minutes). This rapidly deprotonates the phenol into its water-soluble phenolate salt while minimizing the kinetic window for ester hydrolysis.

Q3: I am observing a persistent yellow tint and baseline impurities on TLC. What is causing this? A: This is typically caused by residual 4-dimethylaminopyridine (DMAP) or its oxidized byproducts. DMAP acts as an acyl-transfer catalyst by forming a highly activated electrophilic acylated pyridinium intermediate 1. Causality & Solution: As a basic amine, DMAP remains in the organic phase under neutral or basic conditions. If you perform your base washes before your acid washes, DMAP will persist in the organic layer. Always perform a 1M HCl wash first to protonate the DMAP, forcing it into the aqueous phase before you adjust the pH for acid/phenol removal.

Quantitative Phase Distribution Data

To successfully execute the differential extraction, you must understand the ionization states of your reaction matrix at specific pH intervals.

CompoundRoleApprox.

State at pH 1 (1M HCl Wash)State at pH 8 (Sat. NaHCO₃ Wash)State at pH 12 (0.1M NaOH Wash)
2-Bromo-4-ethylphenyl 2-methylbenzoate Target ProductN/AOrganic (Neutral)Organic (Neutral)Organic (High Risk of Hydrolysis)
2-Methylbenzoic Acid Reactant / Impurity3.9Organic (Neutral)Aqueous (Deprotonated)Aqueous (Deprotonated)
2-Bromo-4-ethylphenol Reactant / Impurity~9.5Organic (Neutral)Organic (Neutral)Aqueous (Deprotonated)
DMAP Catalyst9.6 (conjugate acid)Aqueous (Protonated)Organic (Neutral)Organic (Neutral)

Self-Validating Extraction Protocol

This methodology is designed as a closed-loop system. Do not proceed to the next step until the validation check for the current step is confirmed.

Phase 1: Catalyst and Byproduct Clearance

  • Solvent Swap: Concentrate the crude reaction mixture (if run in DCM or DMF) under reduced pressure. Redissolve the viscous residue in ethyl acetate (EtOAc).

    • Causality: EtOAc has significantly lower solubility for DCU than DCM, forcing the byproduct to precipitate.

  • Cold Filtration: Chill the EtOAc solution to 0°C for 2 hours. Filter the resulting white precipitate through a tightly packed pad of Celite.

    • Validation Check: Evaporate 1 drop of the filtrate on a glass watch glass. If a heavy, opaque white solid remains, trace DCU is still present; repeat the cold filtration.

  • Acid Wash (DMAP Removal): Transfer the filtrate to a separatory funnel. Wash with 1 equal volume of 1M HCl.

    • Validation Check: Spot the organic layer on a TLC plate and expose it to short-wave UV (254 nm). The disappearance of the baseline, highly UV-active DMAP spot confirms successful removal.

Phase 2: Differential Deprotonation 4. Weak Base Wash (Acid Removal): Wash the organic layer with 2 volumes of saturated aqueous NaHCO₃. Vent the funnel frequently to release CO₂ gas.

  • Validation Check: Measure the pH of the separated aqueous layer using pH paper. If pH < 7, unreacted 2-methylbenzoic acid is still neutralizing the bicarbonate buffer. Repeat the wash until the aqueous layer remains strictly at pH ≥ 8.
  • Controlled Strong Base Wash (Phenol Removal): Chill 0.1M NaOH to 0°C in an ice bath. Wash the organic layer rapidly (maximum 2 minutes of vigorous shaking).
  • Causality: Cold, dilute conditions prevent the nucleophilic hydroxide from attacking the ester carbonyl while successfully deprotonating the phenol.
  • Validation Check: Take a 2 mL aliquot of the separated aqueous waste and acidify it dropwise with 1M HCl. If the clear solution turns cloudy/milky, phenol was successfully extracted. Repeat the 0.1M NaOH wash until the acidified aqueous aliquot remains completely clear (indicating no more phenol is being pulled from the organic layer).
  • Final Polish: Wash the organic layer with brine to break any micro-emulsions, dry over anhydrous Na₂SO₄, filter, and concentrate under high vacuum to yield pure 2-Bromo-4-ethylphenyl 2-methylbenzoate.

References

  • How to purify esterefication product? ResearchGate. Available at:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids . Green Chemistry (Royal Society of Chemistry). Available at:[Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-4-ethylphenyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you demand robust, scalable, and high-yielding methodologies. The synthesis of 2-bromo-4-ethylphenyl 2-methylbenzoate—typically achieved via the esterification of 2-bromo-4-ethylphenol with 2-methylbenzoyl chloride—presents unique mechanistic challenges. Due to the steric hindrance of both coupling partners (an ortho-bromine on the nucleophile and an ortho-methyl on the electrophile), the reaction is highly susceptible to competitive side reactions.

This guide is engineered to provide you with field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure synthetic integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: My GC-MS shows a significant amount of 2-methylbenzoic acid and unreacted 2-bromo-4-ethylphenol, but very little of the target ester. What is causing this?

A: You are observing the competitive hydrolysis of 2-methylbenzoyl chloride. When utilizing a biphasic Schotten-Baumann reaction, the deprotonated phenoxide reacts with the acid chloride in the organic phase or at the liquid-liquid interface[1]. However, water in the aqueous basic phase acts as a competing nucleophile, hydrolyzing the acid chloride into 2-methylbenzoic acid[2].

Causality: The hydrolysis rate is highly dependent on mass transfer and temperature. Because of the "double ortho-effect" (steric bulk from both the bromine and the methyl group), the desired esterification has a high transition-state energy[3]. If biphasic stirring is inadequate, the localized concentration of the acid chloride in the aqueous phase increases, allowing the kinetically faster water nucleophiles to dominate the reaction[4][5].

Solution:

  • Use vigorous stirring (>800 rpm) to maximize the liquid-liquid interfacial area, which selectively accelerates the esterification over hydrolysis[4].

  • Add the 2-methylbenzoyl chloride dropwise at 0–5 °C to suppress the activation energy of the hydrolysis pathway[5].

  • Introduce a Phase Transfer Catalyst (PTC) to shuttle the phenoxide into the organic phase, physically separating the electrophile from the aqueous layer[1].

Q2: I attempted to drive the reaction to completion by elevating the temperature and adding a Lewis acid catalyst, but now I have a highly polar, yellow byproduct. What is it?

A: You have inadvertently triggered a Fries rearrangement. Phenolic esters, when exposed to heat and Lewis acids (e.g., AlCl₃, or even trace transition metal impurities), undergo an acyl migration from the phenolic oxygen to the aromatic ring, forming a hydroxyaryl ketone[6][7].

Causality: The target molecule, 2-bromo-4-ethylphenyl 2-methylbenzoate, contains an ester bond susceptible to Lewis acid-mediated cleavage. Because the para-position (C4) is blocked by an ethyl group, and one ortho-position (C2) is blocked by a bromine atom, the highly reactive acylium ion generated by the Lewis acid will migrate to the only unsubstituted ortho-position (C6)[8]. This yields the unwanted byproduct 2-bromo-4-ethyl-6-(2-methylbenzoyl)phenol[7].

Solution:

  • Strictly avoid Lewis acids during the esterification step.

  • Maintain the reaction temperature below 25 °C.

  • Utilize basic Schotten-Baumann conditions, as the Fries rearrangement is completely suppressed in the absence of acidic activation[9].

Q3: Can I use a monophasic Steglich-type esterification instead of a biphasic setup?

A: Yes, but it requires careful optimization. Using triethylamine (Et₃N) and dichloromethane (DCM) without water eliminates the hydrolysis side reaction. However, due to the severe steric hindrance of the ortho-substituents, Et₃N alone is often insufficient to drive the reaction[3].

Causality: The bulky ortho-groups impede the optimal trajectory of the phenoxide attack on the carbonyl carbon. Solution: You must add a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a highly nucleophilic catalyst, attacking the acid chloride to form a highly reactive, less sterically encumbered acylpyridinium intermediate, which is then readily attacked by the bulky phenol[3].

Part 2: Mechanistic Pathways & Quantitative Data

Fig 1. Reaction pathway and competing side reactions in the esterification process.

Quantitative Impact of Side Reactions
Side ReactionPrimary CauseMechanistic ConsequenceImpact on YieldMitigation Strategy
Hydrolysis of Acid Chloride Poor stirring, high temp, excess waterForms 2-methylbenzoic acid-30% to -50%Vigorous stirring, 0-5 °C, slow addition
Fries Rearrangement Presence of Lewis acids, high tempForms hydroxyaryl ketone-10% to -20%Avoid Lewis acids, maintain basic conditions
Ether Formation Highly acidic conditions, heatForms bis(2-bromo-4-ethylphenyl) ether< 5%Use Schotten-Baumann (basic) conditions
Unreacted Substrates Steric hindrance (ortho-substituents)Failure to reach transition state-15% to -25%Add DMAP or PTC (e.g., TBAB)

Part 3: Self-Validating Experimental Protocol

The following methodology details an optimized, biphasic Schotten-Baumann esterification designed to suppress hydrolysis and bypass steric limitations.

Fig 2. Step-by-step biphasic Schotten-Baumann experimental workflow.

Step-by-Step Methodology

Step 1: Preparation of the Organic Phase Dissolve 1.0 eq (e.g., 10 mmol) of 2-bromo-4-ethylphenol in 20 mL of anhydrous dichloromethane (DCM). Add 0.05 eq of tetrabutylammonium bromide (TBAB) to serve as a phase-transfer catalyst. Causality: TBAB facilitates the transport of the deprotonated phenoxide into the DCM layer, ensuring the reaction occurs away from the hydrolytic aqueous phase[4].

Step 2: Preparation of the Aqueous Phase Prepare 20 mL of a 10% (w/v) aqueous sodium hydroxide (NaOH) solution. Chill the solution to 0–5 °C.

Step 3: Biphasic Mixing Combine the organic and aqueous phases in a round-bottom flask. Initiate vigorous biphasic stirring (minimum 800 rpm) to maximize the interfacial surface area. Self-Validation Check: The mixture should form a fine, milky emulsion. If distinct, separated layers are visible during stirring, the agitation is insufficient, and hydrolysis will dominate[5].

Step 4: Electrophile Addition Dissolve 1.1 eq (11 mmol) of 2-methylbenzoyl chloride in 5 mL of DCM. Add this solution dropwise over 30 minutes to the vigorously stirring biphasic mixture at 0–5 °C. Self-Validation Check: Monitor the pH of the aqueous layer. It must remain >10. A drop in pH indicates incomplete neutralization of the HCl byproduct, signaling the need for additional NaOH[2].

Step 5: Reaction Maturation Allow the reaction to warm to room temperature (20 °C) and stir for an additional 2 hours. Self-Validation Check: The disappearance of the pungent, irritating odor of the acid chloride is a rapid sensory indicator of electrophile consumption[5].

Step 6: Quench and Workup Transfer the mixture to a separatory funnel and allow the phases to separate. Isolate the lower organic layer. Wash the organic layer sequentially with:

  • 1M HCl (15 mL) – Neutralizes residual base and removes trace PTC/amines.

  • Saturated NaHCO₃ (15 mL) – Extracts any 2-methylbenzoic acid byproduct formed via hydrolysis.

  • Brine (15 mL) – Removes residual water from the organic phase.

Step 7: Drying and Isolation Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-bromo-4-ethylphenyl 2-methylbenzoate. Purify via silica gel chromatography (Hexanes/Ethyl Acetate) if ultra-high purity is required for downstream drug development.

References

  • Schotten–Baumann reaction - Grokipedia. Grokipedia.
  • Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. RSC Publishing.
  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. RSC Publishing.
  • One-pot Fries rearrangement to synthesize hydroxyaryl ketone from phenol and carboxylic acid. Kumamoto-nct.
  • Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer catalysts. Pure (TUE).
  • Minimizing byproduct formation in benzoate ester synthesis. Benchchem.
  • Anionic Fries Rearrangement of ortho-Iodophenyl Carboxylate Initiated by Potassium Hydride. ACS Publications.
  • Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry.
  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds. NVPubHouse.

Sources

Technical Support Center: Optimizing Temperature for 2-Bromo-4-ethylphenyl 2-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As an application scientist, I frequently encounter researchers struggling with the esterification of sterically hindered aryl systems. The synthesis of 2-bromo-4-ethylphenyl 2-methylbenzoate presents a classic case of "dual ortho-steric hindrance."

This guide provides a mechanistic breakdown of the temperature dependencies in this reaction, step-by-step self-validating protocols, and troubleshooting FAQs to help you achieve high-yield, high-purity synthesis.

Mechanistic Causality: The Temperature Dilemma

The coupling of 2-bromo-4-ethylphenol with a 2-methylbenzoyl electrophile (either the acid or the acyl chloride) is kinetically unfavorable at standard room temperature.

  • Steric Blockade: The bulky bromine atom at the 2-position of the phenol ring restricts the trajectory of nucleophilic attack. Simultaneously, the 2-methyl group on the benzoyl electrophile congests the transition state. This drastically increases the activation energy (

    
    ) required for the reaction to proceed.
    
  • The Thermal Limit: To overcome this

    
    , it is intuitive to increase the reaction temperature. However, phenolic esters are highly susceptible to the Fries rearrangement [1]. Under excessive thermal stress (>100 °C) or in the presence of trace Lewis acids, the newly formed ester bond cleaves, and the acyl group migrates to the aromatic ring to form a thermodynamically stable hydroxyaryl ketone[2].
    
  • The DMAP Solution: To bypass the need for extreme heat, 4-Dimethylaminopyridine (DMAP) is utilized. DMAP reacts with the acylating agent to form a highly electrophilic acylpyridinium intermediate, which can be successfully attacked by the hindered phenol at moderate temperatures (40–60 °C)[3].

Troubleshooting Guides & FAQs

Q1: My reaction is stalling at room temperature (20 °C) with <30% conversion after 24 hours. Should I add more catalyst? A: Adding more catalyst will not overcome the fundamental kinetic barrier caused by the dual ortho-substituents. Instead of increasing catalyst loading, elevate the reaction temperature to an optimized window of 40–60 °C. This provides the necessary thermal energy to overcome the steric clash without triggering degradation pathways[3].

Q2: I increased the temperature to reflux (110 °C in Toluene) to force the reaction, but TLC shows a new, highly polar byproduct. What happened? A: You have likely triggered a thermal Fries rearrangement or etherification[4]. At temperatures exceeding 100 °C, the ester undergoes homolytic or heterolytic cleavage. Because the para-position (4-ethyl) and one ortho-position (2-bromo) of your phenol are blocked, the acyl group migrates to the unsubstituted 6-position, yielding 6-acyl-2-bromo-4-ethylphenol[1]. Lower your temperature to 60 °C and rely on chemical activation (DMAP) rather than purely thermal activation.

Q3: How do I choose between the Acyl Chloride method and the Steglich (Carboxylic Acid) method for this specific molecule? A: If you have access to 2-methylbenzoyl chloride, the modified Schotten-Baumann/Acyl Chloride method is faster and requires less optimization. However, if you are starting from 2-methylbenzoic acid, the Steglich esterification (using DCC/EDC and DMAP) is highly effective, provided you maintain the temperature at 60 °C to prevent the intermediate O-acylisourea from rearranging into an unreactive N-acylurea[3].

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the causal relationship between temperature, reaction kinetics, and byproduct formation during the DMAP-catalyzed synthesis of 2-bromo-4-ethylphenyl 2-methylbenzoate.

Temperature RangeKinetic ObservationDominant Side ReactionExpected Yield
0–20 °C Glacial nucleophilic attack; stallingUnreacted starting materials< 30%
40–60 °C Optimal transition state energy reachedMinimal> 85%
80–100 °C Accelerated esterificationEther formation / Minor Fries50–60%
> 120 °C Thermal degradation of ester bondFries rearrangement (Hydroxyaryl ketone)< 20%

Process Visualizations

G Start Target Synthesis: 2-Bromo-4-ethylphenyl 2-methylbenzoate T_Low T < 20°C (Standard conditions) Start->T_Low T_Opt T = 40-60°C (Optimized heating) Start->T_Opt T_High T > 100°C (Excessive thermal stress) Start->T_High Res_Low Incomplete Reaction (Steric Blockade) T_Low->Res_Low Res_Opt High Yield Ester (Kinetic Control) T_Opt->Res_Opt Res_High Fries Rearrangement (Hydroxyaryl Ketones) T_High->Res_High

Caption: Temperature decision tree demonstrating the narrow optimal thermal window for hindered esters.

Pathway Reactants 2-Bromo-4-ethylphenol + 2-Methylbenzoyl Chloride Intermediate Acylpyridinium Intermediate (via DMAP Activation) Reactants->Intermediate DMAP, 0°C Target 2-Bromo-4-ethylphenyl 2-methylbenzoate (Desired Ester) Intermediate->Target 40-60°C Optimal SideProduct 6-Acyl-2-bromo-4-ethylphenol (Fries Rearrangement) Target->SideProduct >100°C or Lewis Acid

Caption: Mechanistic pathway showing DMAP activation and the thermal threshold for the Fries rearrangement.

Experimental Protocols (Self-Validating Workflows)

Protocol A: DMAP-Accelerated Acyl Chloride Esterification (Recommended)

This protocol utilizes the acyl chloride to maximize electrophilicity, paired with strict temperature control to prevent side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 2-bromo-4-ethylphenol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Base Addition: Add Triethylamine (TEA, 1.5 equiv, 15 mmol) and a catalytic amount of DMAP (0.1 equiv, 1 mmol). Self-Validation: The solution should remain clear. DMAP acts as the nucleophilic catalyst, while TEA acts as the stoichiometric acid scavenger.

  • Electrophile Addition (0 °C): Cool the flask to 0 °C using an ice bath. Dissolve 2-methylbenzoyl chloride (1.2 equiv, 12 mmol) in 10 mL of DCM and add dropwise over 15 minutes. Causality: Low initial temperature prevents violent exothermic degradation during the formation of the highly reactive acylpyridinium intermediate.

  • Thermal Optimization (40 °C): Remove the ice bath and attach a reflux condenser. Gently heat the reaction mixture to 40 °C (mild reflux for DCM) and stir for 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:Ethyl Acetate 9:1). Self-Validation: Look for the disappearance of the phenol spot (lower Rf) and the appearance of a new, UV-active ester spot (higher Rf).

  • Quench & Workup: Cool to room temperature. Quench with saturated aqueous

    
     (20 mL) to destroy unreacted acyl chloride[4]. Extract with DCM (3 x 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove DMAP and TEA, then brine (20 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Optimized Steglich Esterification

Use this method if starting from 2-methylbenzoic acid. It requires a slightly higher temperature (60 °C) to drive the reaction forward.

Step-by-Step Methodology:

  • Activation: Dissolve 2-methylbenzoic acid (1.1 equiv, 11 mmol) in anhydrous Tetrahydrofuran (THF, 40 mL). Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv, 11 mmol) at 0 °C. Stir for 15 minutes to form the O-acylisourea intermediate.

  • Coupling: Add 2-bromo-4-ethylphenol (1.0 equiv, 10 mmol) followed by DMAP (0.2 equiv, 2 mmol).

  • Thermal Drive (60 °C): Heat the reaction to 60 °C. Causality: At room temperature, the O-acylisourea may undergo a deleterious 1,3-rearrangement to an unreactive N-acylurea before the hindered phenol can attack. Heating to 60 °C accelerates the DMAP attack, ensuring the productive pathway outcompetes the rearrangement[3].

  • Filtration: After 8 hours, cool the mixture to 0 °C. Self-Validation: A heavy white precipitate (dicyclohexylurea, DCU) will form. Filter the DCU through a Celite pad.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography to isolate the pure 2-bromo-4-ethylphenyl 2-methylbenzoate.

References

  • "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids", Royal Society of Chemistry. URL: [Link]

  • "Fries rearrangement", Wikipedia. URL: [Link]

  • "Fries Rearrangement: Definition, Example, and Mechanism", Chemistry Learner. URL: [Link]

Sources

Technical Support Center: 2-Bromo-4-ethylphenyl 2-methylbenzoate Synthesis Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2-bromo-4-ethylphenyl 2-methylbenzoate involves the esterification of a sterically hindered, electron-rich phenol (2-bromo-4-ethylphenol) with an ortho-substituted acyl donor (2-methylbenzoyl chloride or 2-methylbenzoic acid). Due to the steric bulk at the ortho positions of both the phenol and the acyl donor, coupling kinetics are inherently slow. This requires highly reactive intermediates and specialized workup procedures to isolate the product cleanly without inducing ester hydrolysis or forming intractable emulsions.

This guide provides validated protocols, mechanistic troubleshooting, and FAQs for the two most robust synthetic pathways used in drug development for this scaffold: the Modified Schotten-Baumann Acylation and the Steglich Esterification .

Experimental Workup Workflows

WorkupWorkflow Start Crude Reaction Mixture (2-Bromo-4-ethylphenyl 2-methylbenzoate) Route1 Schotten-Baumann Route (Acid Chloride + Pyridine in DCM) Start->Route1 Route2 Steglich Route (Carboxylic Acid + DCC/DMAP in DCM) Start->Route2 Quench1 Quench: Ice-Cold Water (Decomposes excess Acid Chloride) Route1->Quench1 Filter2 Cold Filtration at -20°C (Removes Insoluble DCU) Route2->Filter2 Wash1 Acid Wash: 5% Citric Acid or CuSO4 (Removes Pyridine) Quench1->Wash1 BaseWash Base Wash: Cold Sat. NaHCO3 (Neutralizes Acids, Prevents Hydrolysis) Wash1->BaseWash Wash3 Acid Wash: 5% Citric Acid (Removes DMAP) Filter2->Wash3 Wash3->BaseWash Brine Brine Wash: Sat. NaCl (Breaks Emulsions & Pre-dries) BaseWash->Brine Dry Dry over Anhydrous Na2SO4 & Gravity Filter Brine->Dry Concentrate Concentrate (Rotovap) Pure Ester Product Dry->Concentrate

Caption: Workup pathways for Schotten-Baumann and Steglich synthesis of the target ester.

Validated Step-by-Step Methodologies

Protocol A: Modified Schotten-Baumann Workup (Acid Chloride / Pyridine)

Causality: Pyridine acts as both a base to trap HCl and a nucleophilic catalyst (forming a highly reactive acyl-pyridinium intermediate) . The workup must remove water-soluble pyridinium salts and unreacted acid chloride without hydrolyzing the newly formed phenolic ester.

  • Quench: Cool the reaction mixture to 0 °C. Slowly add ice-cold deionized water (equal to 50% of the reaction volume) while stirring vigorously to hydrolyze any unreacted 2-methylbenzoyl chloride into 2-methylbenzoic acid.

  • Acid Wash (Pyridine Removal): Transfer to a separatory funnel. Extract the organic layer with 2 portions of cold 5% aqueous citric acid or 1M CuSO₄.

    • Self-Validation Step: If using CuSO₄, the aqueous layer will turn deep blue if pyridine is present. Repeat the wash until the aqueous layer remains the pale blue of the native copper solution.

  • Base Wash (Acid Removal): Wash the organic layer with cold, saturated aqueous NaHCO₃ until CO₂ evolution ceases . Vent the funnel frequently to prevent pressure buildup.

  • Brine Wash & Drying: Wash with saturated NaCl (brine) to break micro-emulsions. Dry the organic phase over anhydrous Na₂SO₄ until the solid is free-flowing. Filter and concentrate under reduced pressure.

Protocol B: Steglich Esterification Workup (DCC / DMAP)

Causality: DCC couples the acid and phenol, generating dicyclohexylurea (DCU) as a thermodynamic byproduct [[1]]([Link]). DMAP acts as the acyl transfer agent . DCU is highly insoluble in most solvents but slightly soluble in DCM at room temperature, necessitating a temperature-controlled precipitation.

  • Cold Filtration (DCU Removal): Chill the crude DCM reaction mixture to -20 °C for 2 hours to fully precipitate the DCU. Vacuum filter the mixture rapidly through a pad of Celite, washing the filter cake with a minimal amount of cold DCM .

  • Acid Wash (DMAP Removal): Transfer the filtrate to a separatory funnel and wash with cold 5% aqueous citric acid to protonate and remove the DMAP catalyst .

  • Base Wash: Wash the organic layer with cold saturated NaHCO₃ to remove any unreacted 2-methylbenzoic acid.

  • Solvent Swap (Self-Validating Purity Check): Concentrate the DCM layer completely. Resuspend the crude residue in cold methyl tert-butyl ether (MTBE) or hexanes. The ester will dissolve completely; if any white solid remains, it is residual DCU. Filter again, then proceed to final concentration.

Quantitative Data: Workup Wash Parameters

Wash SolutionTarget ImpurityTarget Aqueous pHMechanism of Action
Ice-Cold H₂O Acid Chlorides~2.0 - 4.0Hydrolyzes reactive acyl donors to their corresponding carboxylic acids.
5% Citric Acid Pyridine / DMAP~3.0 - 4.0Protonates basic amines, driving them into the aqueous phase as water-soluble salts.
1M CuSO₄ Pyridine~4.0 - 5.0Forms a water-soluble, visually distinct blue coordination complex: [Cu(pyridine)₄]²⁺.
Sat. NaHCO₃ Carboxylic Acids~8.0 - 9.0Deprotonates acids to carboxylate salts while remaining mild enough to prevent ester hydrolysis.
Sat. NaCl (Brine) Emulsions / H₂O~7.0Increases aqueous ionic strength, decreasing organic solubility in water and breaking emulsion interfaces.

Troubleshooting Guides & FAQs

Q1: I am experiencing a stubborn emulsion during the aqueous extraction. How do I break it? Causality: Emulsions in this synthesis are typically caused by the low density differential between the organic solvent (especially DCM) and the aqueous layer. This is exacerbated by unreacted 2-bromo-4-ethylphenol, which can act as a weak surfactant at the liquid-liquid interface . Solution:

  • Increase Ionic Strength: Add saturated brine (NaCl) to the separatory funnel. This increases the density and polarity of the aqueous phase, forcing the organic compounds out via the "salting-out" effect .

  • Filtration: If a fine precipitate (like residual DCU) is stabilizing the emulsion (a Pickering emulsion), filter the entire biphasic mixture through a pad of Celite .

  • Solvent Swap: If the emulsion persists, evaporate the DCM and reconstitute the mixture in Ethyl Acetate (EtOAc). EtOAc has a much lower density (0.90 g/mL) than DCM and separates from water far more cleanly.

Q2: My isolated yield is low, and NMR shows unreacted 2-bromo-4-ethylphenol. Did my ester hydrolyze during workup? Causality: Yes. Phenolic esters are inherently more susceptible to basic hydrolysis than aliphatic esters because the phenoxide ion (2-bromo-4-ethylphenoxide) is an excellent, stable leaving group. Solution:

  • Avoid Strong Bases: Never use NaOH or KOH during the workup. Stick exclusively to weak bases like saturated NaHCO₃ or Na₂CO₃ .

  • Temperature Control: Perform all aqueous washes with ice-cold solutions. Hydrolysis is highly temperature-dependent; chilling the separatory funnel dramatically slows the kinetics of ester cleavage .

  • Minimize Contact Time: Do not let the biphasic mixture sit in the separatory funnel longer than necessary. Separate the layers immediately after shaking and venting.

Q3: I used the Steglich method, and there is a persistent white solid contaminating my product and clogging my separatory funnel. What is it, and how do I remove it? Causality: That white solid is dicyclohexylurea (DCU), the thermodynamic byproduct of DCC hydration . While mostly insoluble, a frustratingly small amount remains soluble in DCM at room temperature and precipitates during concentration or aqueous washing. Solution: Before adding any water, chill the reaction flask to -20 °C and filter off the bulk DCU [[2]]([Link]). If DCU appears in your separatory funnel later, do not try to dissolve it. Separate the layers as best as possible, dry, and concentrate the organic layer. Resuspend the crude product in cold MTBE or diethyl ether. The ester will dissolve, but the DCU will remain completely insoluble. Filter the suspension, and the filtrate will be DCU-free.

Q4: How can I ensure all the pyridine or DMAP is completely removed from the organic phase? Causality: Both pyridine and DMAP are organic-soluble bases that will contaminate your final NMR and downstream biological assays if not properly extracted into the aqueous phase. Solution: Wash the organic layer with 5% aqueous citric acid. It is acidic enough to fully protonate pyridine and DMAP, pulling them into the aqueous layer, but mild enough not to cleave the ester [[3]]([Link]). For pyridine specifically, washing with 1M aqueous CuSO₄ provides a visual self-validation tool: pyridine complexes with copper to form a vibrant blue complex. Continue washing until the aqueous layer stops turning deep blue [[4]]([Link]).

References

  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. URL:[Link]

  • Sciencemadness. Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification. URL:[Link]

  • Organic Chemistry Portal. Steglich Esterification. URL:[Link]

  • OrgoSolver. Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. URL:[Link]

  • Reddit (r/chemistry). Breaking emulsions. URL:[Link]

  • PubMed. Effective liquid-liquid extraction method for analysis of pyrethroid and phenylpyrazole pesticides in emulsion-prone surface water samples. URL:[Link]

  • PubMed Central (PMC). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. URL:[Link]

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Technical Support Center: A Guide to Preventing Hydrolysis of 2-Bromo-4-ethylphenyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-Bromo-4-ethylphenyl 2-methylbenzoate. This document is designed for researchers, medicinal chemists, and formulation scientists who utilize this aromatic ester in their work. As an ester, this molecule is susceptible to hydrolysis—a chemical reaction with water that cleaves the ester bond, leading to product degradation, loss of yield, and the introduction of impurities. This guide provides a comprehensive, question-and-answer-based resource to help you understand, troubleshoot, and, most importantly, prevent unwanted hydrolysis of your compound during storage, synthesis, and experimental use.

Section 1: Understanding the Problem - The Chemistry of Ester Hydrolysis

Q1: What is ester hydrolysis and why is it a critical issue for 2-Bromo-4-ethylphenyl 2-methylbenzoate?

A1: Ester hydrolysis is the chemical cleavage of an ester bond by a water molecule.[1] For 2-Bromo-4-ethylphenyl 2-methylbenzoate, this reaction breaks the molecule into its constituent parent compounds: 2-bromo-4-ethylphenol and 2-methylbenzoic acid .

This degradation is a significant concern for several reasons:

  • Reduced Yield: During a synthesis workup, hydrolysis directly lowers the isolated yield of your target compound.

  • Product Impurity: The formation of acidic (2-methylbenzoic acid) and phenolic (2-bromo-4-ethylphenol) byproducts contaminates your final product, complicating purification and potentially affecting downstream applications.

  • Compromised Stability: In formulation studies or during storage, hydrolysis reduces the concentration of the active compound, compromising the accuracy of experimental results and reducing shelf-life.

The reaction is catalyzed by the presence of either acid (H⁺) or base (OH⁻), meaning that exposure to non-neutral aqueous environments, even for short periods, can significantly accelerate degradation.[2][3]

Ester 2-Bromo-4-ethylphenyl 2-methylbenzoate Water + H₂O Ester->Water Catalyst Acid (H⁺) or Base (OH⁻) Catalysis Water->Catalyst Products Hydrolysis Products Catalyst->Products Acid 2-Methylbenzoic Acid Products->Acid Phenol 2-Bromo-4-ethylphenol Products->Phenol

Caption: General schematic of ester hydrolysis.

Q2: How do acid and base catalysis of ester hydrolysis work?

A2: The mechanisms for acid- and base-catalyzed hydrolysis differ significantly, which influences the strategies for prevention.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process.[1] The reaction is initiated by the protonation of the ester's carbonyl oxygen by an acid (H⁺). This step makes the carbonyl carbon much more electrophilic and, therefore, more susceptible to nucleophilic attack by a water molecule.[2][3] To minimize hydrolysis under acidic conditions, it is crucial to limit the amount of water present, as an excess will push the equilibrium toward the hydrolysis products.[1]

  • Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible.[4] The reaction proceeds via direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon. This is a more potent pathway because the hydroxide ion is a much stronger nucleophile than a neutral water molecule.[3] The reaction forms a carboxylic acid, which is immediately deprotonated by the basic conditions to form a carboxylate salt. This final deprotonation step drives the reaction to completion, making it irreversible.[4] Therefore, exposure to even catalytic amounts of strong base should be strictly avoided.

cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A1 1. Protonation of Carbonyl (Increases Electrophilicity) A2 2. Nucleophilic Attack by H₂O A1->A2 A3 3. Proton Transfer & Loss of Alcohol A2->A3 A4 Carboxylic Acid + Alcohol (Reversible) A3->A4 B1 1. Nucleophilic Attack by OH⁻ (Strong Nucleophile) B2 2. Formation of Tetrahedral Intermediate B1->B2 B3 3. Elimination of Alkoxide B2->B3 B4 Carboxylate Salt + Alcohol (Irreversible) B3->B4 Start Ester in Aqueous Solution Start->A1  Acid (H⁺) Start->B1  Base (OH⁻)

Caption: Simplified mechanisms for acid and base-catalyzed ester hydrolysis.

Section 2: Troubleshooting Guide - Identifying and Confirming Hydrolysis

Q3: I am observing unexpected spots/peaks in my analytical data (TLC, HPLC, LC-MS) after storing my compound or during a reaction workup. How can I confirm if this is due to hydrolysis?

A3: A systematic approach is key to diagnosing degradation. The primary hydrolysis products are predictable, making them easy to identify.

  • Hypothesize the Products: The expected degradation products are 2-bromo-4-ethylphenol and 2-methylbenzoic acid.

  • Analyze by TLC: On a silica gel TLC plate, you would expect the carboxylic acid to have a low Rf (streaking is common), the phenol to have a moderate Rf, and the parent ester to have the highest Rf.

  • Confirm with HPLC/LC-MS: The most definitive method is to use a stability-indicating HPLC method.[5] This involves developing a separation method where the parent ester and its potential degradation products are well-resolved.

    • Run Standards: Inject analytical standards of 2-bromo-4-ethylphenol and 2-methylbenzoic acid to confirm the retention times of the new peaks.

    • Mass Spectrometry (LC-MS): Confirm the identity of the new peaks by comparing their mass-to-charge ratio (m/z) with the expected molecular weights of the hydrolysis products.

CompoundStructureChemical ClassExpected Chromatographic Behavior
2-Bromo-4-ethylphenyl 2-methylbenzoate (Structure of Ester)Aromatic EsterLeast polar, highest Rf on normal phase TLC, latest eluting on reverse phase HPLC.
2-Bromo-4-ethylphenol (Structure of Phenol)PhenolIntermediate polarity, moderate Rf.
2-Methylbenzoic Acid (Structure of Acid)Carboxylic AcidMost polar, lowest Rf (may streak), earliest eluting on reverse phase HPLC.
Table 1. Properties of the parent ester and its primary hydrolysis products.
Protocol: Developing a Stability-Indicating HPLC Method
  • Column Selection: A C18 reverse-phase column is a standard starting point.

  • Mobile Phase: Use a gradient elution with a mixture of an acidified aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acid in the mobile phase ensures the carboxylic acid is protonated for better peak shape.

  • Wavelength Detection: Monitor at a UV wavelength where all three compounds have reasonable absorbance (e.g., 254 nm). A photodiode array (PDA) detector is ideal for confirming peak purity.

  • Forced Degradation: To validate the method, intentionally degrade a sample of the ester. Divide the sample into three vials: one with dilute HCl, one with dilute NaOH, and one with water. Heat gently for a few hours.[5]

  • Analysis: Neutralize the forced degradation samples and inject them into the HPLC. The resulting chromatogram should show the parent peak decreasing over time while the product peaks increase, with all peaks being well-separated.

Section 3: Proactive Prevention - Strategies for Enhancing Stability

Q4: What are the ideal conditions for storing 2-Bromo-4-ethylphenyl 2-methylbenzoate to ensure long-term stability?

A4: The key to long-term stability is to mitigate the factors that promote hydrolysis: water, heat, and non-neutral pH.

FormatRecommended TemperatureRecommended AtmosphereKey Considerations
Solid / Crystalline Powder ≤ 4°C (Refrigerated)Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed vial. Use a desiccator for added protection.Minimizing exposure to atmospheric moisture is critical.[6] Solid-state is the most stable form.
Solution in Aprotic Organic Solvent ≤ -20°C (Frozen)Use anhydrous solvents (e.g., Acetonitrile, THF, Dichloromethane). Store in vials with septa to allow removal by syringe, minimizing air/moisture introduction.Ensure the solvent is truly anhydrous. Even trace water can cause slow degradation over time. Avoid protic solvents like methanol or ethanol, which can lead to transesterification.[5]
Aqueous / Semi-Aqueous Solution ≤ 4°C (Refrigerated)Buffer the solution to a slightly acidic pH (pH 3-5), where the rate of hydrolysis for many esters is at a minimum.[5] Protect from light.This is the least stable format and should only be used for short-term experiments. Compounds with benzoyl groups can be susceptible to photodegradation.[5]
Table 2. Recommended storage conditions for 2-Bromo-4-ethylphenyl 2-methylbenzoate.
Q5: Are there any chemical stabilizers that can be added to formulations to prevent hydrolysis?

A5: Yes, in certain formulation contexts, specific additives can be used to slow degradation.

  • pH Buffers: As mentioned, maintaining a slightly acidic pH with a citrate or acetate buffer is the most effective strategy in aqueous environments.

  • Carbodiimides: Compounds like Bis(2,6-diisopropylphenyl)carbodiimide can act as "water scavengers" and may react with any carboxylic acid formed, preventing it from catalyzing further hydrolysis.[6] Their use is common in stabilizing polymers against hydrolytic degradation.[7]

  • Chelating Agents: If trace metal ion catalysis is suspected, adding a chelating agent like EDTA can sequester these metals and slow degradation.[6]

  • Antioxidants: To prevent oxidative processes that could potentially trigger subsequent hydrolysis, antioxidants such as BHT (butylated hydroxytoluene) can be included in a formulation.[6]

Section 4: Experimental Protocols - Minimizing Hydrolysis During Synthesis and Workup

Q6: My ester is degrading significantly during the aqueous workup of my esterification reaction. What is the best procedure to isolate my product with minimal hydrolysis?

A6: The aqueous workup is a high-risk phase because it intentionally introduces water and often involves pH changes to remove catalysts and unreacted starting materials. An optimized workup protocol is essential to maximize yield.

Protocol: Hydrolysis-Minimizing Workup for Ester Purification
  • Cool the Reaction: Once the reaction is complete (monitored by TLC/HPLC), cool the reaction vessel to 0°C in an ice-water bath. This dramatically slows the rate of any potential hydrolysis during quenching.[8]

  • Quench with Cold Water/Ice: Slowly add the reaction mixture to a separatory funnel containing ice-cold water.

  • Neutralize with Weak Base: If the reaction was acid-catalyzed, neutralize it by washing with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) .[8][9]

    • Causality: Avoid strong bases like NaOH or KOH. While they are effective at neutralizing acid, they will aggressively catalyze the irreversible hydrolysis of your ester product.[4] NaHCO₃ is a weak base, sufficient to neutralize strong acids without significantly promoting hydrolysis.

    • Procedure: Add the NaHCO₃ solution slowly and vent the separatory funnel frequently to release the CO₂ gas that evolves.[8]

  • Minimize Contact Time: Perform all aqueous washes quickly. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.

  • Brine Wash: Perform a final wash with a cold, saturated aqueous NaCl solution (brine).[8]

    • Causality: The high salt concentration of the brine solution helps to draw dissolved water out of the organic layer, beginning the drying process and reducing the solubility of your organic product in any remaining aqueous phase.

  • Thorough Drying: Drain the organic layer into an Erlenmeyer flask and add a generous amount of an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8] Let it stand for at least 15-20 minutes (swirling occasionally) to ensure all trace water is absorbed.

  • Isolate the Product: Filter away the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product should have minimal contamination from hydrolysis byproducts.

Start Completed Reaction Mixture Cool 1. Cool to 0°C Start->Cool Quench 2. Quench with Ice-Cold Water Cool->Quench Neutralize 3. Wash with Cold Sat. NaHCO₃ (Vent CO₂!) Quench->Neutralize Separate1 Quickly Separate Layers Neutralize->Separate1 Brine 4. Wash with Cold Brine Separate1->Brine Separate2 Separate Layers Brine->Separate2 Dry 5. Dry Organic Layer (e.g., Na₂SO₄) Separate2->Dry Filter 6. Filter Drying Agent Dry->Filter Evaporate 7. Remove Solvent (Rotovap) Filter->Evaporate End Pure Ester Product Evaporate->End

Caption: Optimized experimental workflow for an ester workup designed to prevent hydrolysis.

References

  • Google Search. (n.d.).
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8).

  • Ester Hydrolysis Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable.

  • Understanding the chemical basis of drug stability and degradation. (2021, March 25). The Pharmaceutical Journal.

  • Hydrolysis of Esters: Mechanism and Conditions. (2022, July 16). PSIBERG.

  • Synthesis of methyl 4-bromo-2-methylbenzoate.

  • Phenyl benzoate | 93-99-2. ChemicalBook.

  • Phenyl benzoate 93-99-2 wiki. Guidechem.

  • Ester hydrolysis.

  • Ester Hydrolysis. (2026, February 24). Save My Exams.

  • Methyl 2-Bromo-4-methoxybenzoate synthesis from 2-bromo-4-methylbenzoic acid. Benchchem.

  • Stability study of a mixed system of sodium benzoate and sodium phenylbutyrate in intravenous (iv) infusion fluids. Archives of Disease in Childhood.

  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Benchchem.

  • Module 02 Hydrolysis. COP-Bela.

  • HYDROLYSIS.

  • Phenyl benzoate | Chloride Channel | 93-99-2. InvivoChem.

  • Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. ResearchGate.

  • A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition. Google Patents.

  • Phenyl Benzoate CAS No 93-99-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Google Patents.

  • A methodology for detection and quantification of esterase activity. PubMed.

  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. QuickCompany.

  • Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information.

  • The acid-catalyzed hydrolysis of an ester results in the formation... Pearson+.

  • Determination of the Esters by Alkaline Hydrolysis. Tennessee Academy of Science.

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. PMC.

  • stability issues of 2-acetylphenyl 4-methylbenzoate under different conditions. Benchchem.

  • BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV.

  • 4-BROMO-2-(2-((4-ETHYLPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 2-METHYLBENZOATE. Sigma-Aldrich.

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Validation & Comparative

13C NMR spectral assignment for 2-Bromo-4-ethylphenyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 13C NMR Spectral Assignment of 2-Bromo-4-ethylphenyl 2-methylbenzoate

Authored by: Dr. Gemini, Senior Application Scientist

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic compounds. This guide provides a comprehensive, in-depth analysis and spectral assignment for 2-Bromo-4-ethylphenyl 2-methylbenzoate, a complex aromatic ester.

This document moves beyond a simple listing of chemical shifts. It is designed for researchers and drug development professionals, offering a logical, first-principles approach to spectral interpretation. We will dissect the molecule, analyze the electronic effects of its substituents, and compare predictive methods to establish a reliable spectral assignment.

The Challenge: Unraveling Molecular Asymmetry

The structure of 2-Bromo-4-ethylphenyl 2-methylbenzoate presents a fascinating challenge for 13C NMR assignment. The molecule consists of two distinct, asymmetrically substituted aromatic rings linked by an ester functional group. This asymmetry means that every carbon atom in the molecule is unique, expecting a total of 16 distinct signals in the 13C NMR spectrum (9 aromatic CH, 5 quaternary aromatic/carbonyl, and 2 aliphatic). Our task is to assign each signal to its specific carbon atom.

Figure 1: Structure of 2-Bromo-4-ethylphenyl 2-methylbenzoate with IUPAC Numbering Molecular structure of 2-Bromo-4-ethylphenyl 2-methylbenzoate with numbered carbons for NMR assignment. (Note: For clarity in this guide, we will use a logical numbering scheme optimized for NMR discussion, as shown in the analysis below, rather than the formal IUPAC numbering.)

The Strategy: A Fragment-Based Approach with Substituent Effect Analysis

To confidently assign the spectrum, we will employ a systematic approach grounded in established principles of NMR spectroscopy.[1][2]

Our workflow is as follows:

G cluster_0 Deconstruction & Analysis cluster_1 Prediction & Assignment cluster_2 Validation A Target Molecule: 2-Bromo-4-ethylphenyl 2-methylbenzoate B Fragment Analysis: - 2-Bromo-4-ethylphenol - 2-Methylbenzoic acid A->B Deconstruct C Substituent Chemical Shift (SCS) Effect Analysis B->C Isolate Effects D Predict Chemical Shifts for each Fragment C->D Apply Principles E Incorporate Ester Linkage Effects & Predict Final Spectrum D->E F Assign Signals based on Predicted Shifts & Known Ranges E->F G Compare with Computational Prediction Tools (e.g., NMRDB) F->G Validate H Cross-reference with 2D NMR (HSQC/HMBC) for Confirmation

Caption: Logical workflow for the 13C NMR spectral assignment.

Fragment Analysis: Establishing a Baseline

We first consider the 13C NMR data of the precursor molecules or their close analogs.

  • 2-Bromo-4-ethylphenol Moiety: The phenolic ring is influenced by three groups: the ester oxygen (-OAr), a bromine atom (-Br), and an ethyl group (-CH2CH3).

    • The ester oxygen is strongly electron-donating through resonance, causing a significant downfield shift for the carbon it is attached to (C1', ipso-carbon) to ~150-160 ppm.[3]

    • The bromine atom exhibits a "heavy atom effect," which, contrary to expectations based solely on electronegativity, shields the ipso-carbon (C2'), causing an upfield shift.[4][5] The C-Br signal is typically found around 110-120 ppm.

    • The ethyl group is a weak electron-donating group.

  • 2-Methylbenzoate Moiety: This ring is influenced by the ester carbonyl group (-C(O)OAr) and a methyl group (-CH3).

    • The carbonyl group is electron-withdrawing, deshielding adjacent carbons. The carbonyl carbon itself (C7) will be the most downfield signal in the spectrum, typically in the 165-175 ppm range for esters.[1][6]

    • The ipso-carbon attached to the carbonyl (C1) will be deshielded.

    • The methyl group is weakly electron-donating.

Predicted 13C NMR Chemical Shift Assignments

By combining the fragment analysis with established substituent chemical shift (SCS) data, we can predict the chemical shifts for each of the 16 unique carbons. For validation, these were compared against a computationally predicted spectrum from NMRDB.org.[7][8]

Table 1: Predicted 13C NMR Assignments for 2-Bromo-4-ethylphenyl 2-methylbenzoate

Carbon NumberCarbon TypePredicted Shift (ppm)Rationale for Assignment
2-Methylbenzoate Moiety
C7Carbonyl (C=O)~166.5Ester carbonyls appear in this characteristic downfield region.[2]
C1Quaternary (Ar-C)~133.0ipso-carbon to the carbonyl group, deshielded.
C2Quaternary (Ar-C)~141.0ipso-carbon to the methyl group, downfield shift due to alkyl substitution.
C3Aromatic CH~132.5ortho to the methyl group and meta to the carbonyl.
C4Aromatic CH~131.0meta to both substituents.
C5Aromatic CH~126.0para to the methyl group.
C6Aromatic CH~131.5ortho to the carbonyl group.
C8Methyl (-CH3)~21.5Typical chemical shift for a methyl group on an aromatic ring.
2-Bromo-4-ethylphenyl Moiety
C1'Quaternary (Ar-C)~148.5ipso-carbon attached to the ester oxygen, significantly deshielded.
C2'Quaternary (Ar-C)~117.0ipso-carbon attached to bromine; shielding from the heavy atom effect.[4]
C3'Aromatic CH~133.5ortho to the ester oxygen and meta to the bromine.
C4'Quaternary (Ar-C)~140.0ipso-carbon to the ethyl group.
C5'Aromatic CH~129.5meta to the ester oxygen and ortho to the ethyl group.
C6'Aromatic CH~122.0ortho to the ester oxygen.
C9'Methylene (-CH2-)~28.5Typical chemical shift for a benzylic methylene carbon.
C10'Methyl (-CH3)~15.5Typical chemical shift for a terminal methyl in an ethyl group.

Comparison with Alternative Methodologies: 2D NMR Spectroscopy

While the predictive assignment detailed above is a powerful and logical approach, definitive, unambiguous assignment in complex molecules is best achieved through two-dimensional (2D) NMR experiments.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates carbon atoms with their directly attached protons. It would immediately distinguish the quaternary carbons (which show no correlation) from the protonated carbons (CH, CH2, CH3). This would allow for the definitive assignment of C3, C4, C5, C6, C3', C5', C6', C8, C9', and C10'.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between carbons and protons that are two or three bonds away. This is the key to assigning the quaternary carbons. For instance:

    • The carbonyl carbon (C7) would show a correlation to the proton on C6.

    • The ipso-carbon C1' would show correlations to the protons on C3' and C5'.

    • The bromo-substituted carbon C2' would show a correlation to the proton on C6'.

The combination of 1D 13C NMR with HSQC and HMBC experiments provides a self-validating system, removing any ambiguity left by predictive methods alone.

Standard Experimental Protocol for Data Acquisition

To ensure high-quality, reproducible data, the following experimental protocol for acquiring a 13C NMR spectrum is recommended.

Objective: To obtain a quantitative and high-resolution proton-decoupled 13C NMR spectrum.

Materials:

  • 2-Bromo-4-ethylphenyl 2-methylbenzoate (15-25 mg)

  • Deuterated Chloroform (CDCl3) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR Tube

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer with a broadband probe.

Procedure:

  • Sample Preparation: Accurately weigh 15-25 mg of the compound and dissolve it in approximately 0.6 mL of CDCl3 in a clean vial. Ensure the sample is fully dissolved before transferring the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl3.

    • Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.

    • Tune and match the probe for the 13C frequency.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker systems).

    • Pulse Angle: 30 degrees (to allow for faster repetition without full relaxation, improving signal-to-noise over time).

    • Spectral Width: 0 to 220 ppm (to cover the full range of expected chemical shifts).

    • Acquisition Time: ~1.0 - 1.5 seconds.

    • Relaxation Delay (d1): 2.0 seconds.

    • Number of Scans: 1024 or higher (accumulation is necessary due to the low natural abundance of 13C).

    • Temperature: 298 K.

  • Data Processing:

    • Apply an exponential multiplication (line broadening of 0.5 - 1.0 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase the spectrum manually to obtain a flat baseline and pure absorption signals.

    • Calibrate the spectrum by setting the TMS signal to 0.0 ppm or the residual CDCl3 signal to 77.16 ppm.

    • Integrate the signals (note: integration in standard 13C NMR is not reliably quantitative without specific parameter adjustments).

    • Perform peak picking to identify the chemical shift of each signal.

Conclusion

The 13C NMR spectrum of 2-Bromo-4-ethylphenyl 2-methylbenzoate can be successfully assigned through a logical, stepwise process. By deconstructing the molecule into its constituent fragments and applying the known principles of substituent chemical shifts, a reliable prediction of the 16 unique carbon signals can be achieved. This guide demonstrates that a combination of foundational knowledge, comparative analysis, and computational tools provides a powerful strategy for structural elucidation. For absolute confirmation, especially in a regulatory or publication context, this predictive assignment should be corroborated with 2D NMR experiments like HSQC and HMBC.

References

  • PubChem. (n.d.). 2-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. NMRDB.org. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • StackExchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction? Retrieved from [Link]

  • Australian Journal of Chemistry. (1977). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000681 4-ethylphenol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Bromo-4-ethylphenyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of structural elucidation, mass spectrometry stands as a cornerstone technique, offering unparalleled insights into the molecular architecture of novel compounds. For researchers and professionals in drug development, the ability to predict and interpret fragmentation patterns is paramount. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of 2-Bromo-4-ethylphenyl 2-methylbenzoate, a compound of interest in synthetic chemistry. By dissecting its fragmentation pathways, we offer a comparative framework against related aromatic esters, supported by established mechanistic principles.

The Foundation: Understanding Aromatic Ester Fragmentation

Electron ionization mass spectrometry subjects molecules to a high-energy electron beam (typically 70 eV), inducing ionization and subsequent fragmentation. The resulting mass spectrum is a fingerprint of the molecule, revealing its molecular weight and structural motifs. For aromatic esters like 2-Bromo-4-ethylphenyl 2-methylbenzoate, fragmentation is not a random process but a series of predictable bond cleavages driven by the stability of the resulting ions and neutral losses.

The primary fragmentation of aromatic esters often initiates at the ester linkage, the most labile bond in the molecular ion.[1] This is typically followed by cleavages influenced by the substituents on both the acyl and aryl portions of the molecule. The presence of a bromine atom introduces a characteristic isotopic signature, with M and M+2 peaks of nearly equal intensity, providing a clear marker for bromine-containing fragments.[2][3]

Proposed Fragmentation Pathway of 2-Bromo-4-ethylphenyl 2-methylbenzoate

The molecular ion of 2-Bromo-4-ethylphenyl 2-methylbenzoate (C₁₆H₁₅BrO₂) has a nominal mass of 318/320 u (due to the ⁷⁹Br and ⁸¹Br isotopes). Upon ionization, it undergoes a cascade of fragmentation events. The proposed major fragmentation pathways are detailed below and illustrated in the accompanying diagram.

Key Fragmentation Steps:
  • Alpha-Cleavage at the Ester Bond: The most favorable initial fragmentation is the cleavage of the C-O bond of the ester, leading to the formation of two primary acylium ions.

    • Formation of the 2-methylbenzoyl cation (m/z 119): This highly stable, resonance-stabilized acylium ion is often a base peak in the spectra of methylbenzoate esters.

    • Formation of the 2-Bromo-4-ethylphenoxyl radical cation (m/z 200/202): This fragment retains the bromine atom and the ethyl-substituted phenyl ring.

  • Secondary Fragmentation of the Acylium Ion: The 2-methylbenzoyl cation (m/z 119) can further fragment by losing a neutral carbon monoxide (CO) molecule to form the tolyl cation (m/z 91). This tolyl cation can then rearrange to the highly stable tropylium ion.

  • Fragmentation of the 2-Bromo-4-ethylphenyl Moiety: The 2-Bromo-4-ethylphenoxyl radical cation (m/z 200/202) can undergo several characteristic fissions:

    • Loss of the Ethyl Group: A benzylic cleavage resulting in the loss of a methyl radical (•CH₃) to form a cation at m/z 185/187 is plausible. Subsequent loss of a neutral ethene molecule via a McLafferty-type rearrangement is also possible if a gamma-hydrogen is available, though less likely in this rigid aromatic system. A more direct cleavage of the ethyl group as a radical (•C₂H₅) would lead to a fragment at m/z 171/173.

    • Loss of Bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br) and the formation of a cation at m/z 121.

The interplay of these pathways dictates the final appearance of the mass spectrum. The relative abundances of the fragment ions are governed by their respective stabilities.

Fragmentation_Pathway M Molecular Ion [C16H15BrO2]+• m/z 318/320 F1 2-Methylbenzoyl Cation [C8H7O]+ m/z 119 M->F1 - •OC6H3(Br)C2H5 F2 2-Bromo-4-ethylphenoxyl Radical [C8H8BrO]+• m/z 200/202 M->F2 - C8H7O• F3 Tolyl Cation (Tropylium) [C7H7]+ m/z 91 F1->F3 - CO F4 [M - CH3]+• [C7H5BrO]+• m/z 185/187 F2->F4 - •CH3 F5 [M - Br]+• [C8H8O]+• m/z 121 F2->F5 - •Br

Caption: Proposed EI-MS fragmentation pathway for 2-Bromo-4-ethylphenyl 2-methylbenzoate.

Comparative Analysis: Predicted vs. Alternative Fragmentation

To provide a comprehensive understanding, we compare the expected fragmentation of our target molecule with that of simpler, related esters.

Fragment Ion m/z (Expected for 2-Bromo-4-ethylphenyl 2-methylbenzoate) Corresponding Fragment in Phenyl Benzoate Significance and Comparison
Molecular Ion318/320198The presence of the bromo and ethyl groups significantly increases the molecular weight. The isotopic pattern for bromine is a key identifier.[2][3]
Acylium Ion119 (2-methylbenzoyl)105 (benzoyl)The additional methyl group on the benzoyl moiety increases the m/z by 14 units. This is expected to be a prominent peak.
Phenyl Cation91 (tolyl)77 (phenyl)Loss of CO from the acylium ion is a common pathway. The methyl group again increases the mass.[4]
Phenoxy Radical Cation200/20293The bromo and ethyl substituents drastically increase the mass of this fragment. Its stability is lower than the acylium ion, so its abundance may be less.
Loss of Bromine121N/AThis fragmentation is unique to the halogenated compound and provides strong evidence for the presence of bromine on the phenyl ring.[5]

Experimental Protocol for Mass Spectrometry Analysis

This section outlines a standardized procedure for acquiring the mass spectrum of 2-Bromo-4-ethylphenyl 2-methylbenzoate.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Ensure the sample is free of non-volatile impurities which can contaminate the ion source.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is recommended for sample introduction and separation from any minor impurities.

  • Alternatively, a direct insertion probe can be used for pure samples.

3. GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

4. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)[1]

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-450

  • Scan Speed: 2 scans/second

5. Data Analysis:

  • Identify the molecular ion peak, paying close attention to the isotopic pattern for bromine (two peaks of nearly equal height separated by 2 m/z units).[3]

  • Propose structures for the major fragment ions and correlate them with the expected fragmentation pathways.

  • Compare the obtained spectrum with spectral libraries (if available) for similar compounds.

Alternative Ionization and Fragmentation Techniques

While EI-MS is a powerful tool for structural elucidation due to its extensive and reproducible fragmentation, softer ionization techniques can provide complementary information, particularly for confirming the molecular weight.

MS_Techniques cluster_EI Electron Ionization (EI) cluster_CI Chemical Ionization (CI) cluster_MSMS Tandem MS (MS/MS) EI High Energy (70 eV) Extensive Fragmentation Structural Information CI Soft Ionization Less Fragmentation Strong Molecular Ion Peak MSMS Controlled Fragmentation Select Precursor Ion Detailed Pathway Analysis CI->MSMS Analyte 2-Bromo-4-ethylphenyl 2-methylbenzoate Analyte->EI Analyte->CI

Caption: Comparison of mass spectrometry techniques for structural analysis.

  • Chemical Ionization (CI): This "softer" technique uses a reagent gas to ionize the analyte, resulting in less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]⁺).[2] This is particularly useful for confirming the molecular weight when the molecular ion is weak or absent in the EI spectrum.

  • Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion (e.g., the molecular ion) and subjecting it to collision-induced dissociation (CID), MS/MS allows for a more detailed investigation of fragmentation pathways. This can help to confirm the proposed fragmentation mechanisms and establish connectivity within the molecule.

Conclusion

The mass spectrometry fragmentation of 2-Bromo-4-ethylphenyl 2-methylbenzoate is predicted to be a rich tapestry of competing and sequential bond cleavages. By understanding the fundamental principles of ester fragmentation and the influence of its specific substituents, researchers can confidently interpret the resulting mass spectrum. The characteristic acylium ions, the bromine isotopic pattern, and benzylic cleavages serve as key diagnostic markers. This guide provides a robust framework for the analysis of this and structurally related molecules, empowering scientists in their quest for molecular discovery and characterization.

References

  • Spectroscopic Profile of Phenyl Benzoate: An In-depth Technical Guide. Benchchem.
  • Mass Spectrometric Analysis.
  • The McLafferty Rearrangement. Organic Chemistry Tutor.
  • McLafferty Rearrangement. Chemistry Steps.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
  • A McLafferty-Type Rearrangement in the Pentafluorobenzyl Ester Derivatives of Dialkyl Phosphates in GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis. PMC.
  • Rearrangement. Chemistry LibreTexts.
  • McLafferty Rearrangement. Unknown Source.
  • Organic Compounds Containing Halogen
  • Fragmentation of phenyl radical cations in mass spectrometry. Chemistry Stack Exchange.

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Comprehensive Reactivity Comparison Guide: 2-Bromo-4-ethylphenyl 2-methylbenzoate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In the development of advanced chemical building blocks, the spatial arrangement of substituents dictates thermodynamic stability and kinetic reactivity. 2-Bromo-4-ethylphenyl 2-methylbenzoate is a highly functionalized ester characterized by severe steric encumbrance. It possesses two critical ortho-substituents relative to the ester linkage: a 2-methyl group on the acyl moiety and a 2-bromo group on the phenoxy moiety.

This guide objectively evaluates the reactivity of this target compound against three structural analogs to deconvolute the "ortho-effect" [1]. By isolating the steric and electronic contributions of each substituent, we can predict and control performance across three fundamental transformations: base-catalyzed hydrolysis, palladium-catalyzed cross-coupling, and the photo-Fries rearrangement.

The Analogs Assessed:
  • Baseline: Phenyl benzoate (Unsubstituted, minimal steric hindrance).

  • Analog A: 2-Bromo-4-ethylphenyl benzoate (Lacks the ortho-methyl on the acyl group).

  • Analog B: 4-Ethylphenyl 2-methylbenzoate (Lacks the ortho-bromo on the phenoxy group).

  • Target: 2-Bromo-4-ethylphenyl 2-methylbenzoate (Dual ortho-substitution).

Quantitative Data Summary

The following table synthesizes the normalized experimental performance of these compounds across the three targeted workflows. Data reflects the profound impact of dual ortho-substitution on reaction kinetics and pathway selectivity.

CompoundSaponification Rate (

)
Suzuki-Miyaura Yield (%)Photo-Fries Recombination Yield (%)
Phenyl benzoate (Baseline) 1.00N/A (No Halogen)85%
Analog A (Phenoxy o-Br) 0.4592% (Standard Pd)78%
Analog B (Acyl o-Me) 0.12N/A (No Halogen)81%
Target (Dual o-substitution) < 0.0165% (Requires XPhos)45% (High escape products)

Comparative Reactivity Profiling & Methodologies

Base-Catalyzed Hydrolysis (Saponification)

The base-catalyzed hydrolysis of aryl benzoates proceeds via the


 mechanism. The rate-limiting step is the formation and subsequent breakdown of the 

-hybridized tetrahedral intermediate [1]. In our target compound, the ortho-methyl group restricts the approach trajectory of the hydroxide ion (Newman’s rule of six), while the bulky ortho-bromo group further compresses the transition state, leading to a near-complete kinetic arrest of hydrolysis.

Hydrolysis Target 2-Bromo-4-ethylphenyl 2-methylbenzoate OH Hydroxide Attack (Nucleophile) Target->OH BAC2 Pathway Tetra Tetrahedral Intermediate (sp3 hybridized) OH->Tetra Products 2-Methylbenzoate + 2-Bromo-4-ethylphenol Tetra->Products Rate-Limiting Breakdown Steric1 Ortho-Methyl (Acyl) Hindrance Steric1->Tetra Steric Clash Steric2 Ortho-Bromo (Phenoxy) Hindrance Steric2->Tetra Steric Clash

Figure 1: BAC2 Hydrolysis Pathway and Steric Hindrance Mapping.

Experimental Protocol 1: Kinetic Hydrolysis Assay
  • Causality & Rationale: A 50% (v/v) aqueous Dimethyl Sulfoxide (DMSO) solvent system is utilized. DMSO solvates the highly hydrophobic dual-ortho substituted ester while leaving the hydroxide nucleophile unsolvated and highly reactive, pushing the reaction to its thermodynamic limit.

  • Step-by-Step:

    • Prepare a 0.05 M solution of the target ester in anhydrous DMSO.

    • Add an internal standard (biphenyl, 0.01 M) directly to the stock solution.

    • Equilibrate the solution at 25 °C in a thermostated UV-Vis cell.

    • Inject an excess of 1.0 M aqueous NaOH to initiate pseudo-first-order kinetics.

    • Monitor the decay of the ester absorbance peak continuously for 120 minutes.

  • System Validation & Controls: Run a parallel control with Phenyl benzoate. The control must reach >99% conversion within 10 minutes. Track the isosbestic points in the UV-Vis spectra; a deviation indicates competing side reactions (e.g., nucleophilic aromatic substitution) rather than pure hydrolysis.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

While Analog A readily undergoes Suzuki-Miyaura coupling, the Target compound exhibits severe resistance. The adjacent 2-methylbenzoate ester group acts as a massive steric wall, preventing the


 catalyst from properly coordinating with the C-Br bond during the critical oxidative addition step [2]. Overcoming this requires highly electron-rich, bulky biaryl phosphine ligands (like XPhos) that can force the oxidative addition while preventing catalyst deactivation.

Suzuki Pd0 Pd(0)L2 Active Catalyst (e.g., XPhos-Pd) OxAdd Oxidative Addition (Sterically Hindered by Ester) Pd0->OxAdd Rate-limiting step Transmetal Transmetalation (Arylboronic Acid + Base) OxAdd->Transmetal RedElim Reductive Elimination (Biaryl Product) Transmetal->RedElim RedElim->Pd0 Regeneration Substrate 2-Bromo-4-ethylphenyl 2-methylbenzoate Substrate->OxAdd

Figure 2: Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle for Hindered Aryl Bromides.

Experimental Protocol 2: Sterically Hindered Suzuki-Miyaura Coupling
  • Causality & Rationale: We employ

    
     with XPhos. The bulky dicyclohexylphosphine moiety of XPhos accelerates reductive elimination, while its electron-rich nature lowers the activation energy for inserting into the congested C-Br bond.
    
  • Step-by-Step:

    • In a glovebox, charge a Schlenk flask with 2-Bromo-4-ethylphenyl 2-methylbenzoate (1.0 equiv), phenylboronic acid (1.5 equiv),

      
       (2.0 equiv), 
      
      
      
      (5 mol%), and XPhos (10 mol%).
    • Add degassed Toluene/Water (10:1 v/v) to achieve a 0.2 M substrate concentration.

    • Seal the flask, remove from the glovebox, and heat to 100 °C for 24 hours under vigorous stirring.

    • Cool to room temperature, dilute with ethyl acetate, filter through a Celite pad, and analyze via GC-MS.

  • System Validation & Controls: Use 4-bromoanisole as a positive control in a parallel reactor to validate the catalyst batch. Calculate the mass balance: the sum of unreacted starting material, cross-coupled product, and protodehalogenated byproduct must equal 100% (±5%).

Photo-Fries Rearrangement

The Photo-Fries rearrangement of aryl benzoates proceeds via UV-induced homolytic cleavage, generating a radical pair within a solvent cage. For Baseline and Analog B, the radicals efficiently recombine to form ortho-hydroxybenzophenones [3]. However, for the Target compound, the ortho-methyl on the acyl radical and the ortho-bromo/para-ethyl groups on the phenoxy radical create extreme steric repulsion. This prevents in-cage recombination, leading to a high rate of out-of-cage diffusion (escape products), yielding free 2-bromo-4-ethylphenol and benzaldehyde derivatives rather than the desired rearranged ketone.

PhotoFries Ester Aryl Benzoate (S0 State) Excited Excited Singlet/Triplet (S1 / T1) Ester->Excited UV (254 nm) RadicalPair Solvent Cage Radical Pair [ArO• + •OCAr] Excited->RadicalPair Homolytic Cleavage Recombination In-Cage Recombination (Ortho-Rearranged Product) RadicalPair->Recombination Steric crowding affects recombination rate Escape Out-of-Cage Diffusion (Free Phenol + Benzaldehyde) RadicalPair->Escape Favored if sterics prevent recombination

Figure 3: Radical Pair Mechanism in Photo-Fries Rearrangement.

Experimental Protocol 3: Photo-Fries Rearrangement in Micellar Media
  • Causality & Rationale: To counteract the steric repulsion that drives radical escape, the reaction is performed in a Sodium Dodecyl Sulfate (SDS) micellar solution. The hydrophobic core of the micelle acts as a rigid "micro-reactor cage," physically forcing the sterically congested radical pair to remain in proximity and recombine [3].

  • Step-by-Step:

    • Prepare a 0.10 M aqueous solution of SDS (well above the critical micelle concentration).

    • Solubilize the Target ester in the SDS solution to a final concentration of 0.005 M.

    • Purge the solution with ultra-pure

      
       for 30 minutes to remove dissolved oxygen (which quenches radicals).
      
    • Irradiate the mixture in a quartz reactor using a low-pressure Hg lamp (

      
       = 254 nm) for 4 hours.
      
    • Extract the organics with dichloromethane and quantify the ratio of rearranged ketone to free phenol via HPLC.

  • System Validation & Controls: Run a dark control (stirred at the same temperature without UV light) to definitively rule out thermal Fries rearrangement or spontaneous hydrolysis. The dark control must show 0% conversion.

References

  • Source: cas.
  • Source: science.
  • Title: Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media.

A Comparative Guide to Purity Assessment of Synthesized 2-Bromo-4-ethylphenyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 2-bromo-4-ethylphenyl 2-methylbenzoate—typically achieved via the base-catalyzed esterification of 2-bromo-4-ethylphenol with 2-methylbenzoyl chloride[1]—yields a sterically hindered, halogenated aromatic ester. While confirming the structural identity of this compound is straightforward, certifying its absolute purity for use in pharmacological screening or as an analytical reference standard presents a multifaceted challenge.

As a Senior Application Scientist, I emphasize that relying on a single analytical technique introduces critical hidden biases. Chromatographic methods often suffer from differential response factors, whereas traditional spectroscopic methods can lack trace-level sensitivity. To establish a self-validating analytical system, researchers must employ an orthogonal strategy comparing High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR)[2].

AnalyticalWorkflow Synth Synthesized Ester (2-Bromo-4-ethylphenyl 2-methylbenzoate) Split Purity Assessment Synth->Split HPLC HPLC-UV (Non-volatile Impurities) Split->HPLC GCMS GC-MS (Volatile Impurities) Split->GCMS qNMR qNMR (Absolute Mass Fraction) Split->qNMR DataAgg Orthogonal Data Aggregation HPLC->DataAgg Area % GCMS->DataAgg Area % & ID qNMR->DataAgg Absolute % Final Certified Purity Profile DataAgg->Final

Workflow for orthogonal purity assessment of synthesized ester.

Methodological Comparison & Causality

To objectively compare these techniques, we must understand the causality behind their specific application to 2-bromo-4-ethylphenyl 2-methylbenzoate.

High-Performance Liquid Chromatography (HPLC-UV)
  • Mechanism & Causality: HPLC separates compounds based on polarity. Because this ester contains two aromatic rings, it acts as a strong UV chromophore. However, the UV extinction coefficient of the ester differs significantly from its precursors (e.g., 2-methylbenzoic acid). Consequently, an HPLC "Area %" does not directly equate to "Mass %", creating a potential overestimation of purity if impurities have lower UV absorptivity.

  • Best For: Detecting non-volatile, UV-active impurities like hydrolyzed acid byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Mechanism & Causality: GC-MS separates based on boiling point and stationary-phase affinity. The presence of the bromine atom in the ester provides a highly diagnostic ~1:1 isotopic cluster (

    
    Br and 
    
    
    
    Br) in the mass spectrum. This isotopic signature instantly validates the presence of brominated species versus non-brominated impurities.
  • Best For: Identifying volatile unreacted starting materials (e.g., 2-bromo-4-ethylphenol). However, highly polar impurities like carboxylic acids may exhibit poor peak shape or fail to elute without prior derivatization.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Mechanism & Causality: Unlike chromatography, qNMR does not require an identical reference standard for the analyte. It relies on the direct proportionality between the integral of an NMR peak and the concentration of the nucleus[3]. For this specific compound, the aliphatic ethyl protons (triplet for -CH

    
    , quartet for -CH
    
    
    
    ) and the aryl methyl singlet provide perfectly isolated signals, free from the complex overlap of the aromatic region.
  • Best For: Determining the absolute mass fraction (true purity) and quantifying NMR-visible but non-UV-active impurities, such as residual solvents[4].

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to.

Protocol A: HPLC-UV Analysis
  • Sample Preparation: Dissolve 1.0 mg of the synthesized ester in 1.0 mL of HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a reversed-phase C18 column (150 mm × 4.6 mm, 3 µm particle size) to accommodate the highly lipophilic biphenyl-like structure.

  • Mobile Phase: Gradient elution using Solvent A (Water + 0.1% Trifluoroacetic acid) and Solvent B (Acetonitrile + 0.1% TFA). The acidic modifier suppresses the ionization of any residual 2-methylbenzoic acid, ensuring sharp peak shapes.

  • Detection: Set the Diode Array Detector (DAD) to 254 nm to capture the primary

    
     transitions of the aromatic rings.
    
  • Data Processing: Integrate all peaks with a signal-to-noise ratio >10. Calculate relative purity via Area %.

Protocol B: GC-MS Analysis
  • Sample Preparation: Dissolve 0.5 mg of the ester in 1.0 mL of Dichloromethane (DCM).

  • Injection: Inject 1 µL with a split ratio of 10:1. Maintain the injector port at 250 °C to ensure rapid volatilization without inducing thermal degradation of the ester bond.

  • Separation: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm).

  • Oven Program: Initial temperature 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Detection: Electron Ionization (EI) at 70 eV. Scan range 50–400 m/z. Extract the M and M+2 ions to confirm the brominated product.

Protocol C: qNMR Absolute Quantification
  • Metrological Weighing: Using an ultramicrobalance (resolution 0.1 µg), accurately weigh ~10.000 mg of the analyte and ~5.000 mg of a certified internal standard (e.g., Dimethyl sulfone, TraceCERT®, purity >99.9%) into the same vial[5].

  • Solvation: Dissolve the mixture completely in 0.6 mL of CDCl

    
     containing 0.03% TMS. Transfer to a 5 mm NMR tube.
    
  • Acquisition Parameters: Acquire a

    
    H NMR spectrum at 400 MHz or 600 MHz. Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T
    
    
    
    ) of the protons of interest (typically D1 > 30 seconds) to ensure complete magnetization recovery[4].
  • Integration & Calculation: Apply phase and baseline corrections. Integrate the internal standard peak and the isolated ethyl quartet (~2.6 ppm) of the ester. Calculate absolute purity using the standard qNMR mass fraction equation.

qNMRValidation Sample Weigh Analyte & Internal Standard (Ultramicrobalance) NMR Acquire 1H NMR Spectrum (High D1 relaxation) Sample->NMR Integrate Integrate Isolated Signals (Analyte vs. Standard) NMR->Integrate Calc Calculate Absolute Purity (Mass Fraction) Integrate->Calc Validate Cross-check with Mass Balance (LOD, TGA, Karl Fischer) Calc->Validate Validate->Calc Feedback Loop

qNMR self-validating protocol cross-checked with mass balance.

Quantitative Data Presentation

The following table summarizes experimental data from a single batch of synthesized 2-bromo-4-ethylphenyl 2-methylbenzoate, illustrating the discrepancies that arise when relying on a single technique.

Analytical ParameterHPLC-UV (254 nm)GC-MS (TIC)qNMR (

H, 600 MHz)
Main Product Purity (%) 98.8 (Area %)99.1 (Area %)98.2 (Absolute Mass %)
2-Bromo-4-ethylphenol (%) 0.50.70.6
2-Methylbenzoic acid (%) 0.7Not Detected*0.8
Residual Solvent (DCM, %) Not DetectedNot Quantified0.4

*Note: 2-Methylbenzoic acid was not detected in GC-MS due to poor volatility and peak tailing without prior silylation.

Data Interpretation

The data clearly demonstrates why a self-validating system is mandatory. The GC-MS analysis missed the acidic byproduct, artificially inflating the purity to 99.1%. The HPLC analysis missed the residual dichloromethane (DCM) solvent used during synthesis extraction, yielding a purity of 98.8%.

Only qNMR successfully captured the total mass fraction of the sample, accounting for both the organic impurities and the residual solvent, providing the true absolute purity of 98.2%. Demonstrated equivalence between qNMR and orthogonal mass balance techniques (like Karl Fischer for water and TGA for volatiles) minimizes hidden bias and confers ultimate confidence in the purity assessment[6].

References

  • Davies, S. R., et al. "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, PubMed/NIH. Available at:[Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Blog. Available at:[Link]

  • Sigma-Aldrich / ETH Zurich. "Quantitative NMR Spectroscopy." ETH Zurich Analytical Guidelines. Available at:[Link]

  • University of Oxford. "Quantitative NMR Spectroscopy: Absolute concentration determination." Oxford NMR Facility. Available at:[Link]

  • MDPI. "Synthesis and Biological Evaluation of Novel Fusidic Acid Derivatives as Two-in-One Agent with Potent Antibacterial and Anti-Inflammatory Activity." Molecules. Available at:[Link]

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A Senior Application Scientist's Guide to the Characterization of Novel Benzoate Esters for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Benzoyl Group

Benzoate esters, organic compounds formed from the condensation of benzoic acid and an alcohol, are far more than simple aromatic derivatives.[1] In the pharmaceutical sciences, their versatile structures are leveraged in numerous applications, serving as antimicrobial preservatives, active pharmaceutical ingredients (APIs) in topical formulations, and metabolic precursors in prodrug design.[2][3][4] The efficacy and safety of these applications are intrinsically linked to the molecule's precise chemical structure and physicochemical properties. As novel derivatives are synthesized to enhance activity, improve solubility, or control metabolic stability, a robust and systematic characterization workflow is paramount.

This guide provides an in-depth comparison of the essential analytical techniques required to fully characterize novel benzoate esters. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, providing field-proven insights into data interpretation and presenting self-validating protocols that ensure scientific rigor. Our objective is to equip researchers with the knowledge to not only confirm the identity and purity of their synthesized compounds but also to predict their performance in a pharmaceutical context.

The Foundation: Synthesis of Benzoate Esters

The journey of characterization begins with a successful synthesis. A common and effective method for preparing benzoate esters is the Fischer esterification, which involves reacting a carboxylic acid (benzoic acid derivative) with an alcohol in the presence of an acid catalyst.[5] While traditional catalysts like sulfuric acid are effective, modern approaches often favor solid acid catalysts, such as zirconium-titanium oxides, which offer significant advantages in terms of reusability, reduced environmental impact, and simpler product work-up.[6]

The general workflow, from synthesis to characterization, establishes a logical progression where each step validates the next.

G cluster_synthesis Synthesis & Purification cluster_characterization Comprehensive Characterization Reactants Benzoic Acid + Alcohol Catalysis Acid Catalyst (e.g., Zr/Ti Solid Acid) Reactants->Catalysis Reaction Esterification Reaction Catalysis->Reaction Workup Aqueous Wash & Solvent Removal Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Spectroscopy Spectroscopic Confirmation Purification->Spectroscopy Chromatography Purity & Quantification Purification->Chromatography Physicochemical Physical Properties Purification->Physicochemical

Caption: General workflow from synthesis to characterization of benzoate esters.

Pillar 1: Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide the foundational evidence of a molecule's identity by probing its atomic and molecular structure. For benzoate esters, a combination of NMR, FT-IR, and Mass Spectrometry is non-negotiable for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[7] Both ¹H and ¹³C NMR are essential for confirming the successful formation of the ester and identifying the specific alcohol moiety attached.

Expertise in Action: The deshielding effect of the ester's carbonyl group is a key diagnostic feature. In ¹H NMR, the protons on the carbon adjacent to the ester oxygen (the α-protons) are shifted downfield to a higher frequency, typically appearing in the δ 4.0-4.5 ppm region.[8] This provides immediate evidence of ester formation.

¹H and ¹³C NMR Data for Propyl Benzoate

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Aromatic Protons (ortho) ~8.0 ~130
Aromatic Protons (meta, para) ~7.4 - 7.6 ~128 - 133
Carbonyl Carbon (C=O) - ~166
α-Methylene Protons (-O-CH₂ -) ~4.2 (t) ~66
β-Methylene Protons (-CH₂-CH₂ -CH₃) ~1.7 (sextet) ~22
γ-Methyl Protons (-CH₃) ~1.0 (t) ~10

(Data synthesized from representative spectra)[8]

  • Sample Preparation: Dissolve 5-10 mg of the purified benzoate ester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[9]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and co-add 16 scans to ensure a good signal-to-noise ratio.[9]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Use a wider spectral width (~240 ppm), a relaxation delay of 2 seconds, and co-add a larger number of scans (e.g., 1024) due to the lower natural abundance of ¹³C.[9]

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the TMS signal.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] For benzoate esters, it is particularly effective for confirming the presence of the critical ester carbonyl group and the disappearance of the broad O-H stretch from the starting carboxylic acid.

Key Diagnostic Peaks for Benzoate Esters:

  • ~1720 cm⁻¹ (Strong, Sharp): This peak is characteristic of the C=O (ester carbonyl) stretch and is the most telling signal for successful esterification.[10]

  • ~1270 cm⁻¹ & ~1110 cm⁻¹ (Strong): These correspond to the asymmetric and symmetric C-O stretching vibrations of the ester linkage.[10]

  • ~3000-3100 cm⁻¹ (Weak to Medium): Aromatic C-H stretching.

  • Absence of broad ~2500-3300 cm⁻¹ band: Confirms the consumption of the carboxylic acid's O-H group.

  • Instrumentation: Use an FT-IR spectrometer equipped with a diamond crystal Attenuated Total Reflectance (ATR) accessory.[7]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Analysis: Place a small amount (a single drop for liquids, a few crystals for solids) of the purified ester directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding 16 scans is usually sufficient to obtain a high-quality spectrum.[9] The background spectrum is automatically subtracted by the software.

Mass Spectrometry (MS)

Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for both identification and purity assessment.[11]

Expertise in Action: The fragmentation pattern of benzoate esters is often highly predictable. A common and diagnostic fragmentation is the cleavage of the ester bond to produce the highly stable benzoyl cation at a mass-to-charge ratio (m/z) of 105.[7] Observing this peak is strong evidence for the presence of the benzoate core structure.

Pillar 2: Chromatographic and Physicochemical Analysis

While spectroscopy confirms structure, it is chromatography that defines purity. Physicochemical properties, in turn, dictate how the molecule will behave in a formulation and in biological systems.

High-Performance Liquid Chromatography (HPLC)

For non-volatile benzoate esters, HPLC is the gold standard for determining purity and quantifying the compound.[12] Its high resolution and sensitivity make it ideal for detecting even trace impurities from the synthesis.[13]

Trustworthiness through Validation: A robust HPLC method is self-validating. Key performance parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ) must be established to ensure the data is reliable.[12] For instance, a calibration curve with a linearity (R²) value greater than 0.999 indicates a strong correlation between concentration and detector response.[12]

  • Instrumentation: Use an HPLC system with a UV/Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 4.6 mm I.D. x 150 mm, 5 µm), and a column oven.[12][14]

  • Mobile Phase: Prepare an isocratic or gradient mobile phase appropriate for the analyte's polarity. A common starting point is a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 5 mM citrate buffer, pH 4.1).[14]

  • Sample Preparation: Prepare a stock solution of the novel benzoate ester in the mobile phase at a known concentration (e.g., 1 mg/mL). Create a dilution for injection (e.g., 10 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[14]

    • Column Temperature: 40 °C[14]

    • Injection Volume: 10 µL[14]

    • Detection Wavelength: Scan for the λ-max of the benzoate ester, typically around 230-270 nm.[14]

  • Data Analysis: Integrate the peak area of the main component. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Physicochemical Properties

Basic physical constants are critical for identification and have significant implications for drug development.

  • Melting Point (for solids): A sharp melting point range (typically < 2 °C) is a strong indicator of high purity.

  • Boiling Point (for liquids): Useful for identification and for planning purification by distillation.[1][15]

  • Solubility: This property is fundamental to formulation. Poor water solubility can hinder bioavailability, a key challenge in drug development.[16]

Comparative Data for Selected Benzoate Esters

The following table compares characterization data for common and novel benzoate esters, providing a baseline for researchers.

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Key ¹H NMR Signal (α-protons, ppm) Key IR Signal (C=O, cm⁻¹)
Methyl Benzoate 136.15199.6-12~3.9 (s, 3H)~1724
Ethyl Benzoate 150.17212[17]-34[1]~4.4 (q, 2H)~1720
Propyl Benzoate 164.20231-51.6~4.2 (t, 2H)[8]~1718
Butyl Benzoate 178.23250-22~4.3 (t, 2H)~1717
Benzyl Benzoate 212.2432321~5.4 (s, 2H)~1715
(Data compiled from sources[1][8][15][17][18])

Application-Specific Characterization: Hydrolytic Stability

For drug development, particularly in prodrug design, understanding a benzoate ester's stability is crucial. Esters are often designed to be hydrolyzed by enzymes (esterases) in the body to release the active drug.[19] A comparative study of hydrolytic stability can therefore predict the metabolic fate of a novel compound.

Expertise in Action: The rate of hydrolysis can be influenced by the steric bulk of the alcohol moiety. For example, comparing the stability of methyl benzoate to ethyl benzoate in rat plasma or liver microsomes can reveal structure-lability relationships.[13] This allows for the rational design of esters with tailored release profiles.

G Ester Benzoate Ester (Prodrug) Incubation Incubation at 37°C with Rat Plasma or Liver Microsomes Ester->Incubation Quench Time-Point Sampling & Reaction Quenching (e.g., with Acetonitrile) Incubation->Quench Analysis HPLC Analysis of Remaining Ester Quench->Analysis Data Quantification vs. Time Analysis->Data HalfLife Calculation of Half-Life (t½) Data->HalfLife

Caption: Workflow for determining the in-vitro hydrolytic stability of benzoate esters.

Conclusion

The characterization of novel benzoate esters is a multi-faceted process that demands a synergistic application of spectroscopic, chromatographic, and physicochemical techniques. Each method provides a unique piece of the puzzle, and only by assembling them can a complete and reliable picture of the molecule be formed. By understanding the principles behind each technique and adopting rigorous, self-validating protocols, researchers can ensure the integrity of their data and make informed decisions in the drug development process. This comprehensive approach transforms characterization from a routine quality control step into a powerful tool for predicting and optimizing the pharmaceutical performance of novel compounds.

References

  • Benchchem. A Comparative Guide to Analytical Techniques for Benzoate Ester Determination.
  • Benchchem. A Comparative Analysis of Benzoic Acid Esters in Pharmaceutical and Industrial Applications.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Nature.
  • Benchchem. A Comparative Guide to the Characterization of Cinnamyl Benzoate: FT-IR Spectroscopy and Its Alternatives.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2025). Nature.
  • Thermo Fisher Scientific. Benzoic acid esters.
  • Benchchem. Spectral Data Analysis of Hex-3-enyl Benzoate: A Technical Guide.
  • Bhat, V. et al. (2023). Synthesis and mesomorphic characterization of novel amphotropic steroidal esters. New Journal of Chemistry.
  • The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. (2024).
  • European Commission. opinion concerning benzoic acid and sodium benzoate.
  • Zibo Anquan Chemical Co. (2022). Physical and chemical properties of sodium benzoate.
  • Wang, R. et al. (2023). Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. Chinese Journal of Modern Applied Pharmacy.
  • ChemicalBook. Methyl benzoate (93-58-3) 1H NMR spectrum.
  • Wikipedia. Ethyl benzoate.
  • Google Patents. US4275222A - Benzoate ester compositions.
  • ResearchGate. Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate.
  • Chen, Y. et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI.
  • Google Patents. EP2181149B1 - Novel high viscosity liquid benzoate ester compositions and polymer.
  • Oreate AI Blog. (2025). Understanding Benzoate: The Versatile Compound in Our Lives.
  • Doshi, A.V. et al. (2011). Synthesis and study of Ester Mesogenic Homologous Series: Ethyl-o-[p'-n-alkoxy benzoyloxy]benzoates. Der Pharma Chemica.
  • Justlong in Food. (2024). Application Areas of Benzoic Acid.
  • ChemicalBook. Ethyl benzoate CAS#: 93-89-0.
  • Al-Suhaimi, E. et al. (2023). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC.
  • Baderschneider, B. & Winterhalter, P. (2001). Isolation and characterization of novel benzoates, cinnamates, flavonoids, and lignans from Riesling wine and screening for antioxidant activity. PubMed.
  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. (2015). Scientific & Academic Publishing.
  • Pharmaguideline. (2008). Method of Analysis for Sodium Benzoate.
  • News-Medical.Net. (2015). Using EFT NMR to Determine Spectra of Propyl benzoate.
  • ResearchGate. 13 C-NMR spectra of cellulose benzoates prepared under different....
  • JASCO. (2022). Analysis of p-Hydroxybenzoate Ester.

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A Guide to the Structural Confirmation of Brominated Phenyl Benzoates: A Case Study of Methyl 2-Bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel compounds is a cornerstone of innovation and regulatory compliance. Substituted phenyl benzoates, particularly those incorporating bromine atoms, are versatile intermediates in the synthesis of a wide array of functional molecules. Their utility stems from the tunable reactivity of the aromatic ring and the ester functionality. This guide provides an in-depth, experience-driven approach to confirming the structure of a representative brominated phenyl benzoate, methyl 2-bromo-4-methylbenzoate, using a combination of synthetic protocols and spectroscopic analysis.

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental design, ensuring a robust and self-validating approach to structural confirmation.

The Imperative of Unambiguous Structure Confirmation

The journey from a hypothesized molecular structure to a confirmed chemical entity is one of the most critical phases in chemical research and development. An error in structural assignment can lead to the misinterpretation of biological activity, erroneous structure-activity relationships (SAR), and ultimately, the failure of a drug candidate or functional material. The case of methyl 2-bromo-4-methylbenzoate serves as a practical example of the rigorous, multi-faceted approach required for unambiguous structural confirmation.

Synthesis of Methyl 2-Bromo-4-methylbenzoate: A Comparative Analysis

The synthesis of methyl 2-bromo-4-methylbenzoate is typically achieved through the esterification of its carboxylic acid precursor, 2-bromo-4-methylbenzoic acid. Two common methods for this transformation are Fischer esterification and methylation using an alkyl halide with a weak base.

Method 1: Fischer-Speier Esterification

This classical method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. The choice of a strong acid catalyst, such as sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Experimental Protocol: Fischer-Speier Esterification [1][2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-4-methylbenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (which also serves as the solvent).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

  • Reaction Progression: Heat the mixture to reflux (approximately 65-70 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling the reaction mixture to room temperature, neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography.

Method 2: Methylation with Methyl Iodide and Potassium Carbonate

This method offers an alternative under milder, non-acidic conditions, which can be advantageous for substrates sensitive to strong acids. Potassium carbonate acts as a base to deprotonate the carboxylic acid, forming a carboxylate salt that then undergoes nucleophilic substitution with methyl iodide.

Experimental Protocol: Methylation with Methyl Iodide [4]

  • Reaction Setup: To a solution of 2-bromo-4-methylbenzoic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.2-1.5 equivalents).

  • Reagent Addition: Add methyl iodide (1.1-1.3 equivalents) to the suspension.

  • Reaction Progression: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

Comparison of Synthesis Methods
FeatureFischer-Speier EsterificationMethylation with Methyl Iodide
Reagents 2-bromo-4-methylbenzoic acid, methanol, conc. H₂SO₄2-bromo-4-methylbenzoic acid, methyl iodide, K₂CO₃, DMF
Conditions Reflux (65-70 °C)Room temperature
Reaction Time 4-6 hours12-18 hours
Advantages Inexpensive reagents, simple setup.Milder conditions, suitable for acid-sensitive substrates.
Disadvantages Requires elevated temperatures and a strong acid.Methyl iodide is toxic and a regulated substance.
Reported Yield ~85%[1]~79%[4]

Spectroscopic Confirmation of Methyl 2-Bromo-4-methylbenzoate

The cornerstone of structural confirmation lies in the synergistic interpretation of data from various spectroscopic techniques. For methyl 2-bromo-4-methylbenzoate, ¹H NMR, ¹³C NMR, IR, and mass spectrometry each provide unique and complementary pieces of the structural puzzle.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Spectrum of Methyl 2-Bromo-4-methylbenzoate:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85d1HAromatic H (ortho to -COOCH₃)
~7.45m2HAromatic H's
~3.95s3H-OCH₃
~2.64s3HAr-CH₃

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and spectrometer frequency.

Experimental Protocol: ¹H NMR Spectroscopy [5]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key IR Absorptions for Methyl 2-Bromo-4-methylbenzoate:

Wavenumber (cm⁻¹)Functional Group
~1726C=O stretch (ester)[4]
~2850-3000C-H stretch (aromatic and aliphatic)
~1200-1300C-O stretch (ester)

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A thin film of the liquid sample is prepared between two salt (NaCl or KBr) plates.

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Mass Spectrum of Methyl 2-Bromo-4-methylbenzoate:

  • Molecular Ion (M⁺): A characteristic isotopic pattern for bromine will be observed, with two peaks of nearly equal intensity at m/z 228 and 230, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Key Fragments: Loss of the methoxy group (-OCH₃) would result in a fragment at m/z 197 and 199.[4]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for this type of molecule.

  • Detection: The m/z ratios of the resulting ions are detected.

Visualizing the Workflow

To ensure clarity and reproducibility, the overall workflow for the synthesis and structural confirmation of methyl 2-bromo-4-methylbenzoate is depicted below.

Synthesis and Confirmation Workflow cluster_synthesis Synthesis cluster_confirmation Structural Confirmation 2-bromo-4-methylbenzoic_acid 2-Bromo-4-methylbenzoic Acid Method_1 Method 1: Fischer Esterification (MeOH, H₂SO₄, Reflux) 2-bromo-4-methylbenzoic_acid->Method_1 Method_2 Method 2: Methylation (MeI, K₂CO₃, DMF, RT) 2-bromo-4-methylbenzoic_acid->Method_2 Crude_Product Crude Methyl 2-Bromo-4-methylbenzoate Method_1->Crude_Product Method_2->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Methyl 2-Bromo-4-methylbenzoate Purification->Pure_Product H_NMR ¹H NMR Pure_Product->H_NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Structure_Confirmed Structure Confirmed H_NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: Workflow for the synthesis and structural confirmation of methyl 2-bromo-4-methylbenzoate.

Conclusion

The structural confirmation of a molecule like methyl 2-bromo-4-methylbenzoate is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By carefully selecting and executing synthetic methods and thoroughly interpreting spectroscopic data, researchers can establish the structure of a compound with a high degree of confidence. This guide has provided a framework for this process, emphasizing the importance of understanding the underlying chemical principles to ensure the integrity and validity of the results. This rigorous approach is fundamental to advancing research in drug discovery and materials science.

References

  • Mol-Instincts. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

  • SLS. (n.d.). 2-Bromo-4-methylbenzoic acid, | 560170-1G | SIGMA-ALDRICH. Retrieved from [Link]

  • Google Patents. (n.d.). CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • PubChem. (n.d.). Methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

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Elemental analysis of 2-Bromo-4-ethylphenyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: Elemental Analysis of 2-Bromo-4-ethylphenyl 2-methylbenzoate

Introduction & Analytical Challenges

2-Bromo-4-ethylphenyl 2-methylbenzoate (C₁₆H₁₅BrO₂) is a brominated aryl ester frequently utilized as a critical intermediate in drug development and advanced materials synthesis. Because the aryl bromide moiety serves as a primary reactive site for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), verifying the exact elemental composition and purity of this compound is paramount.

Analyzing halogenated organics presents unique challenges. The highly stable C-Br bond requires aggressive mineralization to prevent the formation of volatile organobromine artifacts, which can lead to falsely low halogen recoveries[1]. This guide objectively compares traditional, advanced, and emerging analytical methodologies for the elemental analysis of this compound, providing causality-driven protocols to ensure rigorous quality control.

Theoretical Elemental Composition

Before selecting an analytical method, the theoretical mass percentages must be established as the baseline for recovery validation.

Table 1: Theoretical Composition of 2-Bromo-4-ethylphenyl 2-methylbenzoate (MW: 319.20 g/mol )

ElementAtomic Mass ( g/mol )AtomsTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C) 12.01116192.17660.21%
Hydrogen (H) 1.0081515.1204.74%
Bromine (Br) 79.904179.90425.03%
Oxygen (O) 15.999231.99810.02%

Comparison of Analytical Strategies

To achieve a complete elemental profile, Carbon, Hydrogen, and Oxygen (CHO) are typically analyzed via dynamic flash combustion, while Bromine requires specialized extraction. Below is an objective comparison of the three primary strategies for halogen determination.

Table 2: Performance Comparison of Bromine Analytical Strategies

Analytical StrategyMineralization MethodDetection MethodLimit of Detection (LOD)ThroughputMatrix Interference Risk
Traditional Schöniger Flask CombustionArgentometric Titration / IC~500 ppm (0.05%)Low (Manual)High (Soot / Incomplete combustion)
Advanced Microwave-Induced Combustion (MIC)Ion Chromatography (IC)0.50 µg/gHigh (Parallel batching)Low (Complete mineralization >1400°C)
Emerging Plasma-Assisted Reaction (PARCI)Mass Spectrometry (MS)29 fg (on-column)Very High (Automated GC)Very Low (Plasma ionization)
The Traditional Workflow: Schöniger Flask + Modified Dumas

The historical standard involves splitting the sample. CHO is determined using a CHNS/O analyzer based on the modified Dumas method[2]. Bromine is determined by combusting the sample in an oxygen-filled Schöniger flask, followed by absorption into an alkaline solution and argentometric titration[3][4]. While cost-effective, the Schöniger method is highly manual and prone to sample loss if the flask is not perfectly sealed.

The Advanced Workflow: MIC + Ion Chromatography (IC)

Microwave-Induced Combustion (MIC) has largely superseded the Schöniger flask in modern high-throughput laboratories. Operating at 20 bar of oxygen, MIC achieves temperatures exceeding 1400°C, completely destroying the organic matrix in under 30 seconds[1]. When coupled with IC, this method eliminates the matrix interferences common in titration and drastically lowers the LOD[5].

The Emerging Workflow: GC-PARCI-MS

For ultra-trace analysis, Gas Chromatography Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry (GC-PARCI-MS) is a novel approach. It converts bromine atoms into HBr within a low-pressure microwave-induced helium plasma. This method boasts a linear dynamic range over 3 orders of magnitude and an LOD of 29 fg, bypassing the need for wet-chemical mineralization entirely[6].

Workflow Visualization

G Start 2-Bromo-4-ethylphenyl 2-methylbenzoate Path1 Traditional Workflow Start->Path1 Path2 Advanced Workflow Start->Path2 Dumas Modified Dumas (CHNS/O Analyzer) Path1->Dumas Schoniger Schöniger Flask Combustion Path1->Schoniger Path2->Dumas MIC Microwave-Induced Combustion (MIC) Path2->MIC TCD Thermal Conductivity Detector (C, H, O) Dumas->TCD IC1 Ion Chromatography (Br-) Schoniger->IC1 IC2 Ion Chromatography (Br-) MIC->IC2

Analytical workflows for elemental analysis of brominated organics.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols utilize the Advanced Workflow (Modified Dumas for CHO + MIC-IC for Br), as it offers the best balance of precision, throughput, and safety.

Protocol A: Carbon, Hydrogen, and Oxygen Determination (Modified Dumas Method)

Causality: Dynamic flash combustion in an oxygen-enriched helium atmosphere ensures complete oxidation of the organic matrix, preventing the formation of carbon monoxide artifacts during CHN analysis.

  • Sample Aliquoting: Weigh 2.0–3.0 mg of the compound into tin capsules for CH analysis, and silver capsules for O analysis.

    • Causality: Tin undergoes a highly exothermic reaction with oxygen, boosting the localized flash combustion temperature to ~1800°C to ensure complete carbon mineralization. Silver is chemically inert during pyrolysis, preventing the capsule from scavenging oxygen from the sample[7].

  • Combustion/Pyrolysis: Introduce the tin capsule into the primary furnace (combustion at 1000°C over copper oxide). Introduce the silver capsule into the secondary independent furnace (pyrolysis at 1060°C over nickel-coated carbon)[7].

  • Reduction & Separation: Pass the combustion gases through a copper reduction reactor to remove excess O₂ and convert NOₓ to N₂. Separate the resulting gases via a GC column.

  • Detection: Quantify via a Thermal Conductivity Detector (TCD)[7].

  • Self-Validating Step: Run an acetanilide standard (C₈H₉NO) every 15 samples. If the C/H ratio deviates by >0.3% from the theoretical baseline, halt the run and inspect the copper reduction tube for exhaustion.

Protocol B: Bromine Determination (Microwave-Induced Combustion + IC)

Causality: The highly stable aromatic C-Br bond requires extreme thermal conditions for complete cleavage. Wet-acid digestion often results in the loss of volatile Br₂, hence the need for a closed-vessel oxygen combustion system[5].

  • Sample Preparation: Weigh 50–100 mg of the compound into a quartz vessel. Add a small piece of filter paper wetted with 50 µL of 6 mol/L NH₄NO₃ to act as a combustion aid[1].

  • Absorbing Solution: Add 6 mL of 50 mmol/L (NH₄)₂CO₃ to the quartz vessel.

    • Causality: The alkaline carbonate environment immediately traps the volatile bromine gas generated during combustion, converting it into highly stable, non-volatile bromide ions (Br⁻) suitable for liquid chromatography[1][5].

  • Pressurization & Combustion: Seal and pressurize the vessel with 20 bar of high-purity oxygen. Apply microwave irradiation to achieve >1400°C for 30 seconds, ensuring complete destruction of the aromatic ring[1].

  • Reflux & Analysis: Apply a 5-minute microwave reflux step. This is critical to wash down any condensed combustion products from the upper vessel walls into the absorbing solution[1]. Analyze the resulting solution via Ion Chromatography.

  • Self-Validating Step: Perform a pre-combustion spike using a certified reference material (e.g., 4-bromobenzoic acid). A recovery rate between 97% and 103% confirms that no volatilization loss occurred during the venting phase[5].

References

  • Thermo Fisher Scientific. "AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA.
  • Thomas Scientific. "Oxygen Flask Combustion Unit.
  • Taylor & Francis. "Determination of Bromide, Chloride, and Fluoride in Cigarette Tobacco by Ion Chromatography after Microwave-Induced Combustion.
  • PubMed Central (PMC). "Determination of Halogens by Ion Chromatography in Edible Mushrooms after Microwave-Induced Combustion for Sample Preparation.
  • PubMed. "Gas chromatography plasma-assisted reaction chemical ionization mass spectrometry for quantitative detection of bromine in organic compounds.
  • University of Vienna. "Cl/Br - Mikroanalytisches Laboratorium.

Sources

Safety Operating Guide

2-Bromo-4-ethylphenyl 2-methylbenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational and disposal guide to provide drug development professionals and researchers with field-proven, authoritative protocols for handling 2-Bromo-4-ethylphenyl 2-methylbenzoate .

This guide moves beyond basic safety data sheets by explaining the causality behind our safety protocols and integrating self-validating steps to ensure absolute compliance and experimental integrity.

Executive Summary & Chemical Profile

2-Bromo-4-ethylphenyl 2-methylbenzoate (CAS: 514823-79-1) is a halogenated organic ester frequently utilized as an aryl bromide building block in transition-metal-catalyzed cross-coupling reactions. Because this molecule contains a stable carbon-bromine bond, its lifecycle—from benchtop handling to final disposal—is strictly governed by environmental regulations regarding halogenated organics[1].

Core Directive: Any solvent or material that comes into contact with this compound must be classified and segregated as Halogenated Waste . Failure to do so can result in the release of highly toxic dioxins during standard solvent incineration[1].

Table 1: Physicochemical & Regulatory Profile
Property / MetricData / ClassificationOperational Implication
Molecular Formula C₁₆H₁₅BrO₂Contains Bromine; triggers EPA Part 268 protocols.
Molecular Weight 319.19 g/mol High mass dictates precise stoichiometric calculations.
Waste Classification Halogenated OrganicMust not be mixed with standard flammable solvents.
Primary Hazard Skin/Eye Irritant, Aquatic ToxicityMandates strict PPE and zero-drain disposal policies.

Operational Safety & Handling Protocols

To build a robust safety culture, we must understand why specific precautions are taken.

  • Glove Selection (Causality): Standard latex gloves offer poor permeation resistance to halogenated aromatic compounds. You must use nitrile or neoprene gloves . The lipophilic nature of the ester allows it to rapidly penetrate weak barriers, risking systemic absorption.

  • Engineering Controls: All handling must occur within a certified chemical fume hood[2]. Why? While the compound itself is a heavy oil/solid, the solvents used to dissolve it (e.g., THF, Toluene) are highly volatile. The hood maintains negative pressure, mitigating inhalation risks of Volatile Organic Compounds (VOCs)[2].

  • Eye Protection: Splash-proof chemical goggles are mandatory when transferring volumes greater than 500 mL[3].

Step-by-Step Experimental Workflow: Suzuki-Miyaura Cross-Coupling

To illustrate proper handling and waste generation, below is a standard, self-validating protocol for a palladium-catalyzed cross-coupling utilizing 2-Bromo-4-ethylphenyl 2-methylbenzoate.

Step 1: Reaction Setup

  • Charge a flame-dried Schlenk flask with 2-Bromo-4-ethylphenyl 2-methylbenzoate (1.0 eq), your chosen arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add a degassed solvent mixture of THF/Water (4:1 v/v).

    • Causality: Degassing the solvent removes dissolved oxygen, which would otherwise irreversibly oxidize and deactivate the Pd(0) catalytic species.

  • Add Pd(dppf)Cl₂ (0.05 eq) under an inert argon atmosphere.

Step 2: Execution & Monitoring

  • Heat the reaction mixture to 70°C for 12 hours.

  • Monitor conversion via LCMS. Self-Validation: The disappearance of the starting material mass (m/z ~319) confirms the consumption of the halogenated starting material.

Step 3: Quenching & Workup

  • Cool the reaction to room temperature and dilute with Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and partition the phases.

  • Self-Validation Step: Extract the aqueous layer and test the pH using indicator paper. A pH > 9 confirms that the K₂CO₃ base has fully partitioned into the aqueous layer, validating the separation efficiency before waste routing.

Workflow SM 2-Bromo-4-ethylphenyl 2-methylbenzoate Rxn Suzuki-Miyaura Cross-Coupling SM->Rxn Workup Aqueous Workup & Extraction Rxn->Workup OrgLayer Organic Layer (Product + Halogens) Workup->OrgLayer Organic phase AqLayer Aqueous Layer (Salts + Base) Workup->AqLayer Aqueous phase SolidWaste Solid Waste (Pd/Celite) Workup->SolidWaste Filtration HaloWaste Halogenated Waste (EPA Compliant) OrgLayer->HaloWaste Contains Br AqWaste Aqueous Waste AqLayer->AqWaste HazSolid Hazardous Solid SolidWaste->HazSolid

Caption: Workflow from reaction to strict waste segregation for halogenated intermediates.

Waste Segregation & Disposal Procedures

Proper disposal of 2-Bromo-4-ethylphenyl 2-methylbenzoate and its byproducts is critical. According to the [1], halogenated organic compounds are subject to strict land disposal restrictions.

The Halogen Rule: If a non-halogenated solvent (e.g., EtOAc, Hexanes) is mixed with even a trace quantity of 2-Bromo-4-ethylphenyl 2-methylbenzoate, the entire mixture must be treated as a halogenated liquid[3].

  • Causality: Non-halogenated waste is typically incinerated for energy recovery. If brominated compounds enter this stream, standard incineration temperatures will generate highly corrosive hydrogen bromide (HBr) gas and toxic dioxins. Halogenated waste requires specialized high-temperature incineration equipped with alkaline scrubbers.

Table 2: Waste Stream Routing & Compatibility
Waste StreamPrimary ComponentsClassificationDisposal Route
Organic Filtrate / Washes THF, EtOAc, Unreacted Aryl BromideHalogenated Organic Waste High-Temp Incineration (EPA Compliant)
Aqueous Phase Water, K₂CO₃, Borate SaltsAqueous Basic WasteEHS Neutralization
Solid Catalyst Pd(dppf)Cl₂, CeliteHazardous Solid WasteHeavy Metal Recovery

Disposal Execution Steps:

  • Containerization: Keep all chemical waste containers closed at all times (vapor-tight and spill-proof)[3]. Use High-Density Polyethylene (HDPE) containers; avoid metal cans which can corrode from trace hydrobromic acid.

  • Labeling: Label the container explicitly as "Waste: Halogenated Organics". You must write out the full chemical names (e.g., "2-Bromo-4-ethylphenyl 2-methylbenzoate, THF, EtOAc"). Do not use abbreviations [3].

  • Storage: Store in a ventilated Flammable Safety Cabinet away from incompatible substances (e.g., strong acids, alkali metals)[3].

Spill Response & Emergency Action Plan

In the event of a spill involving a solution of 2-Bromo-4-ethylphenyl 2-methylbenzoate, immediate containment is required to prevent environmental contamination. Under no circumstances should any organic liquids be disposed of down a sink[3].

Protocol:

  • Source Elimination: Immediately remove any potential sources of ignition (hot plates, electrical wires)[3].

  • Containment: Place inert absorbent pads or vermiculite over the spill. Causality: We use inert absorbents rather than combustible paper towels to prevent secondary exothermic reactions.

  • Collection: Allow the pads to fully absorb the liquid. Place the saturated absorbent into a heavy-duty plastic bag, seal it, and place it into an appropriate hazardous waste container[3].

  • Validation: Weigh the final waste container. Logging the mass ensures the collected volume matches the estimated spill volume, validating that no fugitive material remains hidden in the fume hood tracks.

SpillResponse Spill Spill Detected: Halogenated Solution Assess Assess Volume & Containment Spill->Assess Small Small Spill (<500mL) Inside Hood Assess->Small Large Large Spill (>500mL) or Outside Hood Assess->Large Absorb Apply Inert Absorbent (e.g., Spill Pads) Small->Absorb Evacuate Evacuate Lab & Call EHS Large->Evacuate Collect Collect in Sealed Waste Container Absorb->Collect Label Label: Halogenated Organic Waste Collect->Label

Caption: Emergency spill response protocol for halogenated organic solutions.

References

  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: 310 CMR 7.18, Volatile and Halogenated Organic Compounds Source: United States Environmental Protection Agency (US EPA) URL: [Link]

  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Division of Research Safety, University of Illinois Urbana-Champaign (UIUC) URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.